Methyldopate Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1962.
See also: Methyldopate (is salt form of).
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVZCCJDKYRRF-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045370 | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-79-4 | |
| Record name | Methyldopate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyldopate hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldopate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldopa ethyl hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Centrally Acting Antihypertensive: A Technical History of Methyldopate Hydrochloride's Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the mid-20th century, the pharmacological management of hypertension was a rapidly evolving field. The development of drugs that could effectively and safely lower blood pressure was a significant therapeutic challenge. It was in this scientific landscape that methyldopa (B1676449), and its intravenous formulation methyldopate (B129773) hydrochloride, emerged as a novel therapeutic agent. This technical guide provides an in-depth history of the discovery and development of methyldopate hydrochloride, detailing its mechanism of action, the pivotal early clinical investigations, and its lasting impact on the treatment of hypertension.
The Discovery of Methyldopa: A New Therapeutic Principle
Methyldopa, chemically known as α-methyl-3,4-dihydroxy-L-phenylalanine, was first synthesized in 1954 by Dr. Theodore Sourkes. Its antihypertensive properties in humans were later demonstrated in 1960 by a team of researchers at the National Institutes of Health, led by Dr. Albert Sjoerdsma.[1][2] The initial hypothesis for its mechanism of action was the inhibition of the enzyme DOPA decarboxylase, which is involved in the synthesis of norepinephrine (B1679862).[1][2] However, further research revealed a more complex and elegant mechanism.
It was discovered that methyldopa is a prodrug that is actively transported into the central nervous system.[3] There, it is metabolized into its active form, alpha-methylnorepinephrine.[3][4] This active metabolite acts as a potent agonist of presynaptic α2-adrenergic receptors in the brainstem.[3][4] The stimulation of these receptors inhibits the release of norepinephrine from presynaptic neurons, leading to a reduction in sympathetic outflow from the central nervous system.[2][4] This, in turn, results in decreased peripheral vascular resistance and a lowering of blood pressure.[4]
The development of this compound, the ethyl ester of methyldopa, was a crucial step in enhancing the drug's clinical utility. This formulation is significantly more water-soluble than methyldopa, making it suitable for intravenous administration in cases of hypertensive crisis or when oral administration is not feasible.[3]
Preclinical Development and Toxicology
Prior to its introduction into clinical practice, methyldopa underwent preclinical evaluation to establish its safety profile. Toxicology and carcinogenesis studies were conducted in animal models. For instance, long-term studies in F344/N rats and B6C3F1 mice evaluated the chronic effects and carcinogenic potential of α-methyldopa sesquihydrate administered in their feed.[5] These foundational studies were essential for determining the initial dose ranges and for identifying potential toxicities for monitoring in human trials.
Pivotal Early Clinical Investigations
The early 1960s saw a series of key clinical trials that established the efficacy and safety of methyldopa in the treatment of hypertension. Seminal studies by researchers such as Sjoerdsma, Gillespie, and Oates provided the foundational evidence for its clinical use.[6]
Representative Experimental Protocol from Early Clinical Trials
Objective: To evaluate the antihypertensive efficacy and safety of methyldopa in patients with essential hypertension.
Study Design: Open-label, dose-titration study.
Patient Population:
-
Inclusion Criteria: Adult male and female patients with a diagnosis of essential hypertension, with diastolic blood pressure consistently above 100 mmHg.
-
Exclusion Criteria: Patients with secondary hypertension, severe renal or hepatic disease, or a history of hypersensitivity to related compounds.
Methodology:
-
Baseline Assessment: After a washout period of any previous antihypertensive medication, baseline blood pressure was recorded multiple times a day in both supine and standing positions. A complete medical history, physical examination, and baseline laboratory tests (including complete blood count, urinalysis, liver function tests, and renal function tests) were performed.
-
Dosing and Titration:
-
Treatment was initiated with an oral dose of 250 mg of methyldopa twice daily.
-
The dosage was gradually increased every 2 to 3 days based on the patient's blood pressure response and tolerance. The typical maintenance dose ranged from 500 mg to 2000 mg per day, administered in divided doses.
-
-
Efficacy Assessment: Blood pressure was measured at regular intervals throughout the day to assess the drug's effect. The primary efficacy endpoint was the change in mean arterial pressure from baseline.
-
Safety and Tolerability Monitoring: Patients were closely monitored for adverse effects. Common side effects documented included sedation, dizziness, and dry mouth. Laboratory parameters were monitored periodically to detect any potential hematological or hepatic abnormalities. A direct Coombs test was often performed to screen for hemolytic anemia.[4]
Quantitative Data from Early Clinical Studies
The following tables summarize the key quantitative data derived from early clinical investigations and subsequent meta-analyses of these foundational trials.
| Table 1: Efficacy of Methyldopa in Early Clinical Trials (Meta-analysis Data) | |
| Parameter | Value |
| Number of Pooled Trials | 6 |
| Total Number of Patients | 231 |
| Daily Dose Range | 500 - 2250 mg |
| Mean Systolic Blood Pressure Reduction | 13 mmHg (95% CI: 6-20 mmHg)[1][7] |
| Mean Diastolic Blood Pressure Reduction | 8 mmHg (95% CI: 4-13 mmHg)[1][7] |
| Table 2: Pharmacokinetic Properties of Methyldopa | |
| Parameter | Value |
| Bioavailability | ~50%[3] |
| Onset of Action (Oral) | 3-6 hours[8] |
| Duration of Action (Oral) | 12-24 hours[8] |
| Onset of Action (Intravenous) | 4-6 hours[8] |
| Duration of Action (Intravenous) | 10-16 hours[3] |
| Metabolism | Liver[3] |
| Elimination Half-life | Approximately 105 minutes[3] |
| Excretion | Primarily renal[4] |
| Table 3: Common and Serious Adverse Effects of Methyldopa | |
| Common Adverse Effects | Serious Adverse Effects (Rare) |
| Sedation | Hemolytic anemia (Coombs test positive)[4] |
| Dizziness | Liver disorders (hepatitis, cholestasis)[9] |
| Dry mouth | Myocarditis |
| Headache | Pancreatitis |
| Postural hypotension | Drug-induced lupus-like syndrome |
Visualizing the Core Concepts
Signaling Pathway of Methyldopa
References
- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 2. Methyldopa - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NTP Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and chemical studies with alpha-methyl-dopa in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyldopa for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyldopa dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. ghsupplychain.org [ghsupplychain.org]
An In-depth Technical Guide to the Synthesis of Methyldopate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for methyldopate (B129773) hydrochloride, an ethyl ester prodrug of the antihypertensive agent methyldopa. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, L-methyldopa, followed by its esterification to yield the final active pharmaceutical ingredient. Detailed experimental protocols, quantitative data, and process visualizations are included to support research and development activities in this area.
Core Synthesis Pathway: From Precursor to Final Product
The most prevalent and industrially relevant synthesis of methyldopate hydrochloride involves the direct esterification of L-methyldopa. A critical consideration in this process is the hydration state of the L-methyldopa starting material, with anhydrous conditions being essential for optimal yield and purity. The overall pathway can be logically divided into the synthesis of L-methyldopa and its subsequent conversion to this compound.
Stage 1: Synthesis of L-Methyldopa
Several synthetic routes to L-methyldopa have been developed. One common method starts from 3,4-dimethoxyphenylacetone.
An alternative pathway for the synthesis of L-methyldopa commences with veratraldehyde.
Stage 2: Esterification of L-Methyldopa to this compound
The conversion of L-methyldopa to its ethyl ester hydrochloride is typically achieved through a Fischer esterification reaction. A key innovation in this process is the initial preparation of anhydrous L-methyldopa to drive the reaction to completion and improve the crystallinity of the final product.[1]
Experimental Protocols
Preparation of Anhydrous L-Methyldopa
Objective: To remove water of hydration from the L-methyldopa starting material.
Methodology:
-
Commercially available L-methyldopa raw material is placed in a suitable drying oven.
-
The material is heated under vacuum in a light-protected environment until a constant weight is achieved.[1]
-
The weight loss is typically in the range of 10-13%, corresponding to the removal of water molecules.[1]
Synthesis of this compound
Objective: To esterify anhydrous L-methyldopa with ethanol in the presence of hydrogen chloride.
Methodology:
-
A 100 ml three-necked flask equipped with a reflux condenser and a gas inlet tube is charged with 6.0 g of anhydrous L-methyldopa and 60 ml of dehydrated ethanol.[1]
-
The mixture is stirred at room temperature to form a uniform suspension.[1]
-
Dry hydrogen chloride gas is bubbled through the suspension until saturation is achieved.[1]
-
The mixture is then stirred at room temperature for an additional 30 minutes.[1]
-
The reaction mixture is subsequently heated to reflux and maintained at this temperature with stirring for approximately 9 hours.[1]
-
Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]
-
The residue is dissolved in 20 ml of purified water, and the pH is adjusted to 9-10 with a saturated aqueous solution of sodium carbonate.[1]
-
The aqueous solution is extracted with ethyl acetate (B1210297) (3 x 50 ml). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a light-yellow oil.[1]
-
Under a nitrogen atmosphere, the oil is dissolved in 12 ml of dehydrated ethanol and cooled in an ice bath.[1]
-
The solution is neutralized to a strongly acidic pH with a saturated solution of anhydrous hydrogen chloride in ethanol.[1]
-
An appropriate amount of diethyl ether is added, and the mixture is agitated.[1]
-
The mixture is allowed to stand at 0-5 °C overnight to facilitate crystallization.[1]
-
The resulting crystalline powder is collected by filtration and dried.[1]
-
Recrystallization from a mixture of dehydrated ethanol and diethyl ether affords the final product as an off-white crystalline powder.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Anhydrous L-Methyldopa | [1] |
| Reactants | Dehydrated Ethanol, Anhydrous Hydrogen Chloride | [1] |
| Reaction Time | ~9 hours at reflux | [1] |
| Yield | Approximately 70-75% | [1] |
| Final Product Form | Off-white crystalline powder | [1] |
Conclusion
The synthesis of this compound is a well-established process centered on the Fischer esterification of L-methyldopa. Critical to the success of this synthesis is the use of anhydrous starting materials and reagents to favor the formation of the ester product. The protocol outlined in this guide, based on patented literature, provides a robust framework for the laboratory-scale synthesis of this important antihypertensive medication. Further optimization of reaction conditions and purification techniques may lead to improvements in yield and purity. This guide serves as a valuable technical resource for professionals engaged in the research, development, and manufacturing of this compound.
References
A Technical Guide to the Chemical Properties of Methyldopate Hydrochloride for Research Professionals
This document provides an in-depth overview of the chemical and pharmacological properties of methyldopate (B129773) hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core chemical data, mechanism of action, metabolic pathways, and detailed experimental protocols.
Core Chemical and Physical Properties
Methyldopate hydrochloride is the ethyl ester hydrochloride salt of methyldopa (B1676449), a widely recognized antihypertensive agent.[1] This ester form offers enhanced solubility and stability in solution compared to its parent compound, making it the preferred formulation for intravenous administration.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | Citation(s) |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | [2][3] |
| CAS Number | 2508-79-4 | [2][3] |
| Molecular Formula | C₁₂H₁₈ClNO₄ | [2][3][4] |
| Molecular Weight | 275.73 g/mol | [1][2][4] |
| Appearance | Colorless or almost colorless crystals or a white to yellowish-white fine powder (for Methyldopa) | [5] |
| Solubility | Soluble in DMSO. More soluble in solution than methyldopa. | [1][3] |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage. | [3] |
Mechanism of Action: A Prodrug Approach
This compound itself is a prodrug and is pharmacologically inactive. Its antihypertensive effects are mediated through its metabolism to the active compound, alpha-methylnorepinephrine.[1][2][6]
The mechanism unfolds in the central nervous system (CNS) through the following steps:
-
Conversion: After administration, this compound is hydrolyzed to L-α-methyldopa (methyldopa).[6][7]
-
CNS Penetration: As a lipid-soluble amino acid analog, methyldopa crosses the blood-brain barrier.[8]
-
Metabolic Activation: Within the CNS, methyldopa is decarboxylated to alpha-methyldopamine, which is then hydroxylated by dopamine (B1211576) beta-hydroxylase to form the active metabolite, alpha-methylnorepinephrine.[6][9]
-
Alpha-2 Adrenergic Agonism: Alpha-methylnorepinephrine acts as a potent agonist for presynaptic alpha-2 adrenergic receptors in the brainstem.[2][6][9]
-
Reduced Sympathetic Outflow: Stimulation of these central inhibitory receptors decreases the adrenergic outflow from the CNS to the peripheral sympathetic nervous system.[8][9][10] This leads to reduced peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[8]
Metabolism and Excretion
Methyldopa, the active precursor derived from this compound, is extensively metabolized, primarily in the liver and intestines.[1][9] The known urinary metabolites include:
-
alpha-methyldopa mono-O-sulfate
-
3-O-methyl-alpha-methyldopa
-
3,4-dihydroxyphenylacetone
-
alpha-methyldopamine
Approximately 70% of the absorbed drug is excreted in the urine as both the parent drug and its metabolites.[8] Unabsorbed drug is eliminated unchanged in the feces.[8] The elimination half-life of methyldopa is approximately 105 minutes, though its antihypertensive effects can last for 10 to 16 hours after intravenous administration due to the prolonged action of its active metabolite in the CNS.[1][9]
Experimental Protocols
Stability Study Protocol (General)
This protocol outlines a general approach for assessing the stability of this compound active pharmaceutical ingredient (API) based on ICH guidelines.[11]
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound API batches.
-
Appropriate container closure systems simulating market packaging.[11]
-
Calibrated stability chambers.
-
Validated stability-indicating analytical method (e.g., HPLC-UV).
Methodology:
-
Batch Selection: Use at least one primary batch of the active substance.[11]
-
Storage Conditions:
-
Testing Schedule:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, assess the following attributes:
-
Appearance (physical description).
-
Assay (for potency).
-
Degradation products/impurities.
-
Water content (if applicable).
-
-
Data Analysis: Analyze trends for each attribute over time. Determine the shelf-life and recommended storage conditions based on the results.
Pharmacokinetic Analysis in Human Plasma via LC-MS/MS
This protocol is adapted from a validated method for the quantification of methyldopa in human plasma.[13]
Objective: To determine the concentration of methyldopa in human plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 0.2 mL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., deuterated methyldopa).[14]
-
Add methanol (B129727) to deproteinize the sample.[13]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.[13]
-
-
Chromatographic Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Zorbax SB-C18 or equivalent.[13]
-
Mobile Phase: Isocratic elution with a mixture such as 2:98 (v/v) acetonitrile (B52724) and 0.2% (v/v) formic acid in water.[13]
-
Flow Rate: 0.8 mL/min.[13]
-
Column Temperature: 40°C.[13]
-
Injection Volume: 1.5 µL.[13]
-
-
Mass Spectrometry Conditions:
-
MS System: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For methyldopa, monitor the transition m/z 212.1 → 139.2 (or other product ions like 166.2, 195.2).[13]
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations (e.g., 0.32-20.48 µg/mL).[13]
-
Calculate the concentration of methyldopa in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
In Vitro Dissolution Study for Solid Dosage Forms
This protocol describes a standard dissolution test for methyldopa tablets.[12][15]
Objective: To evaluate the in vitro drug release profile of a methyldopa solid dosage form.
Apparatus & Reagents:
-
USP Type 2 Dissolution Apparatus (Paddle).[15]
-
UV-Visible Spectrophotometer.
-
Methyldopa reference standard.
Methodology:
-
Apparatus Setup:
-
Procedure:
-
Analysis:
-
Filter the samples if necessary.
-
Measure the absorbance of each sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for methyldopa (approximately 280-284 nm).[12][15]
-
Calculate the cumulative percentage of drug released at each time point by comparing the absorbance to that of a known standard solution.
-
-
Data Presentation: Plot the percentage of drug released versus time to obtain the dissolution profile.
References
- 1. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Methyldopa - Wikipedia [en.wikipedia.org]
- 10. Methyldopa [chemeurope.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. jgtps.com [jgtps.com]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. oaji.net [oaji.net]
An In-Depth Technical Guide to the Mechanism of Action of Methyldopate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopate (B129773) hydrochloride, a pro-drug of methyldopa (B1676449), is a centrally-acting antihypertensive agent. Its therapeutic effect is primarily mediated by its active metabolite, alpha-methylnorepinephrine, which acts as a selective agonist for α2-adrenergic receptors in the brainstem. This agonism leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of arterial blood pressure. A secondary, less significant mechanism involves the inhibition of the enzyme aromatic L-amino acid decarboxylase. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and molecular mechanisms of methyldopate hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.
Introduction
This compound is the ethyl ester of methyldopa, formulated for intravenous administration to manage hypertensive crises and situations where oral administration is not feasible.[1] In the body, it is rapidly hydrolyzed to its active form, L-α-methyldopa, which is structurally analogous to L-DOPA.[2] The primary antihypertensive action of methyldopa is not exerted by the parent drug itself but by its centrally active metabolites.[1][2] This technical guide delves into the core mechanisms of action, from its metabolic conversion to its interaction with central adrenergic receptors.
Pharmacokinetics
The clinical efficacy of this compound is governed by its absorption, distribution, metabolism, and excretion profile.
Absorption and Distribution
Following intravenous administration, this compound is rapidly hydrolyzed to methyldopa.[1] Methyldopa is lipid-soluble and effectively crosses the blood-brain barrier to exert its effects on the central nervous system.[3] It exhibits weak binding to plasma proteins.[3]
Metabolism: The Path to the Active Metabolite
The central mechanism of methyldopa's antihypertensive effect relies on its metabolic conversion within adrenergic neurons.[1][4]
-
Uptake: Methyldopa is taken up by adrenergic neurons.
-
Decarboxylation: Inside the neuron, aromatic L-amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to α-methyldopamine.[5][6]
-
Hydroxylation: Subsequently, dopamine (B1211576) β-hydroxylase (DBH) hydroxylates α-methyldopamine to form the primary active metabolite, (1R,2S)-α-methylnorepinephrine.[5][7]
This metabolic pathway is crucial as α-methylnorepinephrine is the key effector molecule responsible for the therapeutic action of methyldopa.[1][2]
Excretion
Methyldopa and its metabolites are primarily excreted by the kidneys.[3] Patients with renal impairment may require dose adjustments due to slower excretion.[3]
Core Mechanism of Action: Central α2-Adrenergic Agonism
The principal antihypertensive effect of methyldopa is mediated by the action of its metabolite, α-methylnorepinephrine, on central α2-adrenergic receptors.[3][4][8]
The "False Neurotransmitter" Concept
α-Methylnorepinephrine acts as a "false neurotransmitter."[6] It is stored in adrenergic vesicles and released upon neuronal stimulation, similar to the endogenous neurotransmitter norepinephrine (B1679862).[6]
Signaling Pathway
-
Binding and Activation: Released α-methylnorepinephrine binds to and activates presynaptic α2-adrenergic receptors located on neurons in the vasomotor center of the brainstem.[1][2]
-
Inhibition of Adenylyl Cyclase: Activation of these Gi-protein coupled receptors leads to the inhibition of adenylyl cyclase.
-
Reduced cAMP Levels: This results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
-
Inhibition of Norepinephrine Release: The reduction in cAMP levels ultimately inhibits the further release of norepinephrine from the presynaptic neuron.
-
Decreased Sympathetic Outflow: The overall effect is a reduction in sympathetic outflow from the central nervous system to the periphery.
-
Vasodilation and Blood Pressure Reduction: Reduced sympathetic signaling to peripheral blood vessels leads to vasodilation, decreased total peripheral resistance, and a subsequent lowering of arterial blood pressure.[3]
Secondary Mechanism: Inhibition of Aromatic L-Amino Acid Decarboxylase
Methyldopa is also a competitive inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase).[9][10] This enzyme is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, methyldopa can reduce the synthesis of dopamine, and consequently norepinephrine and epinephrine, in the peripheral nervous system.[10] However, this peripheral action is considered to play a minor role in its overall antihypertensive effect compared to its central action.[1]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacodynamics and clinical efficacy of methyldopa.
Table 1: Pharmacodynamic Parameters
| Parameter | Analyte | Receptor/Enzyme | Value | Species | Reference |
| Binding Affinity (Ki) | α-Methylnorepinephrine | α2-Adrenergic Receptor | Data not available | - | - |
| Inhibition Constant (Ki) | α-Methyldopa | Aromatic L-amino acid decarboxylase | 39.3 µM | - | [11] |
| Relative Affinity | l-α-methylnorepinephrine | α-Adrenergic Receptor | 0.095 (relative to l-NE) | Rabbit | [7] |
Table 2: Clinical and Preclinical Efficacy
| Parameter | Study Population | Dosage | Effect | Reference |
| Blood Pressure Reduction | Patients with primary hypertension | 500-2250 mg/day | Mean reduction of 13/8 mmHg (Systolic/Diastolic) | [5] |
| Blood Pressure Reduction | Spontaneously Hypertensive Rats | 200 mg/kg/day (intragastric infusion) | Significant reduction in blood pressure | [12] |
| Onset of Action (Oral) | Humans | - | 3-6 hours | [3] |
| Duration of Action (Oral) | Humans | - | 12-24 hours | [3] |
| Onset of Action (IV) | Humans | - | 4-6 hours | [3] |
| Duration of Action (IV) | Humans | - | 10-16 hours | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioligand Binding Assay for α2-Adrenergic Receptor Affinity
Objective: To determine the binding affinity (Ki) of α-methylnorepinephrine for α2-adrenergic receptors.
Methodology:
-
Membrane Preparation:
-
Isolate brain tissue (e.g., from rat cortex) known to express α2-adrenergic receptors.
-
Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane pellet.
-
Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane preparation in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled α2-adrenergic receptor antagonist (e.g., [³H]yohimbine or [³H]rauwolscine).
-
Add increasing concentrations of unlabeled α-methylnorepinephrine to competitively displace the radioligand.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive antagonist).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of α-methylnorepinephrine.
-
Determine the IC50 value (the concentration of α-methylnorepinephrine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HPLC-ECD for Quantification of Methyldopa and Metabolites in Brain Tissue
Objective: To measure the concentrations of methyldopa, α-methyldopamine, and α-methylnorepinephrine in rat brain tissue.
Methodology:
-
Sample Preparation:
-
Dissect specific brain regions (e.g., brainstem) from treated and control rats.
-
Homogenize the tissue in a cold, acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC System:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH.
-
Pump: An isocratic or gradient pump to deliver the mobile phase at a constant flow rate.
-
Injector: An autosampler for precise and reproducible injection of the sample extracts.
-
-
Electrochemical Detection (ECD):
-
An electrochemical detector with a glassy carbon working electrode is used.
-
Apply a specific oxidation potential to the electrode that is sufficient to oxidize the catecholamines of interest, generating an electrical current that is proportional to their concentration.
-
-
Data Analysis:
-
Identify the peaks for methyldopa and its metabolites based on their retention times compared to known standards.
-
Quantify the concentration of each analyte by comparing the peak area or height to a standard curve generated from known concentrations of the compounds.
-
In Vivo Microdialysis for Measuring Norepinephrine Release
Objective: To measure the effect of methyldopa on the extracellular concentration of norepinephrine in specific brain regions of a living animal.
Methodology:
-
Probe Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into the target brain region (e.g., the hypothalamus or locus coeruleus).
-
-
Perfusion and Sampling:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Small molecules, including norepinephrine, from the extracellular fluid of the brain tissue will diffuse across the dialysis membrane into the aCSF.
-
Collect the resulting dialysate in small fractions over time.
-
-
Drug Administration:
-
Administer methyldopa (or vehicle control) systemically (e.g., via intraperitoneal injection).
-
-
Sample Analysis:
-
Analyze the collected dialysate fractions for norepinephrine content using a highly sensitive analytical technique, typically HPLC-ECD.
-
-
Data Analysis:
-
Plot the concentration of norepinephrine in the dialysate over time, before and after drug administration.
-
A decrease in norepinephrine concentration following methyldopa administration would provide direct evidence of its inhibitory effect on norepinephrine release in that brain region.
-
Conclusion
The antihypertensive action of this compound is a well-defined process primarily driven by the central nervous system. Its conversion to the active metabolite, α-methylnorepinephrine, and the subsequent agonism of presynaptic α2-adrenergic receptors in the brainstem are the cornerstone of its therapeutic effect. This leads to a reduction in sympathetic outflow, vasodilation, and a decrease in blood pressure. While its inhibition of aromatic L-amino acid decarboxylase contributes to its overall pharmacological profile, this is a secondary mechanism. This guide has provided a detailed technical overview of these processes, supported by available quantitative data and established experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
References
- 1. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of alpha-methyldopa on systolic pressure and activities of tyrosine hydroxylase, dopamine-beta-hydroxylase and phenethanolamine-N-methyl-transferase in nervous system of spontaneously hypertensive rats - Ming - Acta Pharmacologica Sinica [chinaphar.com]
- 3. High-performance liquid chromatography with electrochemical detection for the determination of levodopa, catecholamines and their metabolites in rat brain dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of methyldopa in the rat. Role of 3-O-methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of the hypotensive action of methyldopa in normal and immunosympathectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
"pharmacokinetics of intravenous methyldopate hydrochloride"
An In-depth Technical Guide to the Pharmacokinetics of Intravenous Methyldopate (B129773) Hydrochloride
Introduction
Methyldopate hydrochloride, the ethyl ester of methyldopa (B1676449), is an antihypertensive agent administered intravenously for the management of hypertensive crises.[1][2] Its therapeutic effect is mediated through its conversion to the active metabolite, alpha-methyldopa, and subsequently to alpha-methylnorepinephrine in the central nervous system.[2][3][4] This guide provides a comprehensive overview of the pharmacokinetics of intravenous this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Following intravenous administration, this compound is rapidly hydrolyzed to its active form, L-alpha-methyldopa. The antihypertensive action of methyldopa is primarily attributed to its metabolism to alpha-methylnorepinephrine within the central nervous system.[2][3] This active metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in total peripheral resistance and systemic blood pressure.[3][5] Notably, this mechanism of action generally does not significantly affect cardiac output or renal blood flow, making it a suitable option for hypertensive patients with renal impairment.[3]
Pharmacokinetic Profile
The administration of intravenous this compound results in a predictable onset and duration of action. A decline in blood pressure typically begins within four to six hours and persists for 10 to 16 hours following injection.[1][3][4]
Quantitative Pharmacokinetic Parameters of Methyldopa Following Intravenous Administration
The pharmacokinetic parameters of alpha-methyldopa following intravenous administration of this compound have been characterized in healthy human subjects. The disposition of methyldopa can be described by a two-compartment open model.
| Parameter | Value | Reference |
| Plasma Half-Life (t½) | ||
| - Alpha-phase | 0.21 hours (range: 0.16-0.26) | |
| - Beta-phase | 1.28 hours (range: 1.02-1.69) | |
| - Following methyldopate HCl injection | 90-127 minutes | [1][2] |
| - General | 105 minutes | [2][5] |
| Volume of Distribution (Vd) | ||
| - Central Compartment | ~0.23 L/kg (range: 0.19-0.32) | [3] |
| - Total (Vdarea) | ~0.60 L/kg (range: 0.41-0.72) | [3] |
| Clearance | ||
| - Total Body Clearance | 268 ± 72 mL/min | [6] |
| - Renal Clearance | ~156 mL/min (in normal subjects) | [1] |
| 107 ± 35 mL/min | [6] | |
| 95 mL/min/m² | ||
| ~130 mL/min (in normal subjects) | [2] | |
| Protein Binding | ||
| - Methyldopa | < 15% | |
| - O-sulfate metabolite | ~50% |
Metabolism and Excretion
This compound is extensively metabolized. After intravenous administration, approximately 49% of the dose is excreted in the urine as methyldopa and its mono-O-sulfate metabolite.[1] The primary metabolites formed in the liver include alpha-methyldopamine (B1210744) and the glucuronide of dihydroxyphenylacetone.[2] Other metabolites such as 3-O-methyl-α-methyldopa and 3-O-methyl-α-methyldopamine are also formed and excreted in the urine.[2] Renal excretion is the primary route of elimination for methyldopa and its metabolites, with about two-thirds of the plasma clearance of methyldopa being accounted for by renal excretion. In patients with renal insufficiency, the excretion of methyldopa is diminished, potentially leading to an accumulation of the drug and its metabolites and a prolonged hypotensive effect.[1][3]
Experimental Protocols
Pharmacokinetic Study in Healthy Volunteers
A common experimental design to characterize the pharmacokinetics of intravenous this compound involves a crossover study in healthy human volunteers.[6]
-
Subject Selection : Healthy adult volunteers are recruited for the study.
-
Dosing : A single intravenous dose of this compound is administered. For comparison, an oral dose of methyldopa may be given in a separate study phase with an adequate washout period in between.[6]
-
Sample Collection : Serial blood and urine samples are collected at predefined time points over a specified period (e.g., 48 hours).[6]
-
Sample Analysis : Plasma and urine samples are analyzed for concentrations of methyldopa and its major metabolites using a validated analytical method.
Analytical Methodology: HPLC with Fluorescence Detection
A sensitive method for the determination of alpha-methyldopa in human plasma utilizes reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[7]
-
Sample Preparation : Solid-phase extraction is used to isolate methyldopa and an internal standard (e.g., 3,4-dihydroxyphenylalanine) from plasma.[7]
-
Chromatographic Separation : Separation is achieved on a C18 column with a gradient mobile phase consisting of a buffer (e.g., potassium dihydrogenphosphate with heptanesulfonic acid sodium salt) and an organic modifier (e.g., acetonitrile).[7]
-
Detection : Fluorescence detection is employed with an excitation wavelength of 270 nm and an emission wavelength of 320 nm.[7]
-
Quantification : The concentration of methyldopa is determined by comparing its peak area to that of the internal standard against a calibration curve. The limit of quantitation for this method has been reported to be 10 ng/mL.[7]
Visualizations
References
- 1. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Methyldopa - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics and presystemic gut metabolism of methyldopa in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of alpha-methyldopa in human plasma by validated high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyldopate Hydrochloride: A Prodrug Approach for Intravenous Antihypertensive Therapy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the management of hypertension, particularly in acute care settings where oral administration is not feasible, intravenous delivery of antihypertensive agents is critical. Alpha-methyldopa, a centrally-acting alpha-2 adrenergic agonist, has been a therapeutic option for decades, especially in specific patient populations like pregnant women.[1] However, its clinical utility in intravenous formulations is hampered by its limited water solubility. To overcome this limitation, methyldopate (B129773) hydrochloride, an ethyl ester prodrug of alpha-methyldopa, was developed.[2][3] This technical guide provides an in-depth analysis of methyldopate hydrochloride as a prodrug, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization.
Physicochemical Properties: The Rationale for a Prodrug
The primary motivation for developing this compound was to enhance the aqueous solubility of the parent drug, alpha-methyldopa, for parenteral administration.[3][4] Alpha-methyldopa's zwitterionic nature at physiological pH contributes to its relatively low water solubility.[3] By esterifying the carboxylic acid group, the polarity is altered, and the hydrochloride salt form significantly improves solubility.[3]
Table 1: Comparison of Physicochemical Properties
| Property | Alpha-Methyldopa | This compound |
| Molecular Formula | C₁₀H₁₃NO₄[5] | C₁₂H₁₈ClNO₄[6] |
| Molecular Weight | 211.22 g/mol [5] | 275.73 g/mol [6][7] |
| Water Solubility | ~10 mg/mL (at 25°C)[5][7] | 10-300 mg/mL (at pH 2-7)[7] |
| Formulation | Oral tablets[8] | Intravenous injection[9][10] |
Bioconversion and Mechanism of Action
This compound is pharmacologically inactive itself. Its therapeutic effect is realized after in-vivo biotransformation to the active parent drug, alpha-methyldopa. This conversion is a critical step in its function as a prodrug.
Bioconversion of this compound
Upon intravenous administration, this compound is rapidly hydrolyzed by esterases present in the blood and tissues, cleaving the ethyl ester to yield alpha-methyldopa and ethanol.[11][12] This enzymatic process ensures the systemic availability of the active drug.
Caption: Bioconversion of this compound to Alpha-Methyldopa.
Central Antihypertensive Mechanism of Alpha-Methyldopa
The active drug, alpha-methyldopa, is an analog of DOPA and exerts its antihypertensive effect through a central mechanism.[8][13] It is actively transported across the blood-brain barrier, where it is metabolized by neuronal enzymes into its active metabolite, alpha-methylnorepinephrine.[2][3][6] This "false neurotransmitter" then acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[2][6][14] Stimulation of these inhibitory receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[6][8][9]
Caption: Central Mechanism of Action of Alpha-Methyldopa.
Pharmacokinetic Profile
The pharmacokinetic properties of orally administered alpha-methyldopa are characterized by variable absorption, with a mean bioavailability of about 25% (ranging from 8% to 62%).[15] Following intravenous administration of methyldopate, the onset of action is typically observed within 4 to 6 hours, with the effects lasting for 10 to 16 hours.[9]
Table 2: Pharmacokinetic Parameters of Alpha-Methyldopa
| Parameter | Value (following Oral Administration) | Value (following IV Administration) |
| Bioavailability | ~25% (range: 8-62%)[15] | 100% (by definition) |
| Time to Peak Plasma Conc. (Tmax) | 2-3 hours[15] | Not applicable |
| Plasma Half-life (β-phase) | ~1.3 hours (normal subjects)[15] | 90 to 127 minutes[9] |
| Volume of Distribution (Vd) | ~0.60 L/kg[15] | ~0.23 L/kg (central compartment)[15] |
| Protein Binding | <15%[15] | <15%[15] |
| Elimination | Primarily renal excretion of parent drug and metabolites.[9] | Primarily renal excretion.[9] |
Experimental Protocols
Characterization of this compound as a prodrug involves several key experimental evaluations. Below are detailed methodologies for assessing its bioconversion and analytical quantification.
Protocol 1: In Vitro Esterase-Mediated Hydrolysis of Methyldopate
This protocol describes a method to confirm and quantify the conversion of methyldopate to methyldopa (B1676449) by plasma esterases.
Objective: To measure the rate of hydrolysis of this compound in human plasma.
Materials:
-
This compound
-
Alpha-methyldopa standard
-
Human plasma (heparinized)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Perchloric acid
-
HPLC system with UV or electrochemical detector
-
Centrifuge, incubator, and vortex mixer
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of alpha-methyldopa standards in a plasma/buffer matrix for the calibration curve.
-
-
Incubation:
-
Pre-warm human plasma samples to 37°C.
-
Initiate the reaction by adding a known concentration of this compound stock solution to the plasma.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile and perchloric acid to precipitate proteins and stop the enzymatic reaction.[16]
-
Vortex the sample vigorously for 1 minute.[16]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the compounds using a suitable C18 column with a mobile phase optimized for the separation of methyldopate and methyldopa (e.g., a mixture of phosphate buffer and methanol).[16]
-
Detect and quantify the amount of alpha-methyldopa formed at each time point by comparing the peak area to the calibration curve.
-
-
Data Analysis:
-
Plot the concentration of alpha-methyldopa formed against time to determine the rate of hydrolysis.
-
Caption: Workflow for In Vitro Hydrolysis Assay.
Protocol 2: In Vivo Antihypertensive Efficacy in an Animal Model
This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of intravenously administered this compound in spontaneously hypertensive rats (SHR).
Objective: To assess the antihypertensive effect and duration of action of this compound in a relevant animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Sterile 5% Dextrose in Water (D5W) for injection
-
Anesthetic agent (e.g., isoflurane)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and data acquisition system
Methodology:
-
Animal Preparation:
-
Acclimatize male SHRs to the laboratory conditions for at least one week.
-
Surgically implant a catheter into the femoral vein for drug administration and another into the carotid artery for direct blood pressure measurement.[17] Allow animals to recover from surgery.
-
-
Baseline Measurement:
-
Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP) and heart rate for a stable period (e.g., 30-60 minutes).
-
-
Drug Administration:
-
Prepare a solution of this compound in D5W at a concentration suitable for the desired dose (e.g., 25-50 mg/mL).[9][18]
-
Administer the this compound solution as an intravenous infusion over a set period (e.g., 30-60 minutes) or as a bolus injection.[19] A control group should receive an equivalent volume of the D5W vehicle.
-
-
Post-Dose Monitoring:
-
Continuously monitor and record MAP and heart rate for several hours (e.g., 10-16 hours) post-administration to capture the onset, peak effect, and duration of the antihypertensive response.[9]
-
-
Data Analysis:
-
Calculate the change in MAP from baseline at various time points for both the treatment and control groups.
-
Use appropriate statistical methods (e.g., ANOVA) to determine the significance of the blood pressure reduction.
-
Plot the MAP change over time to visualize the pharmacodynamic profile of this compound.
-
Conclusion
This compound serves as a classic example of successful prodrug design, effectively addressing the formulation challenges of its active parent, alpha-methyldopa. By transiently modifying the chemical structure to enhance water solubility, it enables intravenous administration for the management of hypertensive crises, while relying on ubiquitous endogenous esterases for efficient conversion to the active therapeutic agent. The central mechanism of action, mediated by the "false neurotransmitter" alpha-methylnorepinephrine, underscores a sophisticated approach to modulating sympathetic outflow. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and other prodrug systems in drug development.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. This compound | CAS#:2508-79-4 | Chemsrc [chemsrc.com]
- 3. japer.in [japer.in]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Methyldopa | 555-30-6 [chemicalbook.com]
- 6. This compound | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyldopa [drugfuture.com]
- 8. Methyldopa (PIM 342) [inchem.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyldopa - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. reference.medscape.com [reference.medscape.com]
The Alpha-2 Adrenergic Agonist Activity of Methyldopate: A Technical Guide
Executive Summary: Methyldopate, and its orally administered form α-methyldopa, functions as a centrally-acting antihypertensive agent. It is a prodrug that undergoes metabolic conversion in the central nervous system to its pharmacologically active metabolite, α-methylnorepinephrine. This active metabolite acts as a selective agonist for α2-adrenergic receptors, primarily within the brainstem. Stimulation of these presynaptic Gi-coupled receptors inhibits sympathetic neuronal outflow, leading to a reduction in peripheral vascular resistance and a decrease in arterial blood pressure. This document provides a detailed overview of the mechanism of action, molecular pharmacology, signaling pathways, and key experimental methodologies used to characterize the α2-adrenergic agonist activity of methyldopate's active metabolite.
Mechanism of Action: From Prodrug to Active Agonist
Methyldopa (B1676449) is a structural analog of DOPA that readily crosses the blood-brain barrier.[1][2] Its therapeutic effect is not direct but relies on its biotransformation into a "false neurotransmitter," α-methylnorepinephrine.[3] This conversion occurs through the same enzymatic pathway responsible for the synthesis of norepinephrine (B1679862).[4]
The metabolic cascade proceeds as follows:
-
Decarboxylation: L-α-methyldopa is converted to α-methyldopamine by the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase).[4]
-
Hydroxylation: α-methyldopamine is then transformed into the active metabolite, (1R,2S)-α-methylnorepinephrine, by the enzyme dopamine (B1211576) β-hydroxylase.[4]
This newly synthesized α-methylnorepinephrine is stored in presynaptic vesicles and released into the synapse, where it acts as a potent agonist at central α2-adrenergic receptors located on presynaptic neurons in the brainstem.[2][4] By stimulating these inhibitory autoreceptors, α-methylnorepinephrine suppresses the release of norepinephrine from adrenergic neurons.[5] This reduction in central sympathetic outflow leads to decreased vasoconstrictor signals to the peripheral sympathetic nervous system, resulting in reduced total peripheral resistance and a lowering of blood pressure.[2][4]
Molecular Pharmacology of α-Methylnorepinephrine
Receptor Binding and Functional Potency
| Parameter | Value / Observation | Receptor/System | Reference |
| Functional Potency (EC50) | 0.31 µM | α2-like Adrenoceptor (Amphibian Sympathetic Ganglia) | [7] |
| Relative Affinity | 0.095 (vs. Norepinephrine = 1) | α-Adrenergic Receptors (Rabbit Aorta) | [8] |
| Binding Potency Rank | Epinephrine > α-Methylnorepinephrine > Norepinephrine | α2-Adrenergic Receptors ([3H]clonidine binding, Rat Brain) | [1] |
Table 1: Receptor Binding and Functional Potency of α-Methylnorepinephrine.
α2-Adrenergic Receptor Signaling Pathway
The α2-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[9] It is canonically coupled to the inhibitory G protein, Gi.[9] The signaling cascade initiated by the binding of an agonist like α-methylnorepinephrine proceeds as follows:
-
Agonist Binding: α-methylnorepinephrine binds to the extracellular domain of the α2-adrenergic receptor.
-
GPCR Conformation Change: This binding induces a conformational change in the receptor.
-
Gi Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein, causing the Gαi subunit to dissociate from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[10]
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10]
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which ultimately modulates ion channel activity and reduces neurotransmitter release.
Pharmacodynamics and In Vivo Activity
Oral administration of methyldopa results in a noticeable reduction in blood pressure.[3][4] The antihypertensive effect is characterized by a decrease in both supine and standing blood pressure, primarily due to the reduction in peripheral vascular resistance, while cardiac output is generally not significantly affected.[2][11]
| Parameter | Value / Observation | Reference |
| Route of Administration | Oral | [4] |
| Time to Max. Effect | 4 to 6 hours | [2][4] |
| Duration of Effect | 12 to 24 hours (single dose) | [4] |
| Cmax (250 mg dose) | ~975 ng/mL | [3] |
| Primary Hemodynamic Effect | Reduction in total peripheral resistance | [2][11] |
| Effect on Cardiac Output | No significant change | [2][11] |
| Effect on Heart Rate | Unchanged or slowed | [4][11] |
Table 2: Pharmacokinetic and Hemodynamic Effects of Methyldopa (Oral Administration).
Key Experimental Methodologies
Radioligand Binding Assay for α2-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., α-methylnorepinephrine) for the α2-adrenergic receptor.
Protocol Outline:
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line endogenously or recombinantly expressing α2-adrenergic receptors (e.g., rat cerebral cortex).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of a selective α2-adrenergic radiolabeled antagonist (e.g., [3H]clonidine or [3H]yohimbine), and varying concentrations of the unlabeled test compound.
-
Non-Specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) is used to determine non-specific binding.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and analyze using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional cAMP Assay for Gi-Coupled Receptors
This assay measures the ability of an agonist to activate Gi-coupled receptors by quantifying the resulting decrease in intracellular cAMP levels.
Protocol Outline:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably transfected with the human α2-adrenergic receptor.
-
Cell Plating: Seed the cells into a multi-well assay plate (e.g., 384-well) and culture until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test agonist (α-methylnorepinephrine) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Adenylyl Cyclase Stimulation: To measure inhibition, first stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce a measurable baseline level of cAMP.
-
Agonist Treatment: Add the serially diluted agonist to the wells and incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme fragmentation complementation (EFC) based assay.
-
Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the cAMP concentration. Plot the signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the agonist's potency.
In Vivo Antihypertensive Assay in a Rodent Model
This experiment evaluates the blood pressure-lowering efficacy and duration of action of a compound in a living animal model of hypertension.
Protocol Outline:
-
Animal Model Selection: Utilize a relevant rodent model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
-
Acclimatization: Allow animals to acclimate to the housing facility and handling procedures to minimize stress-induced blood pressure fluctuations.
-
Instrumentation: Surgically implant telemetry devices or use non-invasive tail-cuff methods for conscious, continuous, or repeated blood pressure monitoring.
-
Baseline Measurement: Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for a sufficient period before drug administration.
-
Drug Administration: Administer methyldopa (or the test compound) via the desired clinical route (e.g., oral gavage) at various doses. A vehicle control group must be included.
-
Post-Dose Monitoring: Continuously or intermittently monitor blood pressure and heart rate for an extended period (e.g., 24-48 hours) post-administration.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Plot the mean change in blood pressure versus time for each dose group. Analyze the data to determine the magnitude of the peak effect (nadir), time to peak effect, and duration of action.
References
- 1. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 6. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 2-adrenergic hyperpolarization is not involved in slow synaptic inhibition in amphibian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of alpha-methyldopa on cardiac output in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Methyldopate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopate (B129773) hydrochloride, the ethyl ester hydrochloride salt of the antihypertensive drug methyldopa (B1676449), serves as a water-soluble prodrug formulation suitable for parenteral administration. A thorough understanding of its structural and physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides a consolidated overview of the structural analysis of methyldopate hydrochloride, summarizing key identification parameters and analytical methodologies. While a complete, publicly available crystal structure analysis is not available in the literature, this document compiles the existing data on its chemical structure, physicochemical characteristics, and spectroscopic and chromatographic analysis techniques. Detailed experimental protocols for identification and assay are provided to support researchers and drug development professionals.
Chemical and Physical Properties
This compound is the L-isomer of the ethyl ester of α-methyl-3,4-dihydroxyphenylalanine, complexed with hydrochloric acid. Its enhanced solubility in aqueous solutions compared to its parent compound, methyldopa, is a key characteristic for its clinical use in injections.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | [2] |
| CAS Number | 2508-79-4 | [2] |
| Molecular Formula | C₁₂H₁₈ClNO₄ | [2] |
| Molecular Weight | 275.73 g/mol | [2] |
| Appearance | Colorless or almost colorless crystals or a white to yellowish-white fine powder. | [3] |
| Solubility | Slightly soluble in water and alcohol; practically insoluble in chloroform (B151607) and ether; dissolves in dilute mineral acids. | [4] |
| Specific Rotation [α] | -13.5° to -14.9° (at 405 nm) | [5] |
| pH (1 in 100 solution) | 3.0 to 5.0 | [5] |
Crystallographic Analysis
A comprehensive, publicly available single-crystal X-ray diffraction analysis of this compound, including unit cell dimensions, space group, and detailed bond lengths and angles, is not readily found in the current scientific literature. However, it is known to exist as a crystalline solid.[3] The crystal packing is expected to be significantly influenced by hydrogen bonding involving the catechol hydroxyl groups, the protonated amino group, and the chloride counter-ion, as well as ionic interactions. X-ray powder diffraction (XRPD) has been used to characterize methyldopa in granulated forms, indicating that while the pure substance is crystalline, it can become amorphous in certain formulations.[6]
Spectroscopic Analysis
Spectroscopic methods are crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is a key identifier. While a detailed assignment of all absorption bands for the ethyl ester hydrochloride is not published, the spectrum of the parent compound, methyldopa, shows characteristic peaks for its functional groups. For methyldopa, N-H absorption peaks are observed around 1530 cm⁻¹ and 1610 cm⁻¹, with the carboxylic acid functionality absorbing at approximately 1640 cm⁻¹.[7] The spectrum of this compound would be expected to show a characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1730-1750 cm⁻¹, in addition to absorptions corresponding to the amine salt, hydroxyl groups, and the aromatic ring.
Ultraviolet (UV) Spectroscopy
This compound exhibits UV absorption in 0.1 N hydrochloric acid with a maximum absorption wavelength (λmax) at approximately 280 nm.[5] This absorption is characteristic of the catechol moiety in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data with definitive peak assignments for this compound are not widely published. However, predicted spectra for the parent compound, methyldopa, are available and can provide an indication of the expected chemical shifts.[8] Theoretical calculations on methyldopa have also been performed to predict NMR parameters.[9] For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the catechol ring, the methylene (B1212753) and methyl protons of the ethyl ester group, the methyl group at the α-position, and the methylene protons of the benzyl (B1604629) group.
Mass Spectrometry (MS)
Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to the free base (methyldopate). The mass spectrum of the parent compound, methyldopa, shows a molecular ion [M+H]⁺ at m/z 212.2.[1][5] Its fragmentation pattern includes major ions at m/z 195.2, 166.2, and 139.2.[1][5] The fragmentation of methyldopate would likely involve the loss of the ethyl ester group and subsequent fragmentations of the remaining structure.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features | Reference(s) |
| Infrared (IR) | Conforms to USP reference standard. Expected ester C=O stretch (1730-1750 cm⁻¹). | [5] |
| Ultraviolet (UV) | λmax at ~280 nm in 0.1 N HCl. | [5] |
| Mass Spectrometry | For methyldopa (parent): [M+H]⁺ at m/z 212.2; fragments at 195.2, 166.2, 139.2. | [1][5] |
Experimental Protocols
The following protocols are based on established analytical methods for this compound and its parent compound.
Identification by Infrared Spectroscopy (USP Method)
-
Objective: To confirm the identity of the substance by comparing its IR spectrum with that of a reference standard.
-
Methodology:
-
Prepare a sample of this compound for analysis, typically as a potassium bromide (KBr) dispersion or a mineral oil mull.
-
Record the infrared absorption spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.
-
Compare the resulting spectrum with the official USP this compound RS spectrum. The spectra should be concordant.[5]
-
Identification by Ultraviolet Spectroscopy (USP Method)
-
Objective: To identify the substance and check for absorbance conformity.
-
Methodology:
Assay by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the amount of this compound in a sample.
-
Methodology: A common method involves LC-MS/MS for the determination of methyldopa in biological fluids. A similar approach can be adapted for the assay of this compound.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[5]
-
Stationary Phase: A C18 reversed-phase column (e.g., Zorbax SB-C18) is commonly used.[5]
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to achieve a known concentration.
-
Chromatographic Conditions:
-
Detection: UV detection at 280 nm or mass spectrometric detection in multiple reaction monitoring (MRM) mode.[5]
-
Quantification: Compare the peak area of the analyte in the sample solution to that of a reference standard solution of known concentration.
-
Visualizations
Logical Relationship of this compound as a Prodrug
Caption: Prodrug activation pathway of this compound.
Experimental Workflow for HPLC Analysis
Caption: General workflow for the HPLC assay of this compound.
Conclusion
The structural analysis of this compound relies on a combination of physicochemical tests and spectroscopic methods. While a definitive single-crystal X-ray structure is not publicly available, its identity and purity can be reliably confirmed using the official methods outlined in pharmacopeias, such as IR and UV spectroscopy, and quantified using techniques like HPLC. This guide provides a foundational resource for professionals in the pharmaceutical sciences, summarizing the current knowledge and providing practical experimental protocols for the characterization of this important antihypertensive prodrug. Further research to elucidate the complete crystal structure would be beneficial for a more comprehensive understanding of its solid-state properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyldopa (PIM 342) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Design of methyldopa structure and calculation of its properties by quantum mechanics - Arabian Journal of Chemistry [arabjchem.org]
"early development and clinical trials of methyldopate"
An In-depth Technical Guide on the Early Development and Clinical Trials of Methyldopate (B129773)
Introduction
Methyldopa (B1676449), an alpha-2 adrenergic receptor agonist, was a cornerstone in the management of hypertension following its discovery in 1960.[1] Its ethyl ester, methyldopate hydrochloride, was developed for intravenous administration, particularly in the management of hypertensive crises.[2][3][4][5] Methyldopa is a prodrug, exerting its antihypertensive effect through its active metabolite, alpha-methylnorepinephrine.[3][4][6][7] While its use has declined with the advent of newer agents with more favorable side-effect profiles, it remains a significant tool in specific clinical scenarios, such as hypertension in pregnancy, due to its established safety profile.[1][7] This technical guide provides a comprehensive overview of the early development, mechanism of action, and pivotal clinical trials that established the clinical utility of methyldopa and its intravenous form, methyldopate.
Early Development and Preclinical Evaluation
Synthesis
The synthesis of methyldopa (α-methyl-3,4-dihydroxy-L-phenylalanine) was first reported in 1954.[7] Various synthetic routes have been developed. One common method involves the use of 4-hydroxy-3-methoxy phenylacetone (B166967) as a starting material. This compound undergoes a reaction with ammonium (B1175870) chloride and potassium cyanide to form an α-amino nitrile. The L-isomer is then selectively isolated and hydrolyzed to yield methyldopa.[8] To improve gastrointestinal absorption and bioavailability, various ester prodrugs of methyldopa were synthesized and evaluated.[9] Methyldopate, the ethyl ester, was developed for parenteral use.
Mechanism of Action
The antihypertensive effect of methyldopa is not exerted by the drug itself but by its active metabolite.[3] After crossing the blood-brain barrier, methyldopa is metabolized into alpha-methylnorepinephrine.[2][8][10] This compound acts as a potent agonist of central α2-adrenergic receptors.[1][3][10] Stimulation of these presynaptic receptors in the brainstem inhibits adrenergic neuronal outflow, leading to a reduction in sympathetic tone, decreased total peripheral resistance, and a subsequent lowering of blood pressure.[2][3][7][8] This central action is the primary mechanism of its antihypertensive effect.[10] A secondary, less significant mechanism involves the inhibition of the enzyme DOPA decarboxylase, which reduces the synthesis of norepinephrine (B1679862) in peripheral nerve endings.[1][3]
Pharmacokinetics
Methyldopa exhibits variable absorption from the gastrointestinal tract.[11] It is extensively metabolized, primarily in the liver and intestines.[1] The drug and its metabolites are excreted by the kidneys.[7] Methyldopate, being the intravenous formulation, bypasses absorption and first-pass metabolism, providing a more rapid onset of action.
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | ~25-50% (highly variable) | [1][10][11][12] |
| Time to Peak Plasma Conc. | 2-4 hours | [12] |
| Onset of Action (Oral) | 4-6 hours | [1] |
| Onset of Action (IV) | ~5 hours | [1] |
| Duration of Action (Oral) | 24-48 hours (multiple doses) | [12] |
| Duration of Action (IV) | 10-16 hours | [2][3] |
| Elimination Half-life | ~1.5-2 hours | [1][7][10][12] |
| Volume of Distribution | 0.60 L/kg | [11] |
| Plasma Protein Binding | <15% | [11][12] |
| Metabolism | Extensively in liver and GI tract | [1][12] |
| Excretion | Primarily renal (~70% via urine) | [1][7][12] |
Clinical Trials and Evaluation
Early clinical studies in the 1960s demonstrated the antihypertensive efficacy of methyldopa in humans.[7][13] These trials were crucial in establishing its role in the therapeutic armamentarium against hypertension.
Experimental Protocols
The early clinical trials on methyldopa varied in design, from open-label studies to more rigorous double-blind, placebo-controlled trials.
-
Patient Population : Studies typically included patients with mild, moderate, or severe hypertension.[14] Specific populations, such as elderly patients with isolated systolic hypertension and pregnant women with chronic hypertension, were also subjects of dedicated trials.[15][16]
-
Dosage and Administration : For oral administration, initial doses were typically around 250 mg two to three times daily, with titration up to a maximum of 2-3 grams per day based on blood pressure response.[12] Intravenous methyldopate was administered in diluted form over 30 to 60 minutes.[2]
-
Endpoints : The primary efficacy endpoint in these trials was the reduction in systolic and diastolic blood pressure, measured in both supine and standing positions.[17] Safety endpoints included the incidence and severity of adverse events.
Efficacy
Clinical trials consistently demonstrated that methyldopa effectively lowers blood pressure. A meta-analysis of early trials showed significant reductions in both systolic and diastolic pressures.[7]
| Trial Description | Patient Population | Key Efficacy Findings | Reference(s) |
| Meta-analysis of early trials | Hypertensive patients | Mean reduction of 13 mmHg (systolic) and 8 mmHg (diastolic) with daily doses of 500-2250 mg. | [7] |
| Open-label study | 20 elderly patients (mean age 67) with isolated systolic hypertension | Statistically significant reductions in mean sitting and standing systolic BP after 2 weeks, maintained for 16 weeks. | [15] |
| Long-term effectiveness study | 60 hypertensive patients | Significant lowering of supine and standing blood pressure over a mean of 9.4 months. | [17] |
| Randomized, double-blind study | 25 pregnant patients with chronic hypertension | Significant reduction in mean arterial pressure in the treatment group during the 2nd and 3rd trimesters. | [16] |
Safety and Tolerability
While generally well-tolerated, methyldopa use was associated with a range of adverse effects, which ultimately led to its replacement by newer agents for first-line therapy.[1]
| Category | Common Adverse Events | Less Common / Severe Adverse Events | Reference(s) |
| Central Nervous System | Sedation (often transient), headache, weakness, dizziness, impaired mental acuity, nightmares. | Reversible mild psychosis, depression. | [4][12][18] |
| Cardiovascular | Orthostatic hypotension, bradycardia. | [12][14] | |
| Gastrointestinal | Dry mouth, GIT disturbances. | [8] | |
| Hepatic | Transient elevations in serum aminotransferases. | Hepatic necrosis (rare), active hepatic disease is a contraindication. | [1][2] |
| Hematologic | Positive direct Coombs' test (after 6-12 months). | Hemolytic anemia (rare). | [2] |
| Other | Nasal congestion, decreased libido, gynecomastia. | Allergic reactions. | [1][12] |
Conclusion
The early development and clinical evaluation of methyldopa and its intravenous ester, methyldopate, marked a significant advancement in the pharmacological management of hypertension. Preclinical studies elucidated its unique central mechanism of action as a prodrug, while a series of clinical trials in the 1960s and 1970s firmly established its efficacy in lowering blood pressure across various patient populations. Although its use is now limited by its side-effect profile, the foundational research on methyldopa provided valuable insights into the role of the central nervous system in blood pressure regulation and paved the way for the development of other centrally acting antihypertensive agents. It remains an important therapeutic option in specific situations, most notably for the management of hypertension during pregnancy.
References
- 1. Methyldopa - Wikipedia [en.wikipedia.org]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 8. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 11. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. Methyldopa in hypertension. Clinical and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical experiences with methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyldopa: an agent for the treatment of older patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of hypertension in pregnancy with methyldopa: a randomized double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Long-Term Effectiveness of Methyldopa in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methyldopate Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyldopate (B129773) hydrochloride, an antihypertensive agent. It covers its fundamental properties, mechanism of action, and relevant experimental protocols for preclinical research.
Core Physicochemical and Pharmacological Data
Methyldopate hydrochloride is the ethyl ester prodrug of methyldopa (B1676449). Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 2508-79-4 | [1] |
| Molecular Weight | 275.73 g/mol | [1] |
| Molecular Formula | C₁₂H₁₈ClNO₄ | [1] |
| Mechanism of Action | Prodrug converted to alpha-methylnorepinephrine, a central alpha-2 adrenergic receptor agonist. | [1] |
Mechanism of Action and Signaling Pathway
This compound is a prodrug that is hydrolyzed in vivo to its active form, methyldopa. The antihypertensive effect of methyldopa is primarily attributed to its metabolism in the central nervous system to alpha-methylnorepinephrine.[1] This active metabolite acts as a potent agonist of presynaptic alpha-2 adrenergic receptors.[1]
Activation of these G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This cascade of events ultimately reduces sympathetic outflow from the brainstem, leading to decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1]
Experimental Protocols
In Vitro Serum Simulation Assay
This protocol is adapted from a study investigating the effects of methyldopa on serum biochemical parameters.[4]
Objective: To assess the direct effect of methyldopa on various analytes in a controlled in vitro serum environment.
Methodology:
-
Preparation of Methyldopa Stock Solution:
-
Dissolve 30 mg of methyldopa in 100 ml of 0.1 N HCl to prepare a stock solution.[4]
-
-
Preparation of Test Concentrations:
-
Dilute the stock solution to achieve final concentrations representative of the maximum serum concentration (Cmax) following typical oral doses. For example, prepare concentrations of 1950 ng/ml, 975 ng/ml, and 487.5 ng/ml.[4]
-
-
Sample Preparation:
-
Obtain blank, normal human serum.
-
Spike aliquots of the serum with the different concentrations of methyldopa.
-
Prepare a negative control by adding an equivalent volume of the solvent (0.1 N HCl) to a serum aliquot.[4]
-
-
Analysis:
-
Analyze the spiked serum samples and the control for various biochemical parameters (e.g., glucose, total protein, urea, creatinine, cholesterol, triglycerides, and liver enzymes) using standard clinical laboratory techniques.[4]
-
Compare the results from the methyldopa-spiked samples to the negative control to determine any interference or direct effects of the drug on the assays.
-
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of methyldopa in a common animal model of hypertension.
Objective: To determine the efficacy and duration of action of methyldopa in reducing blood pressure in spontaneously hypertensive rats.
Methodology:
-
Animal Model:
-
Use adult male spontaneously hypertensive rats (SHR).[5]
-
House the animals in a controlled environment with a standard diet and water ad libitum.
-
-
Blood Pressure Measurement:
-
For continuous and accurate blood pressure monitoring, surgical implantation of a radiotelemetry device or an indwelling arterial catheter (e.g., in the carotid or femoral artery) is recommended.[6][7]
-
Alternatively, non-invasive tail-cuff plethysmography can be used for repeated measurements, though it may be less accurate and can induce stress in the animals.[8]
-
-
Drug Administration:
-
Administer methyldopa or its vehicle control (e.g., saline) to the rats via an appropriate route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.). A typical dose used in rat studies is 300 mg/kg i.p.[9]
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for a sufficient period before drug administration to ensure a stable reading.
-
Following administration of methyldopa or vehicle, continuously monitor and record blood pressure and heart rate for several hours to observe the onset, peak, and duration of the antihypertensive effect.[5]
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) and heart rate from baseline at various time points after drug administration.
-
Compare the responses between the methyldopa-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
References
- 1. This compound | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further evidence for a central hypotensive action of α-methyldopa in both the rat and cat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Hypertension Studies Using Methyldopate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopate (B129773) hydrochloride, the ethyl ester of methyldopa (B1676449), is a centrally-acting antihypertensive agent. It is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine.[1] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the central nervous system, decreased peripheral vascular resistance, and a subsequent lowering of arterial blood pressure.[1][2] These characteristics make methyldopate hydrochloride a valuable tool for in vivo research in various animal models of hypertension.
These application notes provide an overview of the use of this compound in preclinical hypertension research, including its mechanism of action, and detailed protocols for its administration in common animal models.
Mechanism of Action
Methyldopa, the active form of this compound, exerts its antihypertensive effect through a central mechanism. After crossing the blood-brain barrier, it is converted to alpha-methylnorepinephrine by the enzyme aromatic L-amino acid decarboxylase.[2] Alpha-methylnorepinephrine acts as a potent agonist of presynaptic alpha-2 adrenergic receptors in the brainstem.[1] Activation of these receptors inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[3] This reduction in sympathetic tone leads to vasodilation and a decrease in both systolic and diastolic blood pressure.[1]
Signaling Pathway of Methyldopa
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data from in vivo studies investigating the effects of methyldopa on blood pressure and heart rate in various animal models of hypertension.
| Animal Model | Compound | Dosage | Route of Administration | Duration | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| Spontaneously Hypertensive Rat (SHR) | Methyldopa | 200 mg/kg/day | Intragastric infusion | 12 days | Significant reduction | Slight but consistent tachycardia | [4] |
| Spontaneously Hypertensive Rat (SHR) | alpha-Methyldopa | 5 g/L in drinking water | Oral | 15 days | ↓ from 176.2 ± 5.2 mmHg to 157.8 ± 4.6 mmHg | ↑ from 391.7 ± 13.8 bpm to 453.3 ± 14 bpm | [3] |
| L-NAME-Induced Hypertensive Pregnant Rat | Methyldopa | 400 mg/kg/day | Oral | From mid-pregnancy to term | Normalized systolic blood pressure (from 129 ± 1.8 mmHg to near normal) | Not specified | [5][6][7] |
| Mongrel Dog | Methyldopa | 100 mg/kg, twice daily | Oral | 3 days | Significant reduction | Significant reduction | [8] |
| Animal Model | Compound | Dosage | Route of Administration | Duration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | Methyldopa | 50 mg/kg, twice daily | Subcutaneous | 5 days | Decreased | Not specified | [9] |
| Human (Primary Hypertension) | Methyldopa | 500-2250 mg/day | Oral | Not specified | Mean reduction of 13 mmHg (95% CI 6-20) | Mean reduction of 8 mmHg (95% CI 4-13) | [10] |
Experimental Protocols
General Experimental Workflow for In Vivo Hypertension Studies
Caption: General experimental workflow for hypertension studies.
Protocol 1: Oral Administration of Methyldopa in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the chronic antihypertensive effect of orally administered methyldopa in SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 3 months old.[3]
-
Methyldopa.
-
Drinking water.
-
Animal cages.
-
Apparatus for measuring mean arterial pressure (MAP) and heart rate (HR) (e.g., tail-cuff method or telemetry).
Procedure:
-
House the SHRs individually and allow them to acclimatize for at least one week with free access to food and water.
-
Prepare a solution of methyldopa in drinking water at a concentration of 5 g/L.[3]
-
Divide the rats into two groups: a control group receiving regular drinking water and a treatment group receiving the methyldopa solution.
-
Administer the respective drinking solutions for 15 consecutive days.[3]
-
On day 15, measure the mean arterial pressure (MAP) and heart rate (HR) of each rat.[3]
-
Record and analyze the data to determine the effect of methyldopa on blood pressure and heart rate compared to the control group.
Protocol 2: Intravenous Administration of this compound for Acute Hypertensive Events
Objective: To assess the acute blood pressure-lowering effects of intravenously administered this compound.
Materials:
-
Animal model of hypertension (e.g., SHR or L-NAME-induced hypertensive rat).
-
This compound for injection.
-
5% Dextrose solution.[11]
-
Catheters for intravenous administration and blood pressure monitoring.
-
Infusion pump.
-
Blood pressure transducer and recording system.
Procedure:
-
Anesthetize the animal and surgically implant catheters into a suitable artery (e.g., femoral or carotid artery) for direct blood pressure measurement and into a vein (e.g., femoral or jugular vein) for drug administration.
-
Allow the animal to recover from surgery and stabilize.
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 30-60 minutes).
-
Prepare an infusion solution of this compound by diluting the required dose in 100 mL of 5% Dextrose solution.[11] A common concentration to aim for is 100 mg/10 mL.[11]
-
Administer the this compound solution as a slow intravenous infusion over 30 to 60 minutes.[11] A typical dose for hypertensive crises in humans, which can be adapted for animal studies, is in the range of 20-40 mg/kg.[12]
-
Continuously monitor and record blood pressure and heart rate during and after the infusion for several hours to observe the onset, peak, and duration of the antihypertensive effect. The blood pressure-lowering effects are typically observed within 4 to 6 hours and can last for 10 to 16 hours following intravenous administration.[1][11]
-
Analyze the hemodynamic data to quantify the changes from baseline.
Protocol 3: Induction of Hypertension with L-NAME and Treatment with Methyldopa in Rats
Objective: To investigate the efficacy of methyldopa in a model of nitric oxide deficient hypertension.
Materials:
-
Wistar rats.
-
Nω-nitro-L-arginine methyl ester (L-NAME).
-
Methyldopa.
-
Drinking water.
-
Apparatus for measuring systolic blood pressure (SBP).
Procedure:
-
Induce hypertension by administering L-NAME in the drinking water (e.g., 40 mg/kg/day) for a period of four weeks.[13]
-
After the induction period, divide the hypertensive rats into a control group (receiving L-NAME only) and a treatment group.
-
Administer methyldopa to the treatment group at a dose of 400 mg/kg/day orally, concurrently with L-NAME administration.[5][6][7]
-
Measure systolic blood pressure at regular intervals throughout the treatment period.
-
At the end of the study, compare the blood pressure values between the L-NAME control group and the methyldopa-treated group to assess the antihypertensive effect of methyldopa in this model.
Conclusion
This compound is a well-characterized centrally-acting antihypertensive agent that serves as a useful pharmacological tool for in vivo hypertension research. The provided protocols offer a starting point for investigating its effects in various preclinical models. Researchers should carefully consider the animal model, route of administration, dosage, and duration of treatment to best suit their specific research questions. Proper experimental design and accurate hemodynamic monitoring are crucial for obtaining reliable and reproducible data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Effects of the antihypertensive drugs alpha-methyldopa and hydralazine on the performance of spontaneously hypertensive rats in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Effect of methyldopa on renal function in rats with L-NAME-induced hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of methyldopa treatment on cardiac function and myocardial blood flow in mongrel dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of alpha-methyldopa on systolic pressure and activities of tyrosine hydroxylase, dopamine-beta-hydroxylase and phenethanolamine-N-methyl-transferase in nervous system of spontaneously hypertensive rats - Ming - Acta Pharmacologica Sinica [chinaphar.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Methyldopa dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. l-name-induced hypertensive rats: Topics by Science.gov [science.gov]
Application Notes and Protocols for Intravenous Administration of Methyldopate Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopate (B129773) hydrochloride, the ethyl ester of methyldopa (B1676449), is a centrally-acting antihypertensive agent.[1] Its mechanism of action involves its conversion to alpha-methylnorepinephrine, which acts as an agonist at central alpha-2 adrenergic receptors.[1][2] This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of arterial blood pressure.[1][2] Intravenous administration of methyldopate hydrochloride is utilized in experimental settings to investigate its direct pharmacodynamic and pharmacokinetic properties, particularly in animal models of hypertension such as the spontaneously hypertensive rat (SHR).[3] These notes provide detailed protocols for the intravenous administration of this compound in rats, along with relevant quantitative data and a depiction of its signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data related to the intravenous administration of this compound in rats.
Table 1: Pharmacodynamic Effects of Intravenous Methyldopa in Spontaneously Hypertensive Rats (SHR)
| Parameter | Dosage (mg/kg, i.v.) | Observation | Reference |
| Blood Pressure | 50 - 200 | Dose-related fall in blood pressure (29/15 to 54/33 mm Hg) | [3] |
| Onset of Action | Not Specified | A decline in blood pressure may begin in four to six hours.[4] | [4] |
| Duration of Action | Not Specified | The hypotensive effect lasts for about 10 to 16 hours.[2] | [2] |
Table 2: Pharmacokinetic Parameters of Methyldopa Following Intravenous Administration
| Parameter | Value | Species | Reference |
| Plasma Half-life | 90 - 127 minutes | Human (relevant for general understanding) | [4] |
| Plasma Half-life | 105 minutes | Human (relevant for general understanding) | [5] |
| Volume of Distribution (apparent) | 0.19 - 0.32 L/kg | Human (relevant for general understanding) | [2] |
| Volume of Distribution (total) | 0.41 - 0.72 L/kg | Human (relevant for general understanding) | [2] |
| Protein Binding (Methyldopa) | < 15% | Human (relevant for general understanding) | [5] |
| Protein Binding (O-sulfate metabolite) | ~50% | Human (relevant for general understanding) | [5] |
| Excretion | Approximately 49% of the dose is excreted in the urine as methyldopa and its mono-0-sulfate.[4] | Human (relevant for general understanding) | [4] |
Note: Pharmacokinetic data specific to intravenous administration in rats is limited in the reviewed literature. The provided human data offers a general reference.
Experimental Protocols
Preparation of this compound for Intravenous Infusion
This protocol describes the preparation of a this compound solution for intravenous administration in rats.
Materials:
-
This compound injection, USP (e.g., 250 mg/5 mL)[6]
-
5% Dextrose Injection, USP[6]
-
Sterile syringes and needles
-
Sterile vials or tubes for dilution
Procedure:
-
Calculate the required dose of this compound based on the rat's body weight (e.g., 50-200 mg/kg for SHR models).[3]
-
Withdraw the calculated volume of this compound solution from the vial using a sterile needle and syringe.
-
Dilute the this compound with 5% Dextrose Injection, USP, to achieve the desired final concentration.[6] A common practice is to add the desired dose to 100 mL of dextrose solution, though for rat studies, smaller volumes are necessary and the concentration should be adjusted accordingly.[6] The final volume for a bolus injection in a rat should not exceed 0.5 ml.[7]
-
Ensure the final solution is thoroughly mixed and free of visible particulates.
-
The prepared solution should be used promptly.
Intravenous Administration via Tail Vein in Rats
This protocol outlines the procedure for administering the prepared this compound solution to a rat via the lateral tail vein.
Materials:
-
Rat restraint device[7]
-
Heating lamp or warming pad[7]
-
70% Isopropyl alcohol swabs
-
Sterile 25-27 gauge needles[8]
-
Sterile 1 mL syringes[9]
-
Prepared this compound solution
-
Gauze sponges[8]
Procedure:
-
Animal Preparation:
-
Accurately weigh the rat to determine the correct injection volume.[8]
-
To induce vasodilation of the tail veins, warm the rat for 5-10 minutes using a heating lamp or by placing the cage on a warming pad.[8] Alternatively, the tail can be immersed in warm water (approximately 40°C) for 30 seconds.[7]
-
Place the conscious rat in an appropriate restraint device to minimize movement and stress.[7] If anesthesia is used, ensure proper monitoring.[7]
-
-
Injection Site Preparation:
-
Position the tail and identify one of the lateral tail veins.
-
Cleanse the injection site with a 70% isopropyl alcohol swab.[9]
-
-
Administration:
-
Use a new sterile syringe and a 25-27 gauge needle for each animal.[8][9]
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[8]
-
A successful cannulation may be indicated by a flash of blood in the needle hub, though this is not always observed.[9]
-
Slowly inject the this compound solution. There should be no resistance.[9] If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.[9]
-
The maximum volume for a bolus injection should not exceed 5 ml/kg.[10]
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze sponge to prevent bleeding.[9]
-
Remove the rat from the restraint device and return it to its home cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Experimental Workflow for Intravenous Administration
Signaling Pathway of Methyldopa's Antihypertensive Action
References
- 1. biolife-publisher.it [biolife-publisher.it]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of methyldopa on brain cholinergic neurons involved in cardiovascular regulation. A study in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. globalrph.com [globalrph.com]
- 7. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Use of Methyldopate Hydrochloride in Animal Models of Preeclampsia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of methyldopate (B129773) hydrochloride in preclinical animal models of preeclampsia. This document outlines detailed experimental protocols, summarizes key quantitative data from relevant studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Preeclampsia is a serious hypertensive disorder of pregnancy, characterized by high blood pressure and signs of damage to another organ system, most often the liver and kidneys. Animal models are crucial for understanding the pathophysiology of preeclampsia and for the preclinical evaluation of potential therapeutics. Methyldopa (B1676449), a centrally acting alpha-2 adrenergic agonist, is a commonly used antihypertensive medication for the management of hypertension during pregnancy.[1] Its active metabolite, alpha-methylnorepinephrine, stimulates alpha-2 adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1][2][3] This document focuses on the application of methyldopate hydrochloride, the parenteral form of methyldopa, in established animal models of preeclampsia.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of methyldopa in a well-established rat model of preeclampsia induced by the nitric oxide synthase inhibitor, Nω-nitro-L-arginine methyl ester (L-NAME).
Table 1: Effect of Methyldopa on Systolic Blood Pressure (SBP) in L-NAME-Induced Preeclamptic Rats
| Treatment Group | Initial SBP (mmHg) | Final SBP (mmHg) |
| Normal Pregnant | 94 ± 2 | 83 ± 3 |
| L-NAME Treated | 92 ± 1 | 129 ± 1.8 |
| L-NAME + Methyldopa | 92 ± 1 | 105 ± 2.5 (Normalized) |
Data from Podjarny et al. (2001)[4]
Table 2: Effect of Methyldopa on Renal Function in L-NAME-Induced Preeclamptic Rats
| Treatment Group | Creatinine (B1669602) Clearance (mL/min) | Urine Protein Excretion (mg/24h) | Urinary Nitrate (B79036) Excretion (µmol/24h) |
| Normal Pregnant | 2.6 ± 0.3 | Normal | Increased |
| L-NAME Treated | 1.37 ± 0.04 | High | Significantly Reduced |
| L-NAME + Methyldopa | 1.7 ± 0.1 (Improved) | Improved | Increased |
Data from Podjarny et al. (2001)[4]
Experimental Protocols
This section provides a detailed methodology for a key experiment using this compound in an L-NAME-induced rat model of preeclampsia.
Protocol 1: L-NAME-Induced Preeclampsia Model in Rats and Treatment with Methyldopa
Objective: To induce a preeclampsia-like syndrome in pregnant rats using L-NAME and to evaluate the therapeutic effects of this compound.
Materials:
-
Pregnant Wistar rats
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
This compound
-
Sterile saline
-
Animal blood pressure monitoring system (e.g., tail-cuff method)
-
Metabolic cages for urine collection
-
Kits for measuring creatinine and protein in urine
-
Kits for measuring urinary nitrate
Procedure:
-
Animal Acclimatization: House pregnant Wistar rats under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a period of acclimatization before starting the experiment.
-
Induction of Preeclampsia-like Symptoms:
-
Treatment with this compound:
-
The treatment group receives this compound concurrently with L-NAME administration, starting from mid-pregnancy.
-
A commonly used dosage of methyldopa is 400 mg/kg/day.[4]
-
-
Control Groups:
-
Include a normal pregnant control group receiving only the vehicle (e.g., sterile saline).
-
Include an L-NAME treated control group receiving L-NAME and the vehicle.
-
-
Monitoring and Data Collection:
-
Blood Pressure: Measure systolic blood pressure regularly (e.g., every 2-3 days) using a non-invasive tail-cuff method.
-
Urine Collection: House the rats in metabolic cages for 24-hour urine collection at specified time points (e.g., at the beginning and end of the treatment period).
-
Biochemical Analysis: Analyze urine samples for protein and creatinine concentrations to assess proteinuria and calculate creatinine clearance as an indicator of glomerular filtration rate. Measure urinary nitrate levels as a marker of nitric oxide synthesis.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway of methyldopa and the experimental workflow.
Caption: Proposed signaling pathway of methyldopa in reducing blood pressure.
Caption: Experimental workflow for studying methyldopa in a rat model of preeclampsia.
References
Application Notes and Protocols: Methyldopate Hydrochloride Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopate (B129773) Hydrochloride is the ethyl ester of methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist used for the management of hypertensive crises.[1] Its hydrochloride salt is preferred for intravenous administration due to its enhanced solubility and stability in aqueous solutions compared to methyldopa itself.[2] These application notes provide a comprehensive overview of the formulation, preparation, and quality control testing for a sterile methyldopate hydrochloride solution intended for injection. The protocols outlined are intended for research and development purposes and should be executed in compliance with all relevant safety and regulatory standards, such as those outlined in USP General Chapters <797> for sterile compounding.[3]
Formulation Details
The preparation of a stable and effective this compound injection requires a multi-component formulation. Each excipient serves a critical function, from preserving sterility to ensuring chemical stability. A typical formulation is detailed below.
Table 1: Quantitative Composition of this compound Injection [4][5]
| Component | Function | Concentration per mL |
| This compound | Active Pharmaceutical Ingredient (API) | 50 mg |
| Citric Acid (Anhydrous) | Buffer / pH Control | 5 mg |
| Edetate Disodium (EDTA) | Chelating Agent | 0.5 mg |
| Monothioglycerol | Antioxidant | 2 mg |
| Sodium Bisulfite | Antioxidant | 3.2 mg |
| Methylparaben | Preservative | 1.5 mg |
| Propylparaben | Preservative | 0.2 mg |
| Sodium Hydroxide / Hydrochloric Acid | pH Adjustment | q.s. to pH 3.0 - 4.2 |
| Water for Injection (WFI) | Vehicle | q.s. to 1 mL |
Preparation Workflow
The manufacturing process involves the sequential dissolution of excipients and the API in Water for Injection, followed by pH adjustment, sterile filtration, and aseptic filling.
Experimental Protocols
Protocol for Solution Preparation (100 mL Batch)
This protocol describes the compounding of a 100 mL batch in a sterile environment (e.g., within an ISO 5 laminar airflow workbench).
Materials and Equipment:
-
This compound, USP grade
-
Citric Acid, USP grade
-
Edetate Disodium, USP grade
-
Monothioglycerol, USP grade
-
Sodium Bisulfite, USP grade
-
Methylparaben & Propylparaben, USP grade
-
Sodium Hydroxide (1N) and/or Hydrochloric Acid (1N), ACS grade
-
Water for Injection (WFI)
-
Sterile glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
-
Sterile 0.22 µm PVDF syringe filter
-
Sterile single-dose vials and stoppers
Procedure:
-
Preparation of Vehicle: In a sterile beaker, take approximately 80 mL of WFI.
-
Dissolution of Buffers and Preservatives: While stirring, add and dissolve 500 mg Citric Acid, 50 mg Edetate Disodium, 150 mg Methylparaben, and 20 mg Propylparaben. Gentle warming may be required to dissolve the parabens.
-
Dissolution of API: Once all excipients are dissolved and the solution has cooled to room temperature, slowly add 5.0 g of this compound. Stir until completely dissolved.
-
Addition of Antioxidants: Add and dissolve 200 mg of Monothioglycerol and 320 mg of Sodium Bisulfite.
-
pH Adjustment: Check the pH of the solution. Adjust the pH to within the target range of 3.0 - 4.2 using dropwise additions of 1N Sodium Hydroxide or 1N Hydrochloric Acid as needed.[4]
-
Final Volume Adjustment: Transfer the solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of WFI and add it to the flask. Bring the solution to the final volume with WFI and mix well.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a pre-wetted 0.22 µm sterile PVDF filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically transfer the filtered solution into sterile, depyrogenated single-dose vials (e.g., 5 mL fill volume).
-
Closure: Aseptically insert sterile stoppers and apply seals.
-
Quarantine: Label the batch and place it under quarantine pending quality control release.
Quality Control Testing Protocols
The final product must be tested against a set of specifications to ensure its quality, safety, and potency.
Table 2: Quality Control Specifications for this compound Injection
| Test Parameter | Specification | Method Reference |
| Appearance | Clear, colorless to slightly yellow solution, essentially free from visible particles | Visual Inspection |
| Identification | Conforms to the standard (e.g., by HPLC retention time) | In-house HPLC |
| pH | 3.0 - 4.2 | USP <791> |
| Assay (Potency) | 90.0% - 110.0% of labeled amount (50 mg/mL) | In-house HPLC |
| Particulate Matter | ≤6000 particles/container (≥10 µm)≤600 particles/container (≥25 µm) | USP <788> |
| Bacterial Endotoxins | ≤0.5 USP Endotoxin Units per mg of methyldopate HCl | USP <85> |
| Sterility | Must meet the requirements (No microbial growth) | USP <71> |
4.2.1 Protocol: pH Measurement (USP <791>)
-
Standardize a calibrated pH meter using at least two standard buffers that bracket the expected pH range (e.g., pH 2.0 and pH 4.0).
-
Withdraw a sample of the injection solution aseptically.
-
Measure the pH of the undiluted sample at room temperature.
-
Record the result. The value must be within the 3.0 - 4.2 range.
4.2.2 Protocol: Particulate Matter - Light Obscuration Method (USP <788>)
-
Use a calibrated light obscuration particle counter.
-
Gently invert the sample vial 20 times to ensure a homogeneous suspension of any particles. Avoid introducing air bubbles.
-
Carefully remove the seal and stopper.
-
Withdraw the required volume of the solution into the sensor of the instrument.
-
Analyze at least 3 samples.
-
Calculate the average number of particles per container for particles ≥10 µm and ≥25 µm. The results must comply with the specifications in Table 2.[6][7]
4.2.3 Protocol: Bacterial Endotoxins - LAL Gel-Clot Test (USP <85>)
-
Maximum Valid Dilution (MVD): Calculate the MVD to ensure the test is not affected by product inhibition. MVD = (Endotoxin Limit × Potency of Product) / λ (Lysate sensitivity). For this product, the Endotoxin Limit is 0.5 EU/mg and the potency is 50 mg/mL.
-
Test for Inhibition/Enhancement: Perform the test on a series of dilutions of the product (up to the MVD) to find a dilution that does not interfere with the LAL test.
-
Procedure:
-
Reconstitute Limulus Amebocyte Lysate (LAL) reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions using LAL Reagent Water.
-
Prepare a series of CSE dilutions to confirm the labeled lysate sensitivity.
-
In depyrogenated test tubes, add 0.1 mL of the non-inhibitory dilution of the test sample.
-
Prepare positive product controls (sample spiked with CSE) and negative controls (LAL Reagent Water).
-
Add 0.1 mL of LAL reagent to all tubes.
-
Incubate the tubes at 37 ± 1°C for 60 ± 2 minutes, undisturbed.
-
After incubation, carefully invert each tube 180°. A positive result is the formation of a firm gel that remains intact. The test is valid if the negative control is negative and the positive controls are positive. The sample passes if the result is negative.[8][9]
-
Protocol: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact API from any potential degradation products.[10]
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.02 M phosphate (B84403) buffer, pH 3.0) and Mobile Phase B (e.g., Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure (Forced Degradation Study): To demonstrate the method's specificity, forced degradation studies should be performed.[11][12]
-
Acid Hydrolysis: Mix sample with 0.1N HCl and heat at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Mix sample with 0.1N NaOH at room temperature for 30 minutes. Neutralize before injection.
-
Oxidative Degradation: Mix sample with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Store the sample at 80°C for 24 hours.
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Analyze all stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm specificity.
References
- 1. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ashp.org [ashp.org]
- 4. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. uspnf.com [uspnf.com]
- 7. golighthouse.com [golighthouse.com]
- 8. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. ijrpp.com [ijrpp.com]
Application Notes and Protocols for In Vitro Assays Using Methyldopate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopate (B129773) hydrochloride is the ethyl ester prodrug of methyldopa (B1676449), a centrally-acting alpha-2 adrenergic agonist.[1] Following administration, methyldopate hydrochloride is hydrolyzed to methyldopa, which is then metabolized to its pharmacologically active form, alpha-methylnorepinephrine.[2] This active metabolite preferentially stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, a decrease in arterial blood pressure.[1][3] Methyldopa is also known to be an inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which is involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin.[1]
These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and its active metabolites. The assays described herein are fundamental for understanding the compound's mechanism of action, potency, and potential effects on cellular functions.
Data Summary
The following tables summarize quantitative data from in vitro studies on methyldopa and its active metabolite, alpha-methylnorepinephrine.
Table 1: Alpha-2 Adrenergic Receptor Binding Affinity and Functional Potency of Alpha-Methylnorepinephrine
| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| (-)-erythro-alpha-methylnorepinephrine | Alpha-2 Adrenergic | Radioligand Binding ([3H]clonidine) | Ki | High Affinity | [4] |
| Alpha-methylnorepinephrine | Alpha-2A Adrenergic | Functional (Epileptiform activity) | pEC50 | 6.38 | [5] |
Table 2: In Vitro Inhibition of Aromatic L-Amino Acid Decarboxylase (LAAD) by Methyldopa
| Compound | Parameter | Value | Conditions | Reference |
| alpha-Methyldopa | Ki | 39.3 µM | Time- and concentration-dependent inactivation | [6] |
| alpha-Methyldopa | kinact | 0.012 min-1 | Time- and concentration-dependent inactivation | [6] |
Table 3: Effects of Methyldopa on Endothelial and Trophoblast Cell Co-cultures
| Treatment | Measured Parameter | Effect | Cell Type | Reference |
| Methyldopa | sFlt-1 concentration | Reduced | Conditioned medium | [7] |
| Methyldopa | VEGF concentration | Increased | Conditioned medium | [7] |
| Methyldopa | Trophoblast integration | Increased | TNF-α-preincubated endothelial cellular networks | [7] |
| Methyldopa | eNOS mRNA expression | Reversed TNF-α inhibitory effect | Human uterine myometrial microvascular endothelial cells (UtMVECs) and HTR-8/SVneo trophoblast cells | [8] |
Signaling Pathway
The primary mechanism of action of this compound's active metabolite, alpha-methylnorepinephrine, is through the stimulation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[9] Activation of the alpha-2 adrenergic receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activation of Protein Kinase A (PKA), which in turn can modulate the phosphorylation of downstream targets such as the cAMP-response element-binding protein (CREB).[10][11]
Experimental Protocols
Alpha-2 Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of alpha-methylnorepinephrine (the active metabolite of methyldopa) to alpha-2 adrenergic receptors.
Materials:
-
Cell membranes expressing alpha-2 adrenergic receptors (e.g., from rat forebrain or a stable cell line).
-
[3H]clonidine (radioligand).
-
Alpha-methylnorepinephrine (test compound).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes and determine protein concentration.
-
In a 96-well plate, add 50 µL of incubation buffer, 50 µL of [3H]clonidine (at a final concentration near its Kd), and 50 µL of various concentrations of alpha-methylnorepinephrine.
-
For non-specific binding, add a high concentration of a non-labeled alpha-2 adrenergic agonist (e.g., 10 µM norepinephrine).
-
For total binding, add 50 µL of incubation buffer instead of the test compound.
-
Add 50 µL of the cell membrane preparation (typically 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of alpha-methylnorepinephrine and calculate the Ki value using the Cheng-Prusoff equation.
Functional Alpha-2 Adrenergic Receptor Assay (cAMP Accumulation)
Objective: To measure the functional potency of alpha-methylnorepinephrine in activating alpha-2 adrenergic receptors and inhibiting cAMP production.
Materials:
-
Cells expressing alpha-2 adrenergic receptors (e.g., HEK293-α2A-AR).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
Alpha-methylnorepinephrine (test compound).
-
Cell culture medium.
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add various concentrations of alpha-methylnorepinephrine to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Generate a dose-response curve and determine the EC50 value for alpha-methylnorepinephrine's inhibition of forskolin-stimulated cAMP accumulation.
Aromatic L-Amino Acid Decarboxylase (LAAD) Inhibition Assay
Objective: To determine the inhibitory activity of methyldopa on LAAD.
Materials:
-
Purified or recombinant LAAD enzyme.
-
L-DOPA (substrate).
-
Pyridoxal-5-phosphate (PLP, cofactor).
-
Methyldopa (test compound).
-
Reaction Buffer: e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2.
-
Stop Solution: e.g., 0.4 M perchloric acid.
-
HPLC system with electrochemical or fluorescence detection.
Protocol:
-
Prepare a reaction mixture containing reaction buffer, PLP (e.g., 0.1 mM), and the LAAD enzyme.
-
Add various concentrations of methyldopa to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding L-DOPA (at a concentration near its Km).
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the product (dopamine) using HPLC.
-
Calculate the rate of dopamine formation for each methyldopa concentration.
-
Determine the IC50 value for methyldopa's inhibition of LAAD activity.
Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential competition by L-alpha-methyldopa metabolites for adrenergic receptors in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the α2A-adrenergic receptor inhibiting rat hippocampal CA3 epileptiform activity: Comparison of ligand efficacy and potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive drugs methyldopa, labetalol, hydralazine, and clonidine improve trophoblast interaction with endothelial cellular networks in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive methyldopa, labetalol, hydralazine, and clonidine reversed tumour necrosis factor-α inhibited endothelial nitric oxide synthase expression in endothelial-trophoblast cellular networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Methyldopate Hydrochloride Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopate (B129773) hydrochloride, the ethyl ester of methyldopa (B1676449), is a centrally-acting alpha-2 adrenergic agonist used for the management of hypertension.[1][2] Its water solubility makes it suitable for intravenous administration, particularly in hypertensive crises or when oral administration is not feasible.[3] These application notes provide detailed experimental protocols for the infusion of methyldopate hydrochloride in both clinical and preclinical research settings, focusing on its use in hypertensive models.
Methyldopa is a prodrug that is metabolized to its active form, alpha-methylnorepinephrine, in the central nervous system.[1] Alpha-methylnorepinephrine stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow from the brainstem. This results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[1][2]
Data Presentation
Table 1: Clinical Dosing and Pharmacokinetics of this compound Infusion in Humans
| Parameter | Value | Reference |
| Adult Dose (Hypertension) | 250 - 500 mg every 6 hours | [4] |
| Adult Dose (Hypertensive Crisis) | 250 - 500 mg IV infusion over 30-60 minutes, every 6 hours | [4] |
| Maximum Adult Dose | 1 g every 6 hours (4 g/day ) | [4] |
| Pediatric Dose | 20 - 40 mg/kg/day in divided doses every 6 hours | [5] |
| Maximum Pediatric Dose | 65 mg/kg/day or 3 g/day (whichever is less) | [5] |
| Onset of Action (IV) | 4 - 6 hours | [2] |
| Duration of Action (IV) | 10 - 16 hours | [2] |
| Plasma Half-life (IV) | 90 - 127 minutes | [1] |
| Renal Clearance | ~130 mL/min (in normal subjects) | [1] |
| Protein Binding | < 15% | [6][7] |
| Volume of Distribution (Central) | 0.19 - 0.32 L/kg | [6][7] |
| Volume of Distribution (Total) | 0.41 - 0.72 L/kg | [6][7] |
Table 2: Preclinical Dosing and Hemodynamic Effects of Methyldopa/Methyldopate Infusion
| Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 50-200 mg/kg | Intravenous (bolus) | Dose-related decrease in blood pressure (29/15 to 54/33 mmHg) | [8][9] |
| Spontaneously Hypertensive Rats (SHR) | 200 mg/kg/day | Intragastric (continuous infusion for 12 days) | Significant reduction in blood pressure, slight tachycardia | [10] |
| Spontaneously Hypertensive Rats (SHR) | 1 mg | Intracisternal | 23-25% reduction in blood pressure | [11] |
| Anesthetized Dogs | 20 mg/kg | Intravenous (infusion over 1 hour) | Hypotension (effect inversely correlated with body weight) | [12] |
| Conscious Dogs | Not specified | Intravenous | Dose-dependent inhibition of conditioned salivation | [13] |
| Mongrel Dogs | 100 mg/kg, p.o. twice daily for 3 days | Oral | Significant decrease in mean blood pressure and heart rate | [14] |
Experimental Protocols
Clinical Infusion Protocol for Hypertensive Emergencies
Objective: To safely administer this compound to human subjects for the rapid reduction of blood pressure in a hypertensive crisis.
Materials:
-
This compound for injection, USP
-
5% Dextrose Injection, USP (D5W)
-
Infusion pump
-
Sterile IV administration set
-
Blood pressure monitoring equipment
-
Heart rate monitor
Procedure:
-
Preparation of Infusion Solution:
-
Patient Monitoring:
-
Establish continuous blood pressure and heart rate monitoring.
-
Obtain baseline readings before initiating the infusion.
-
-
Administration:
-
Post-Infusion Monitoring:
Preclinical Infusion Protocol in Spontaneously Hypertensive Rats (SHR)
Objective: To investigate the antihypertensive effects of this compound infusion in a conscious, freely moving rat model of hypertension.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Vascular access catheters
-
Infusion pump and swivels for conscious animal infusion
-
Surgical instruments for catheter implantation
-
Blood pressure telemetry system or tail-cuff plethysmography for blood pressure monitoring
Procedure:
-
Surgical Preparation (several days prior to infusion):
-
Anesthetize the SHR according to an IACUC-approved protocol.
-
Surgically implant a catheter into the femoral or jugular vein for intravenous infusion.[17]
-
For continuous blood pressure monitoring, a telemetry device can be implanted, or a tail-cuff system can be used on conscious animals.
-
Allow the animal to recover fully from surgery.
-
-
Preparation of Infusion Solution:
-
Experimental Setup:
-
House the rat in a metabolic cage that allows for free movement.
-
Connect the indwelling catheter to the infusion pump via a swivel system to prevent tangling of the infusion line.
-
-
Administration:
-
Data Collection:
-
Continuously monitor and record blood pressure and heart rate throughout the infusion period.
-
Collect blood samples at predetermined time points to analyze the pharmacokinetic profile of methyldopate.
-
Preclinical Infusion Protocol in Anesthetized Dogs
Objective: To evaluate the acute hemodynamic effects of this compound infusion in an anesthetized canine model.
Materials:
-
This compound
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Anesthetic agent (e.g., isoflurane)
-
Ventilator
-
Surgical instruments
-
Intravenous catheters
-
Hemodynamic monitoring system (for blood pressure, heart rate, etc.)
Procedure:
-
Animal Preparation:
-
Anesthetize the dog using an approved protocol and maintain anesthesia with an inhalant agent like isoflurane.
-
Intubate the animal and provide mechanical ventilation.
-
Place intravenous catheters for drug administration and blood sampling.
-
Install a hemodynamic monitoring system to continuously record cardiovascular parameters.
-
-
Preparation of Infusion Solution:
-
Prepare a sterile solution of this compound in saline at the desired concentration.
-
-
Administration:
-
Administer an intravenous infusion of this compound at a dose of 20 mg/kg over 1 hour.[12]
-
-
Data Collection:
-
Continuously monitor and record mean arterial pressure, systolic and diastolic blood pressure, and heart rate before, during, and after the infusion.
-
Collect blood samples to determine plasma concentrations of methyldopate and its metabolites.
-
Mandatory Visualization
Caption: Signaling pathway of methyldopa's antihypertensive action.
Caption: Experimental workflow for methyldopate infusion in SHR.
References
- 1. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CN101747220A - Novel method for synthesizing this compound - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Effect of methyldopa on brain cholinergic neurons involved in cardiovascular regulation. A study in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential blood pressure responses to intracisternal clonidine, alpha-methyldopa, and 6-hydroxydopamine in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of alpha-methyldopa on blood pressure in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for Single Intravenous Anesthetic Infusion in a Rodent Model [scirp.org]
- 14. Effect of methyldopa treatment on peripheral sympathetic nerve function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyldopate Hydrochloride as a Pharmacological Tool for Adrenergic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyldopate (B129773) hydrochloride is the ethyl ester prodrug of methyldopa (B1676449), a centrally acting antihypertensive agent.[1][2] In adrenergic research, its utility stems from its in vivo conversion to the active metabolite, α-methylnorepinephrine. This metabolite acts as a selective agonist at α2-adrenergic receptors, providing a valuable tool for investigating the physiological and pathological roles of this receptor subtype, particularly within the central nervous system.[1][3][4][5][6] The primary mechanism of action involves the stimulation of presynaptic α2-adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow and a subsequent decrease in peripheral vascular resistance and blood pressure.[4][6][7] This "false neurotransmitter" concept, where α-methylnorepinephrine replaces the endogenous norepinephrine, is a key aspect of its pharmacological profile.[7][8][9]
These application notes provide a comprehensive overview of the use of methyldopate hydrochloride and its active metabolite, α-methylnorepinephrine, as tools in adrenergic research. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of α2-adrenergic receptor function.
Data Presentation
Pharmacological Properties of Methyldopa Metabolites
The primary active metabolite of methyldopa is (-)-α-methylnorepinephrine. Its pharmacological activity is characterized by its potency and selectivity for α2-adrenergic receptors.
| Compound | Parameter | Value | Receptor/System | Reference |
| (-)-α-Methylnorepinephrine | Relative Potency | 6x more potent than (-)-norepinephrine | α2-Adrenergic Receptors | [3][10] |
| Relative Selectivity | 75x more selective for α2 vs α1 | Adrenergic Receptors | [3][10] | |
| EC50 | 0.31 µM | α2-Adrenergic Receptor (Frog Sympathetic Ganglia) | ||
| l-α-Methylnorepinephrine | Relative Affinity (vs l-NE) | 0.095 | α-Adrenergic Receptors (Rabbit Aorta) |
Signaling Pathways and Experimental Workflows
Metabolic Activation and Mechanism of Action of this compound
This compound must first be metabolized to its active form to exert its pharmacological effects. The following diagram illustrates this metabolic pathway and the subsequent mechanism of action at the synapse.
Caption: Metabolic conversion of this compound to α-methylnorepinephrine and its action as a presynaptic α2-adrenergic agonist.
α2-Adrenergic Receptor Signaling Pathway
Activation of the α2-adrenergic receptor by α-methylnorepinephrine initiates a G protein-mediated signaling cascade that ultimately leads to a physiological response.
Caption: Simplified signaling pathway of the α2-adrenergic receptor upon agonist binding.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol is adapted from general radioligand binding assay procedures and is designed to determine the binding affinity (Ki) of α-methylnorepinephrine for α2-adrenergic receptors.
Materials:
-
Membrane preparation from cells or tissues expressing α2-adrenergic receptors (e.g., CHO or HEK293 cells stably expressing the human α2A-adrenergic receptor, or rat cerebral cortex).
-
Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (specific α2-adrenergic antagonists).
-
Unlabeled competitor: α-methylnorepinephrine hydrochloride.
-
Non-specific binding control: Phentolamine or unlabeled yohimbine (B192690) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-specific competitor (e.g., 10 µM phentolamine).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of α-methylnorepinephrine (e.g., 10^-10 to 10^-4 M).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of α-methylnorepinephrine.
-
Determine the IC50 value (the concentration of α-methylnorepinephrine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - cAMP Accumulation in Whole Cells
This protocol measures the functional consequence of α2-adrenergic receptor activation by α-methylnorepinephrine, which is the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell line expressing the α2-adrenergic receptor (e.g., HEK293-α2A-AR).
-
Cell culture medium (e.g., DMEM).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
α-Methylnorepinephrine hydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the cells in 96-well plates and grow to near confluence.
-
Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add varying concentrations of α-methylnorepinephrine to the wells.
-
Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve for cAMP.
-
Plot the cAMP concentration against the log concentration of α-methylnorepinephrine.
-
Determine the EC50 value (the concentration of α-methylnorepinephrine that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
-
Protocol 3: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the in vivo administration of methyldopa to SHR and the subsequent measurement of its effect on blood pressure.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Methyldopa or this compound.
-
Vehicle for drug administration (e.g., saline or water).
-
Method for drug administration (e.g., oral gavage needles or intraperitoneal injection).
-
Blood pressure measurement system (e.g., tail-cuff plethysmography for non-invasive measurement or indwelling arterial catheter for continuous measurement).
Procedure:
-
Acclimatization: Acclimatize the SHR to the housing conditions and the blood pressure measurement procedure for several days to minimize stress-induced variations in blood pressure.
-
Baseline Measurement: Measure the baseline systolic and/or diastolic blood pressure and heart rate of each rat for several consecutive days to establish a stable baseline.
-
Drug Administration:
-
Divide the rats into a control group (receiving vehicle) and a treatment group (receiving methyldopa).
-
Administer methyldopa at the desired dose (e.g., 200 mg/kg/day) and route (e.g., continuous intragastric infusion or daily oral gavage).
-
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals after drug administration (e.g., daily for chronic studies or at multiple time points after a single dose for acute studies).
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each rat.
-
Compare the blood pressure changes between the control and methyldopa-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot the time course of the blood pressure response to methyldopa treatment.
-
Conclusion
This compound, through its conversion to α-methylnorepinephrine, serves as a selective and potent tool for the investigation of α2-adrenergic receptor pharmacology. The protocols provided herein offer a framework for researchers to characterize the binding and functional activity of this compound in vitro and to assess its physiological effects in vivo. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the study of adrenergic signaling.
References
- 1. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]
- 3. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 2-adrenergic hyperpolarization is not involved in slow synaptic inhibition in amphibian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ChemiSCREEN™ alpha2A Adrenergic Receptor Membrane Preparation [discoverx.com]
- 7. A selective alpha(2)-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Dosage Calculations for Methyldopate Hydrochloride in Canines
For Research, Scientific, and Drug Development Professionals
Introduction
Methyldopate (B129773) hydrochloride, the ethyl ester of methyldopa (B1676449), is a centrally-acting alpha-2 adrenergic agonist. In human medicine, it is utilized for the management of hypertension. Its application in canine medicine is not well-established, and it is not considered a first-line treatment for hypertension in dogs.[1][2][3] Standard therapeutic protocols for canines are not defined in major veterinary formularies, indicating a need for further research to establish safe and effective dosage regimens.
These application notes provide a summary of the available preclinical data on the use of methyldopate hydrochloride in canines, its mechanism of action, and generalized protocols for conducting dosage-determination and efficacy studies.
Mechanism of Action
Methyldopa is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine. This active metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors in the brainstem. The stimulation of these receptors inhibits adrenergic neuronal outflow, leading to a reduction in sympathetic tone and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.[4]
Signaling Pathway of this compound
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the limited quantitative data available for methyldopa and this compound in canines from preclinical studies.
Table 1: Pharmacokinetic Parameters of Methyldopa in Canines
| Parameter | Value | Route of Administration | Reference |
| Terminal Half-Life | 6.0 ± 5.2 hours | Oral | [3] |
| Terminal Half-Life | 3.1 ± 1.8 hours | Intra-arterial | [3] |
| Total Systemic Clearance | 99.4 ± 24.6 mL/min | Intra-arterial | [3] |
Table 2: Investigational Dosages of Methyldopa in Canines
| Dosage | Route of Administration | Study Type | Observed Effect | Reference |
| 100 mg/kg, twice daily for 3 days | Oral | Pharmacodynamic Study | Significant decrease in mean blood pressure and heart rate. | [5] |
| 20 mg/kg, infused over 1 hour | Intravenous | Pharmacodynamic Study | Production of hypotension in anesthetized dogs. | [6][7] |
| 2-5 mg/kg bolus, followed by a CRI of 0.8 mg/kg/hr | Intravenous | Proposed Clinical Dose | Not specified (from a university formulary with noted inconsistencies). | [8] |
Experimental Protocols
The following are generalized experimental protocols for the investigation of this compound dosage in canines. These are not validated clinical protocols but rather a framework for research.
Protocol for a Dose-Escalation (Safety) Study
Objective: To determine the maximum tolerated dose (MTD) and characterize the safety profile of orally administered this compound in healthy canines.
Methodology:
-
Animal Selection: Use a cohort of healthy, adult dogs of a specific breed (e.g., Beagles) with standardized weight and age.
-
Acclimation: Acclimate animals to the housing and handling procedures for a minimum of 7 days.
-
Baseline Data Collection: Perform a complete physical examination, including blood pressure measurement (using a standardized, non-invasive method), electrocardiogram (ECG), complete blood count (CBC), and serum chemistry profile for each animal.
-
Dose Cohorts: Establish multiple dose cohorts, starting with a low dose extrapolated from human pediatric data (e.g., 10 mg/kg/day)[9][10].
-
Administration: Administer the assigned dose orally (e.g., in a gelatin capsule) at a consistent time each day.
-
Monitoring:
-
Observe animals for any adverse clinical signs (e.g., sedation, lethargy, vomiting, ataxia) continuously for the first 4 hours post-dosing and at regular intervals thereafter.
-
Measure blood pressure and heart rate at baseline and at specified time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours).
-
Repeat CBC and serum chemistry profiles at 24 hours and 7 days post-treatment.
-
-
Dose Escalation: If no significant adverse effects are observed in a cohort after a 7-day observation period, escalate the dose in the next cohort by a predetermined factor.
-
MTD Determination: The MTD is defined as the highest dose at which no unacceptable adverse effects are observed.
Logical Workflow for Dose-Escalation Study
Caption: Logical workflow for a dose-escalation study.
Protocol for an Efficacy Study in Hypertensive Canines
Objective: To evaluate the efficacy of a selected dose of this compound in reducing systemic blood pressure in canines with naturally occurring hypertension.
Methodology:
-
Animal Selection: Recruit client-owned or colony dogs with a confirmed diagnosis of persistent hypertension (e.g., systolic blood pressure >160 mmHg on multiple, separate occasions).
-
Inclusion/Exclusion Criteria: Establish clear criteria, including the exclusion of animals with certain comorbidities or those receiving medications that may interfere with the study drug.
-
Study Design: Employ a randomized, placebo-controlled, crossover, or parallel-group design.
-
Baseline: After a washout period for any current antihypertensive medications, establish a stable baseline blood pressure over several days.
-
Treatment: Administer the investigational dose of this compound (determined from safety studies) or a placebo orally at a set frequency (e.g., twice daily).
-
Efficacy Assessment:
-
Measure systolic, diastolic, and mean arterial pressure at regular intervals throughout the day to assess the drug's effect and duration of action.
-
Continue monitoring for a predetermined period (e.g., 14-28 days).
-
-
Data Analysis: Compare the changes in blood pressure from baseline between the treatment and placebo groups using appropriate statistical methods.
Experimental Workflow for Canine Efficacy Studydot
digraph "Efficacy Study Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; recruit [label="Recruit Hypertensive Canines"]; washout [label="Washout Period for\nExisting Medications"]; baseline [label="Establish Baseline BP"]; randomize [label="Randomize into Groups\n(Treatment vs. Placebo)"]; administer [label="Administer Methyldopate HCl\nor Placebo"]; monitor_bp [label="Monitor BP Over Time"]; collect_data [label="Collect Final Data"]; analyze [label="Statistical Analysis"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> recruit; recruit -> washout; washout -> baseline; baseline -> randomize; randomize -> administer; administer -> monitor_bp; monitor_bp -> collect_data; collect_data -> analyze; analyze -> end; }
References
- 1. dvm360.com [dvm360.com]
- 2. Systemic and Pulmonary Hypertension in Dogs and Cats - Circulatory System - Merck Veterinary Manual [merckvetmanual.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Effect of methyldopa treatment on peripheral sympathetic nerve function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of alpha-methyldopa on blood pressure in the anaesthetized dog. | Semantic Scholar [semanticscholar.org]
- 8. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 9. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. mims.com [mims.com]
Application Notes: Long-Term Methyldopate Hydrochloride Treatment in Research Animals
Introduction
Methyldopate (B129773) hydrochloride, the ethyl ester hydrochloride of methyldopa (B1676449), is an intravenously administered antihypertensive agent.[1] Methyldopa itself is a centrally acting alpha-2 adrenergic agonist used in the management of hypertension.[2][3] It is a prodrug that requires biotransformation into its active metabolite, alpha-methylnorepinephrine, to exert its therapeutic effects.[4][5] Long-term studies in research animals are crucial for understanding the chronic effects, safety profile, and efficacy of methyldopate hydrochloride. These notes provide an overview of its mechanism of action, pharmacokinetics, and key findings from long-term animal studies.
Mechanism of Action
Methyldopa crosses the blood-brain barrier, where it is metabolized by L-aromatic amino acid decarboxylase (LAAD) into alpha-methyldopamine.[6] This is then converted by dopamine (B1211576) beta-hydroxylase (DBH) into alpha-methylnorepinephrine.[6] Alpha-methylnorepinephrine is the active metabolite that acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[4][7] Stimulation of these receptors inhibits the release of norepinephrine (B1679862) from adrenergic neurons, reducing sympathetic outflow from the central nervous system.[2][7] This leads to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[5]
Quantitative Data from Animal Studies
Table 1: Pharmacokinetics of Methyldopa in Research Animals
| Parameter | Dog | Human (for comparison) | Source |
| Administration Route | Intra-arterial & Oral | Intravenous & Oral | [8][9] |
| Bioavailability | Dose-dependent (suggested) | ~25% (range 8-62%) | [8][9] |
| Apparent Half-Life | 3.1 hr (IA), 6.0 hr (Oral) | 1.28 hr (beta-phase) | [8][9] |
| Systemic Clearance | 99.4 +/- 24.6 ml/min | 95 ml/min/m² (renal) | [8][9] |
| Metabolism | Enterohepatic recirculation detected | Liver & Intestines (O-sulfate conjugate) | [4][8] |
Table 2: Summary of a 2-Year Methyldopa Feed Study in Rodents
| Parameter | F344/N Rats | B6C3F1 Mice | Source |
| Study Duration | 2 years | 2 years | [1] |
| Administration | Medicated Feed | Medicated Feed | [1] |
| High Dose Level | Not specified | Not specified | [1] |
| Key Non-Neoplastic Findings | Forestomach lesions (edema, inflammation, hyperplasia, ulcers) at high doses. | Clinical toxicity (lethargy, hyperexcitability, rough hair coats). | [1] |
| Dose-dependent increase in nephropathy. | - | [1] | |
| Karyomegaly (enlarged nuclei) in kidney tubular cells. | - | [1] | |
| Bone marrow hypoplasia at 25,000 and 50,000 ppm. | - | [1] | |
| Neoplastic Findings | No neoplasms considered related to exposure. | Not specified | [1] |
Table 3: Effects of 7-Day Methyldopa Treatment in Rats
| Parameter | Non-pregnant | Early Pregnant | Term Pregnant | Source |
| Animal Model | Rat | Rat | Rat | [10] |
| Dose & Route | 200 mg/kg i.p. daily | 200 mg/kg i.p. daily | 200 mg/kg i.p. daily | [10] |
| [³H]Noradrenaline Uptake | Substantially decreased | Substantially decreased | Decreased | [10] |
| [³H]Noradrenaline Release | Substantially decreased | Substantially decreased | No significant change | [10] |
| Alpha-2 Receptor Affinity | - | Increased | - | [10] |
| Beta-2 Receptor Affinity | - | - | Decreased (Kd increased) | [10] |
Experimental Protocols
General Animal Care and Use
All experimental procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11] Animal care should adhere to the U.S. Public Health Service Policy on Humane Care and Use of Animals.[1] Animals should be housed in a controlled environment with appropriate temperature, humidity, and light-dark cycles. Access to food and water should be ad libitum unless specified by the protocol.
Protocol 1: Long-Term Oral Administration in Rodent Feed
(Based on the NTP TR 348 Study)[1]
-
Objective: To assess the chronic toxicity and carcinogenicity of methyldopa administered in the feed to rats and mice for up to two years.
-
Animal Model: F344/N rats and B6C3F1 mice.
-
Materials:
-
Methyldopa sesquihydrate.
-
Standard rodent chow.
-
Feed mixing equipment.
-
Appropriate animal housing and caging.
-
-
Procedure:
-
Dose Formulation: Prepare medicated feed by mixing methyldopa with the standard chow to achieve the desired concentrations (e.g., parts per million, ppm). Ensure homogenous mixing.
-
Acclimation: Acclimate animals to the facility for at least one week prior to study initiation.
-
Group Assignment: Randomly assign animals to control (chow only) and dosed groups.
-
Administration: Provide the respective medicated feed and water ad libitum. Prepare fresh medicated feed regularly (e.g., weekly) to ensure stability.
-
Monitoring:
-
Observe animals twice daily for clinical signs of toxicity (e.g., lethargy, rough hair coats, ocular discharge).[1]
-
Measure body weights weekly for the first 13 weeks and monthly thereafter.
-
At study termination, perform a complete necropsy.
-
-
Data Collection: Collect tissues for histopathological examination, focusing on target organs identified in previous studies, such as the forestomach, kidney, and bone marrow.[1] Perform complete blood counts and serum chemistry analysis.
-
Protocol 2: Long-Term Intraperitoneal (IP) Administration in Rats
(Adapted from Falkay et al., 2008)[10]
-
Objective: To evaluate the sub-chronic effects of methyldopa on specific physiological systems.
-
Animal Model: Wistar rats.
-
Materials:
-
Methyldopa.
-
Sterile saline or other appropriate vehicle.
-
Sterile syringes and needles (e.g., 25-27G).[12]
-
Animal scale.
-
-
Procedure:
-
Dose Preparation: Dissolve methyldopa in the vehicle to the desired concentration (e.g., for a 200 mg/kg dose). The pH should be adjusted to be as close to neutral (~7.0) as possible to avoid irritation.[11]
-
Restraint: Gently restrain the rat, positioning it on its back.
-
Injection: Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.[13] Aspirate to ensure no inadvertent entry into a vessel or organ before injecting the solution.[12]
-
Administration Schedule: Administer the injection once daily for the specified duration (e.g., 7 days or longer).
-
Monitoring: Observe animals for any signs of distress, pain, or local irritation at the injection site. Monitor body weight and food/water intake.
-
Data Collection: At the end of the treatment period, collect relevant tissues or perform functional assays as required by the study's primary endpoints.
-
Protocol 3: Intravenous (IV) Administration of this compound
(Based on general pharmacological guidelines)[2]
-
Objective: To study the acute or sub-chronic effects following direct systemic administration.
-
Animal Model: Rats or other appropriate species (e.g., dogs).[8]
-
Materials:
-
This compound for injection.
-
5% Dextrose in water (D5W) for dilution.[2]
-
Infusion pump and sterile catheters (if for continuous infusion).
-
Sterile syringes and needles.
-
-
Procedure:
-
Dose Preparation: Dilute the required dose of this compound in 100 mL of 5% Dextrose.[2]
-
Animal Preparation: Anesthetize the animal if necessary. For rats, the lateral tail vein is a common site for IV administration.[11] For chronic studies, surgical implantation of a vascular access port may be required.
-
Administration: Administer the solution as a slow bolus injection or as a controlled infusion over a set period (e.g., 30 to 60 minutes).[2] The maximum recommended bolus volume for rodents is 5 ml/kg.[11]
-
Monitoring: Closely monitor vital signs (heart rate, blood pressure, respiration) during and after administration. Observe for any acute adverse reactions.
-
Data Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis. Measure physiological parameters relevant to the study's objective.
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. Methyldopa - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 8. The pharmacokinetics of alpha-methyldopa in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of alpha-methyldopa on myometrial noradrenaline release and myometrial contractility in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Studying Central Nervous System Effects of Methyldopate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methyldopate (B129773) hydrochloride for investigating its effects on the central nervous system (CNS). This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative outcomes, serving as a valuable resource for preclinical research and drug development.
Introduction and Mechanism of Action
Methyldopate hydrochloride is the ethyl ester prodrug of methyldopa (B1676449).[1] Following administration, it is hydrolyzed to its active form, methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine).[1][2] Methyldopa is a centrally acting antihypertensive agent that readily crosses the blood-brain barrier.[3] Its primary mechanism of action within the CNS is to lower sympathetic outflow, leading to a reduction in blood pressure.[3][4]
The CNS effects of methyldopa are mediated through its metabolism to α-methylnorepinephrine. This occurs via a two-step enzymatic process:
-
Decarboxylation: Aromatic L-amino acid decarboxylase (LAAD) converts methyldopa to α-methyldopamine.[5]
-
Hydroxylation: Dopamine (B1211576) β-hydroxylase (DBH) then converts α-methyldopamine to α-methylnorepinephrine.[5]
α-methylnorepinephrine acts as a "false neurotransmitter." It is a potent agonist of presynaptic α2-adrenergic receptors in the brainstem.[3][5][6] Activation of these inhibitory autoreceptors leads to a decrease in the release of norepinephrine (B1679862) from presynaptic neurons, resulting in reduced sympathetic tone and a subsequent decrease in arterial blood pressure.[4][5]
Beyond its primary antihypertensive effect, methyldopa has been shown to influence other neurotransmitter systems. Studies have indicated that it can reduce the tissue concentration of serotonin (B10506) and dopamine.[7] Additionally, it may have inhibitory effects on brain cholinergic neurons involved in cardiovascular regulation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the CNS effects of methyldopa.
Table 1: Effects of Methyldopa on Cardiovascular Parameters in Animal Models
| Animal Model | Dose and Administration Route | Duration of Treatment | Observed Effect on Blood Pressure | Other Cardiovascular Effects | Reference |
| Spontaneously Hypertensive Rats (SHR) | 200 mg/kg/day, continuous intragastric infusion | 12 days | Significant reduction in blood pressure. | Slight but consistent tachycardia. | [8] |
| Spontaneously Hypertensive Rats (SHR) | Methyldopa-Zinc Complex (equivalent to methyldopa dose not specified) | 8 weeks | Reduction in systolic blood pressure to 145 ± 5.6 mmHg. | Prevention of myocardial hypertrophy and improvement in heart function. | [9] |
| Dogs | 100 mg/kg, p.o. twice daily | 3 days | Significant decrease in mean blood pressure. | Significant decrease in heart rate; attenuated chronotropic and vasoconstrictor responses to sympathetic nerve stimulation. | [4] |
| Conscious Dogs | 1000 mg/day, oral | Daily | Direct hypotensive pharmacological effect. | Conditioned adaptive hypertensive response. | [5] |
| Conscious Dogs | 500 mg/day, oral | Daily | No significant direct or adaptive response effects on blood pressure. | N/A | [5] |
| Conscious Dogs | 2000 mg/day, oral | Daily | Blood pressure lowering response. | N/A | [5] |
Table 2: Neurochemical and Behavioral Effects of Methyldopa in Rodents
| Animal Model | Dose and Administration Route | Duration of Treatment | Neurochemical Effects | Behavioral Effects | Reference |
| Rats | 250 mg/kg, s.c. | For three weeks after birth | Whole brain content of norepinephrine, dopamine, and serotonin was not affected. | Increased locomotor activity and greater rate of acquisition in shuttle-box conditioning. | [1] |
| Rats | 1 µmol, intracerebroventricular (3-O-methyldopa) | Single administration | 40.0% decrease in dopamine turnover rate (DOPAC/DA) in the striatum. | Impaired locomotor activities (decreased movement time, total distance, and number of movements). | [10] |
| Rats | 200 mg/kg (methyldopa) | 2 hours prior to killing | 25% reduction in intrasynaptosomal 5-HT and a 15% reduction in 5-HT synthesis. | No apparent decrease in basal or depolarization-induced 5-HT release. |
Experimental Protocols
Animal Models and Drug Administration
3.1.1. Spontaneously Hypertensive Rat (SHR) Model for Antihypertensive Studies
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: this compound can be dissolved in sterile 0.9% saline or sterile water for injection. For oral administration, methyldopa can be suspended in a 1% methylcellulose (B11928114) solution. The solution/suspension should be prepared fresh daily.
-
Administration:
-
Oral Gavage: Administer the desired dose (e.g., 200 mg/kg/day) using a stainless steel gavage needle. The volume should not exceed 10 ml/kg.[11][12][13]
-
Intravenous (IV) Infusion: For continuous infusion, animals should be surgically implanted with an indwelling catheter in the jugular or femoral vein. The catheter is connected to a programmable infusion pump. A typical infusion rate would deliver the total daily dose over 24 hours. For bolus injections, the desired dose (e.g., 250-500 mg) is added to 100 mL of 5% Dextrose Injection and infused slowly over 30-60 minutes.[14][15]
-
-
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or invasively via a catheter implanted in the carotid or femoral artery connected to a pressure transducer.
3.1.2. Normotensive Rodent Models for Behavioral and Neurochemical Studies
-
Animals: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice, 8-10 weeks old.
-
Housing: As described for the SHR model.
-
Drug Preparation and Administration: As described for the SHR model. Doses for behavioral studies may vary (e.g., 250 mg/kg, s.c.).
Behavioral Assays
3.2.1. Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice, 50 x 50 x 38 cm for rats) made of non-porous plastic.[5][6] The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the test.[2]
-
Clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.[6]
-
Gently place the animal in the center of the arena.[3]
-
Record the animal's activity for a predefined period (typically 5-10 minutes) using an overhead video camera connected to a tracking software.[3][6]
-
-
Parameters Measured:
-
Total distance traveled (indicator of general locomotor activity).
-
Time spent in the center zone (anxiolytic effect is associated with more time in the center).
-
Frequency of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
3.2.2. Shuttle-Box Test for Active Avoidance Learning
-
Apparatus: A two-compartment box with a grid floor capable of delivering a mild foot shock. An opening allows the animal to move between compartments. The box is equipped with a light or sound cue.[1][10]
-
Procedure (Active Avoidance):
-
Place the animal in one compartment and allow for a habituation period.[8]
-
A conditioned stimulus (CS), such as a light or tone, is presented for a set duration (e.g., 5 seconds).
-
Following the CS, an unconditioned stimulus (US), a mild foot shock, is delivered through the grid floor.
-
The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the US has started (escape response).
-
The trial ends when the animal moves to the other compartment or after a maximum shock duration.
-
Multiple trials are conducted with a variable inter-trial interval.
-
-
Parameters Measured:
-
Number of avoidance responses.
-
Latency to avoidance or escape.
-
Number of failures to escape.
-
Neurochemical Analysis
3.3.1. Brain Tissue Collection and Preparation
-
Procedure:
-
At the desired time point after drug administration, euthanize the animal by decapitation.
-
Rapidly dissect the brain on an ice-cold surface.
-
Isolate specific brain regions of interest (e.g., brainstem, striatum, hypothalamus).
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
3.3.2. HPLC with Electrochemical Detection for Neurotransmitter Quantification
-
Principle: This method allows for the separation and quantification of norepinephrine, dopamine, serotonin, and their metabolites.
-
Sample Preparation:
-
Homogenize the frozen brain tissue in a suitable buffer, such as 0.1 M perchloric acid.[16]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to precipitate proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatography:
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase containing a citrate-phosphate buffer, methanol, and an ion-pairing agent like octyl sodium sulfate.[4]
-
Detect the separated neurotransmitters using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification: Calculate the concentration of each analyte by comparing its peak area to that of a standard curve generated with known concentrations of the neurotransmitters.
Visualizations
Signaling Pathway of Methyldopa's Active Metabolite
References
- 1. Active Avoidance Set-Up (Shuttle-Box) for rats and mice | Animalab [animalab.eu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Determination of dopamine, norepinephrine, serotonin and their major metabolic products in rat brain by reverse-phase ion-pair high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 7. methyldopa [glowm.com]
- 8. Video: Combined Shuttle-Box Training with Electrophysiological Cortex Recording and Stimulation as a Tool to Study Perception and Learning [jove.com]
- 9. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Boston University [bu.edu]
- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Methyldopate Hydrochloride Intravenous Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using methyldopate (B129773) hydrochloride for intravenous administration in experimental settings.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the preparation and administration of methyldopate hydrochloride.
Issue 1: Particulate Matter or Cloudiness Observed in the Vial Before Dilution
-
Question: I have observed particulate matter or a cloudy appearance in the undiluted vial of this compound. Can I still use it?
-
Answer: No. Do not use the vial if particulate matter or discoloration is observed. The solution should be clear and colorless. The presence of particulates or cloudiness may indicate contamination or degradation of the product. Quarantine the vial and contact the manufacturer for a replacement or further instructions.
Issue 2: Precipitation or Haze Formation Upon Dilution
-
Question: I diluted the this compound in 5% Dextrose in Water (D5W) as recommended, but I noticed a haze or precipitation forming in the infusion bag. What should I do?
-
Answer: Discard the solution immediately. Do not administer a solution that contains any form of precipitation or haze. This may indicate a compatibility issue or that the drug has fallen out of solution.
Troubleshooting Steps:
-
Verify that the correct diluent was used (5% Dextrose in Water).[1][2]
-
Ensure that the recommended concentration was not exceeded. The desired dose should be added to 100 mL of D5W or prepared to a concentration of 100 mg/10 mL.[1][2][3]
-
Check the expiration dates of both the this compound and the diluent.
-
If the issue persists with new vials and diluents, consider the ambient temperature of the laboratory, as temperature fluctuations can sometimes affect solubility.
-
Contact the manufacturer's technical support for further assistance and to report the lot number of the product.
-
Issue 3: Unexpected Color Change in the Diluted Solution
-
Question: The diluted solution of this compound has changed color. Is this normal?
-
Answer: No, a color change in the solution is not expected and may indicate chemical degradation or incompatibility. The diluted solution should be colorless. Discard the solution and prepare a fresh one. If the problem reoccurs, investigate the potential for interaction with the infusion set materials or exposure to light. While methyldopa (B1676449) tablets are sensitive to light, the intravenous solution should also be protected from prolonged light exposure.
Issue 4: Paradoxical Pressor Response During Infusion
-
Question: During the intravenous infusion, the subject's blood pressure unexpectedly increased. What is happening and what should I do?
-
Answer: A paradoxical pressor response with intravenous administration of this compound has been reported.[1][3] This is a rare but serious adverse event.
Immediate Actions:
-
Stop the infusion immediately.
-
Monitor the subject's vital signs closely, especially blood pressure and heart rate.
-
Have a contingency plan in place, which may include the administration of a rapid-acting vasodilator as per your experimental protocol and institutional guidelines.
-
Document the event thoroughly, including the dose administered, infusion rate, and the subject's physiological response.
-
Report the adverse event to your institution's safety committee and the drug manufacturer.
-
Issue 5: Extravasation at the Infusion Site
-
Question: The solution has leaked into the surrounding tissue at the injection site. What is the protocol for managing this?
-
Answer: Extravasation of this compound can cause local tissue irritation.
Management Protocol:
-
Stop the infusion immediately.
-
Leave the cannula in place initially and attempt to aspirate any residual fluid from the cannula and surrounding tissue.
-
Remove the cannula.
-
Elevate the affected limb to reduce swelling.
-
Apply a cold compress to the area for 15-20 minutes to cause vasoconstriction and limit the spread of the drug.
-
Monitor the site for signs of inflammation, pain, or tissue damage.
-
Document the event and the management steps taken.
-
Frequently Asked Questions (FAQs)
Preparation and Administration
-
Q1: What is the recommended diluent for this compound?
-
Q2: What is the standard concentration for the infusion solution?
-
Q3: What is the recommended rate of intravenous infusion?
-
Q4: Can this compound be administered via intramuscular (IM) or subcutaneous (SC) injection?
-
A4: No, IM or SC administration is not recommended due to unpredictable absorption.[1]
-
Dosage and Pharmacokinetics
-
Q5: What is the typical adult dosage for intravenous administration?
-
Q6: How quickly does the antihypertensive effect begin after IV administration?
-
Q7: What is the duration of action after a single intravenous dose?
Adverse Effects and Monitoring
-
Q8: What are the most common side effects to monitor for during an experiment?
-
A8: Common side effects include drowsiness, headache, weakness, lack of energy, dizziness, lightheadedness, and swelling of the hands or feet.[4]
-
-
Q9: Are there any serious, though rare, adverse effects I should be aware of?
-
Q10: What laboratory monitoring is recommended during studies involving methyldopa?
Data Presentation
Table 1: Intravenous Administration Parameters
| Parameter | Recommendation |
| Diluent | 5% Dextrose in Water (D5W)[1][2] |
| Standard Dilution | Desired dose in 100 mL of D5W[1][2][3] |
| Alternative Concentration | 100 mg/10 mL in D5W[1][2][3] |
| Infusion Rate | Slowly over 30 to 60 minutes[1][2][3] |
| Adult Dosage | 250 mg to 500 mg every 6 hours[2][3] |
| Maximum Adult Dose | 1 gram every 6 hours[2][3] |
| Pediatric Dosage | 20 to 40 mg/kg of body weight in divided doses every 6 hours[3] |
| Maximum Pediatric Dose | 65 mg/kg or 3 grams daily, whichever is less[3] |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
| Onset of Action | 4 to 6 hours[2][3] |
| Duration of Action | 10 to 16 hours[2][3] |
| Plasma Half-life | 90 to 127 minutes[3] |
| Excretion | Primarily renal[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Infusion
-
Materials:
-
Vial of this compound Injection, USP (50 mg/mL)
-
100 mL bag of 5% Dextrose in Water (D5W)
-
Sterile syringe and needle
-
Alcohol swabs
-
Infusion set
-
-
Procedure:
-
Inspect the vial of this compound for any particulate matter or discoloration. Do not use if present.
-
Calculate the required volume of this compound based on the desired dose.
-
Using aseptic technique, swab the rubber stopper of the vial and the injection port of the D5W bag with an alcohol swab.
-
Withdraw the calculated volume of this compound from the vial into the sterile syringe.
-
Inject the this compound into the 100 mL bag of D5W.
-
Gently agitate the bag to ensure thorough mixing of the solution.
-
Visually inspect the final solution for any precipitation, haze, or color change. Discard if any are observed.
-
Label the infusion bag with the drug name, dose, diluent, date, and time of preparation.
-
The solution is now ready for administration.
-
Visualizations
Caption: Workflow for troubleshooting issues during the preparation of this compound IV solution.
Caption: Immediate steps for managing a paradoxical pressor response during this compound infusion.
References
- 1. Methyldopa Monograph for Professionals - Drugs.com [drugs.com]
- 2. globalrph.com [globalrph.com]
- 3. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Methyldopa | Side Effects, Dosage, Uses, and More [healthline.com]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected In Vivo Results with Methyldopate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyldopate (B129773) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected in vivo experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why am I observing a paradoxical increase in blood pressure after administering methyldopate hydrochloride?
A1: While this compound is expected to lower blood pressure, a paradoxical pressor response has been observed, particularly in anesthetized animals.[1] This may be attributed to an augmented baroreceptor response.[1] Methyldopa (B1676449) administration can enhance the pressor response to carotid artery occlusion, suggesting a sensitization of this reflex arc.[1] Additionally, in some animal models, methyldopa has been shown to slightly increase the pressor responses to norepinephrine.[2][3] It is also important to consider that high doses of methyldopa may produce less hypotension than lower doses, potentially due to an antagonistic effect of its metabolite, methylnoradrenaline.
Q2: My in vivo biochemical findings are inconsistent with my in vitro results. Why is this happening?
A2: Significant discrepancies between in vitro and in vivo effects of methyldopa on serum biochemical parameters have been reported. For instance, in vitro, methyldopa may cause a decrease in serum glucose, total protein, urea, and cholesterol. However, in vivo studies have shown an increase in these same parameters.[4] These differences are likely due to the complex physiological and metabolic factors at play in a living organism, which are not replicated in an in vitro setting.[4] In vivo, the drug undergoes metabolism, distribution, and interacts with various hormonal and neural feedback loops that influence biochemical endpoints.
Q3: I am not observing the expected hypotensive effect in my animal model. What could be the reason?
A3: Several factors could contribute to a lack of hypotensive effect. It has been noted that demonstrating hypotension with methyldopa on an acute basis in normotensive anesthetized animals can be difficult.[1] The drug's primary mechanism of action is central, and its active metabolite, alpha-methylnorepinephrine, needs to be formed and act on central alpha-2 adrenergic receptors.[5][6] The choice of anesthetic, the animal species, and the dose administered can all influence the outcome. Furthermore, methyldopa did not show a direct vasodilatory effect on vascular smooth muscle in isolated hind limb preparations.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug that is hydrolyzed in vivo to methyldopa.[7] Methyldopa is then converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[5][8] Alpha-methylnorepinephrine acts as an agonist at central inhibitory alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the brainstem.[5][6] This reduction in sympathetic tone results in decreased peripheral vascular resistance and a lowering of blood pressure.[5]
II. Troubleshooting Guides
Issue 1: Paradoxical Pressor Response
Symptoms:
-
An increase in mean arterial pressure (MAP) following intravenous administration of this compound.
-
Augmented pressor response to other stimuli, such as bilateral carotid artery occlusion.[1]
Possible Causes:
-
Augmented Baroreflex: Methyldopa may sensitize the baroreceptor reflex arc.[1]
-
Animal Model and Anesthesia: The choice of animal model and anesthetic can significantly impact cardiovascular responses. The paradoxical effect has been documented in chloralose-anesthetized cats.[1]
-
Dosage: High doses of methyldopa might lead to a reduced hypotensive effect or even a pressor response.
Troubleshooting Steps:
-
Re-evaluate Dosage: If a high dose is being used, consider performing a dose-response study to identify a more effective hypotensive dose.
-
Choice of Anesthetic: If permissible for the experimental goals, consider alternative anesthetic agents to chloralose, as it may influence cardiovascular reflexes.
-
Monitor Baroreflex Sensitivity: If possible, incorporate methods to assess baroreflex sensitivity in your experimental design to understand if this is the primary mechanism.
-
Consider Conscious Animal Models: If feasible, conducting studies in conscious, chronically instrumented animals can eliminate the confounding effects of anesthesia on cardiovascular regulation.
Issue 2: Discrepancy Between In Vitro and In Vivo Biochemical Results
Symptoms:
-
Opposing effects on biochemical parameters (e.g., glucose, lipids, enzymes) when comparing in vitro and in vivo data.[4]
Possible Causes:
-
Metabolic Transformation: In vivo, methyldopa is extensively metabolized, and its metabolites may have different effects than the parent compound.[6][7]
-
Homeostatic Mechanisms: In a living organism, hormonal and neural feedback systems will respond to the drug's effects, potentially counteracting or altering the direct biochemical impact observed in vitro.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the drug in vivo determines its concentration and duration of action at target tissues, which cannot be replicated in a static in vitro system.
Troubleshooting Steps:
-
Analyze Metabolites: When possible, measure the levels of methyldopa and its major metabolites in your in vivo samples to correlate with the observed biochemical changes.
-
Time-Course Analysis: Conduct a time-course study to understand the dynamics of the biochemical changes in relation to the drug's pharmacokinetic profile.
-
Acknowledge Systemic Effects: In your data interpretation, explicitly discuss the potential influence of systemic physiological responses on the observed biochemical parameters.
-
Refine In Vitro Model: If aiming to better mimic the in vivo situation, consider more complex in vitro models, such as co-cultures or organ-on-a-chip systems, though these have their own limitations.
III. Data Presentation
Table 1: In Vitro vs. In Vivo Effects of Methyldopa on Serum Biochemical Parameters
| Parameter | In Vitro Effect | In Vivo Effect | Reference |
| Glucose | Decrease | Increase | [4] |
| Total Protein | Decrease | Increase | [4] |
| Urea | Decrease | Increase | [4] |
| Total Cholesterol | Decrease | Increase | [4] |
| Triglycerides | - | Increase | [4] |
| AST | Decrease | Increase | [4] |
| ALT | Decrease | Increase | [4] |
| LDH | Increase | Increase | [4] |
| CK | Decrease | - | [4] |
AST: Aspartate Transaminase, ALT: Alanine Transaminase, LDH: Lactate Dehydrogenase, CK: Creatine Kinase. A hyphen (-) indicates that no significant change was reported.
Table 2: Paradoxical Cardiovascular Effects of Intravenous Alpha-Methyldopa in Anesthetized Cats
| Dose (mg/kg) | Change in Mean Arterial Pressure (MAP) | Effect on Hindlimb Vascular Resistance | Reference |
| 50 | No significant hypotension | No significant effect | [1] |
| 100 | No significant hypotension | No significant effect | [1] |
| 200 | No significant hypotension | No significant effect | [1] |
Note: While not causing hypotension, these doses augmented the pressor response to bilateral common carotid artery occlusion.[1]
IV. Experimental Protocols
Key Experiment: Investigating the Acute Cardiovascular Effects of Methyldopa in Anesthetized Cats
Objective: To determine the acute effects of intravenous alpha-methyldopa on mean arterial pressure and hindlimb vascular resistance.
Animal Model: Adult cats of either sex.
Anesthesia: Chloralose administered intravenously.
Surgical Preparation:
-
Cannulate a femoral artery for continuous monitoring of mean arterial pressure (MAP) using a pressure transducer.
-
Isolate the hindlimb vasculature for extracorporeal perfusion while maintaining neural integrity.
-
Monitor hindlimb vascular resistance.
-
Isolate the common carotid arteries for bilateral occlusion to elicit a pressor response.
Experimental Procedure:
-
Administer single intravenous doses of alpha-methyldopa (e.g., 50, 100, or 200 mg/kg).[1]
-
Continuously record MAP and hindlimb vascular resistance.
-
Before and after drug administration, perform bilateral occlusion of the common carotid arteries and record the resulting pressor response.
-
To test for direct vascular effects, add alpha-methyldopa directly to the extracorporeally perfused hindlimb circuit and observe any changes in vascular resistance.[1]
Data Analysis:
-
Compare pre- and post-drug administration values for MAP and hindlimb vascular resistance.
-
Analyze the magnitude of the pressor response to carotid occlusion before and after methyldopa administration.
(Protocol synthesized from the methodology described in Scott et al., 1976)[1]
V. Visualizations
References
- 1. Some paradoxical aspects of the cardiovascular pharmacology of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some observations on the pharmacology of α-methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOME OBSERVATIONS ON THE PHARMACOLOGY OF ALPHA-METHYLDOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
"methyldopate hydrochloride paradoxical pressor response mechanism"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected pressor responses during experiments with methyldopate (B129773) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for methyldopate hydrochloride?
A1: this compound is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine.[1][2] The primary antihypertensive effect of alpha-methylnorepinephrine is mediated by its agonist activity on α2-adrenergic receptors in the central nervous system (CNS).[1][2] This central α2-adrenergic stimulation inhibits sympathetic outflow from the brainstem, leading to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1][2][3]
Q2: What is a paradoxical pressor response to this compound?
A2: A paradoxical pressor response is an unexpected increase in blood pressure following the administration of a drug that is expected to have a hypotensive effect. In the context of this compound, this would manifest as a rise in systemic arterial pressure instead of the anticipated decrease. This phenomenon is considered rare but has been observed, particularly in specific experimental contexts.[4]
Q3: What is the proposed mechanism for the paradoxical pressor response to this compound?
A3: The paradoxical pressor response is thought to be multifactorial, primarily involving the peripheral actions of its active metabolite, alpha-methylnorepinephrine, and potential alterations in baroreceptor sensitivity.
-
Peripheral α1-Adrenergic Receptor Activation: While alpha-methylnorepinephrine is a potent agonist at central α2-adrenergic receptors, it also acts as an agonist at peripheral α1-adrenergic receptors located on vascular smooth muscle.[5] Activation of these peripheral α1-receptors leads to vasoconstriction, which can counteract the centrally mediated hypotensive effect and, in some circumstances, lead to a net increase in blood pressure.[6]
-
Augmented Baroreceptor Response: Experimental evidence suggests that methyldopa (B1676449) can augment the pressor response to carotid artery occlusion, indicating an enhanced baroreceptor reflex.[4] This heightened reflex could contribute to an overshoot in blood pressure in response to certain stimuli or drug effects.
-
Unmasking of α-Adrenergic Vasoconstriction: In some situations, the β-adrenergic effects of catecholamines can mask their α-adrenergic vasoconstrictive effects. It has been suggested that beta-adrenoceptor blockade may be required to unmask the α-adrenoceptor-mediated vasoconstriction caused by alpha-methylnorepinephrine.[7]
Troubleshooting Guides
Issue: An unexpected increase in blood pressure is observed after administration of this compound.
Possible Cause 1: Dominant Peripheral α1-Adrenergic Effects
-
Troubleshooting Steps:
-
Verify Drug Concentration and Dose: Ensure the correct concentration and dose of this compound were administered. An unexpectedly high concentration of the active metabolite, alpha-methylnorepinephrine, could lead to more pronounced peripheral α1-adrenergic stimulation.
-
Co-administration of an α1-Adrenergic Antagonist: To test this hypothesis experimentally, consider the co-administration of a selective α1-adrenergic antagonist (e.g., prazosin). A reversal of the pressor response following α1-blockade would support this mechanism.
-
Monitor Peripheral Vascular Resistance: If possible, directly measure peripheral vascular resistance. An increase in resistance concurrent with the pressor response would point towards vasoconstriction.
-
Possible Cause 2: Altered Baroreceptor Sensitivity
-
Troubleshooting Steps:
-
Assess Baroreceptor Function: If your experimental setup allows, assess baroreceptor sensitivity before and after drug administration. This can be done by measuring the heart rate response to a phenylephrine-induced increase in blood pressure.
-
Control for Anesthetic Effects: Be aware that some anesthetics can influence baroreflex sensitivity. Ensure that the anesthetic regimen is consistent across experiments and is not a confounding factor.
-
Possible Cause 3: Pre-existing Conditions in Animal Models
-
Troubleshooting Steps:
-
Screen for Pheochromocytoma: In animal models, particularly those with a predisposition to neuroendocrine tumors, consider the possibility of an undiagnosed pheochromocytoma. These tumors can release excessive catecholamines, and methyldopa can interfere with their metabolism, potentially leading to a hypertensive crisis.
-
Evaluate Baseline Sympathetic Tone: Animals with a high baseline sympathetic tone may react differently to centrally acting sympatholytics.
-
Data Presentation
Table 1: Hypothetical Quantitative Data from a Paradoxical Pressor Response Case Study
| Parameter | Baseline | 15 min Post-Infusion | 30 min Post-Infusion | 60 min Post-Infusion |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 130 ± 7 | 125 ± 6 | 110 ± 5 |
| Heart Rate (beats/min) | 300 ± 10 | 280 ± 12 | 285 ± 11 | 295 ± 10 |
| Plasma Alpha-Methylnorepinephrine (ng/mL) | Undetectable | 5.2 ± 0.8 | 4.1 ± 0.6 | 2.5 ± 0.4 |
| Peripheral Vascular Resistance (arbitrary units) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.15 | 0.9 ± 0.1 |
Experimental Protocols
Protocol 1: In Vivo Measurement of Peripheral Vasoconstriction
-
Animal Preparation: Anesthetize the animal (e.g., dog) and surgically isolate the hind-limb vasculature.
-
Perfusion: Perfuse the hind-limb with the animal's own blood or a Krebs solution at a constant flow rate.
-
Drug Administration: Infuse this compound directly into the arterial supply of the perfused hind-limb.
-
Measurement: Continuously monitor the perfusion pressure. An increase in perfusion pressure at a constant flow rate indicates vasoconstriction.
-
Data Analysis: Compare the perfusion pressure before and after drug administration.
Protocol 2: HPLC Analysis of Methyldopa and Alpha-Methylnorepinephrine in Plasma
-
Sample Preparation:
-
Collect blood samples in heparinized tubes.
-
Centrifuge to separate plasma.
-
Perform protein precipitation using an acid like perchloric acid.
-
Centrifuge and collect the supernatant.
-
-
Chromatography:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase can consist of a buffer-organic solvent mixture (e.g., phosphate (B84403) buffer and methanol).
-
Set the flow rate and column temperature.
-
-
Detection:
-
Utilize electrochemical detection for high sensitivity and selectivity for catecholamines.
-
-
Quantification:
-
Create a standard curve using known concentrations of methyldopa and alpha-methylnorepinephrine.
-
Calculate the concentrations in the plasma samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Caption: Dual effects of alpha-methylnorepinephrine leading to expected hypotension or a paradoxical pressor response.
Caption: Experimental workflow for identifying and troubleshooting a paradoxical pressor response.
Caption: Signaling pathway of peripheral α1-adrenergic receptor activation by alpha-methylnorepinephrine.
References
- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripheral vascular actions of alpha-methyldopa in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Methyldopa for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methyldopate Hydrochloride Delivery in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyldopate (B129773) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is methyldopate hydrochloride and how does it differ from methyldopa (B1676449)?
A1: this compound is the ethyl ester of methyldopa. It is more soluble and stable in solution than methyldopa, making it the preferred form for intravenous administration. In vivo, methyldopate is hydrolyzed to its active form, methyldopa.
Q2: What is the mechanism of action of methyldopa?
A2: Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the brain. Alpha-methylnorepinephrine stimulates central inhibitory alpha-2 adrenergic receptors, which leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance and a lowering of blood pressure.[1]
Q3: What are the common routes of administration for this compound in animal studies?
A3: The most common routes of administration are oral (PO), typically via gavage, and intravenous (IV) injection. Intramuscular (IM) and subcutaneous (SC) administration are generally not recommended due to unpredictable absorption.
Troubleshooting Guides
Oral Administration (Gavage)
Q1: I'm observing inconsistent results with oral gavage. What could be the cause?
A1: Inconsistent results following oral gavage can stem from several factors:
-
Improper Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or cause trauma to the esophagus. Signs of incorrect administration include coughing, choking, struggling, or fluid appearing from the nose.
-
Formulation Issues: Poor solubility or stability of your this compound formulation can lead to inaccurate dosing. Ensure your formulation is a homogenous suspension or a clear solution.
-
Animal Stress: The stress of handling and gavage can influence physiological parameters, including blood pressure. Consistent and gentle handling techniques are crucial.
Q2: What are the signs of a gavage error and what should I do if one occurs?
A2: Signs of a gavage error include:
-
Respiratory Distress: Gasping, choking, or noisy breathing.
-
Fluid from Nares: The administered substance exiting through the nose.
-
Resistance during Insertion: Forcing the gavage needle can cause perforation of the esophagus or pharynx.
If you suspect a gavage error, stop the procedure immediately. If the animal is in respiratory distress, it may need to be euthanized. Monitor the animal closely for any signs of pain or distress.
Q3: My this compound formulation for oral gavage is not stable. What can I do?
A3: For oral formulations, this compound can be suspended in vehicles like a 10% aqueous solution of gum arabic. It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing. Prepare fresh suspensions regularly to avoid degradation.
Intravenous Administration
Q1: I am having difficulty with intravenous tail vein injections in mice/rats. What are some tips for success?
A1: Successful tail vein injections require practice. Here are some tips:
-
Proper Restraint: Use an appropriate restraint device to keep the animal calm and the tail accessible.
-
Vasodilation: Warming the tail using a heat lamp or warm water can help to dilate the veins, making them easier to visualize and access.
-
Proper Needle Technique: Use a small gauge needle (27-30G for mice) with the bevel facing up. Insert the needle parallel to the vein.
-
Confirm Placement: A successful injection should have no resistance. You may see the vein blanch as the solution is injected. If you see a subcutaneous bleb forming, the needle is not in the vein.
Q2: My this compound solution for IV injection is precipitating. How can I improve its solubility and stability?
A2: this compound is more soluble than methyldopa. For IV administration, it is typically dissolved in Dextrose Injection 5%, USP. The pH of the final solution should be between 3.0 and 4.2. To prepare, the desired dose can be added to 100 mL of 5% dextrose in water. It is recommended to use freshly prepared solutions.
Q3: What are the potential adverse effects of this compound in animal models that I should monitor for?
A3: While animal-specific adverse effect data is limited, based on human data and general toxicology, you should monitor for:
-
Sedation and Lethargy: This is a common side effect.
-
Hypotension: An excessive drop in blood pressure.
-
Gastrointestinal Issues: Diarrhea or constipation.
-
Changes in Hematological Parameters: In rare cases, hemolytic anemia has been reported in humans.
-
Hepatotoxicity: Monitor for changes in liver enzymes, especially with chronic administration.[1] In rats, high doses of methyldopa have been associated with kidney changes.[2] In long-term studies in rats and mice, some non-neoplastic lesions in the forestomach and kidney were observed at high doses.[3]
Quantitative Data
Pharmacokinetic Parameters of Methyldopa in Different Species
| Parameter | Human | Rat | Mouse | Dog |
| Route of Administration | Oral | Oral | Oral | Oral / Intra-arterial |
| Bioavailability (%) | ~25% (range 8-62%)[4] | - | - | Dose-dependent |
| Tmax (hours) | 2-6[1][5] | - | - | - |
| Half-life (hours) | ~1.7-2.1[6] | - | - | ~3.1 (IA), ~6.0 (Oral) |
| Cmax | - | - | - | - |
| LD50 (mg/kg) | - | 5000 (Oral), 300 (IP)[5] | 5300 (Oral), 150 (IP)[5] | - |
Dose Conversion Between Species (Based on Body Surface Area)
To convert a dose from one species to another, the following formula based on Body Surface Area (BSA) is recommended over simple weight-based conversion.
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
Data adapted from FDA guidelines.
Experimental Protocols
Protocol for Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the esophagus. Do not force the needle. The mouse should swallow as the needle is advanced.
-
Substance Administration: Once the needle is correctly positioned, administer the this compound suspension slowly.
-
Post-Procedure Monitoring: Observe the mouse for at least 15 minutes post-gavage for any signs of distress.
Protocol for Intravenous Injection in Mice (Tail Vein)
-
Animal Restraint and Warming: Place the mouse in a suitable restrainer. Warm the tail using a heat source to induce vasodilation.
-
Vein Identification: Identify one of the lateral tail veins.
-
Needle Insertion: Using a 27-30 gauge needle with the bevel up, insert the needle into the vein at a shallow angle.
-
Confirmation and Injection: Confirm proper placement (lack of resistance, potential blood flash). Inject the this compound solution slowly.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Preparation of this compound for Intravenous Administration
-
Vehicle: Use Dextrose Injection 5%, USP as the vehicle.
-
Concentration: A common concentration is 50 mg/mL.
-
Dilution: For infusion, the desired dose of this compound injection should be added to 100 mL of Dextrose Injection 5%, USP.
-
Administration: The intravenous infusion should be given slowly over a period of 30 to 60 minutes.
-
Stability: It is recommended to use freshly prepared solutions. The pH of the injection is typically between 3.0 and 4.2.
Visualizations
Caption: Signaling pathway of methyldopa in the central nervous system.
Caption: Experimental workflow for oral administration of this compound.
Caption: Logical relationship for troubleshooting inconsistent experimental results.
References
Technical Support Center: Analysis of Methyldopate Hydrochloride Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of methyldopate (B129773) hydrochloride and its degradation products.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of methyldopate hydrochloride.
Problem 1: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent. Ensure the injection solvent is miscible with the mobile phase. |
| Column Contamination/Degradation | Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, the column may need replacement. |
| Presence of Co-eluting Impurities | Optimize the mobile phase composition (e.g., change the organic modifier ratio, pH, or buffer concentration) to improve resolution. A different column stationary phase may be necessary. |
| Inappropriate pH of Mobile Phase | This compound is an amino acid derivative; its ionization state is pH-dependent. Ensure the mobile phase pH is controlled with a suitable buffer and is at least 2 pH units away from the pKa of the analyte for consistent peak shape. |
| Column Void or Channeling | This can result from pressure shocks or column aging. Reverse-flush the column at a low flow rate. If this doesn't resolve the issue, the column may need to be replaced. |
Problem 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, typically 10-20 column volumes. |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature. Even minor room temperature changes can affect retention times. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. For gradient elution, ensure the pump's mixing performance is optimal. Premixing the mobile phase can sometimes improve consistency. |
| Air Bubbles in the Pump or Detector | Degas the mobile phase thoroughly using sonication or helium sparging. Purge the pump to remove any trapped air bubbles. |
| Pump Malfunction or Leaks | Check for leaks in the system, especially at fittings. Monitor the pump pressure for any unusual fluctuations. If necessary, perform pump maintenance, such as seal replacement. |
Problem 3: Baseline Noise or Drift
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Detector Cell | Use high-purity (HPLC-grade) solvents and reagents. Filter the mobile phase before use. Flush the detector cell with a strong, miscible solvent like isopropanol. |
| Air Bubbles in the System | Thoroughly degas the mobile phase and purge the system. |
| Detector Lamp Nearing End-of-Life | A noisy baseline can indicate a failing detector lamp. Check the lamp's energy output and replace it if necessary. |
| Incomplete Mobile Phase Mixing (for gradient elution) | Ensure proper mixing of the mobile phase components. A static mixer can be installed after the pump. |
| Column Bleed | This can occur with new columns or when operating at high temperatures or extreme pH. Condition the new column according to the manufacturer's instructions. Ensure the mobile phase pH is within the stable range for the column. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, being a catechol derivative and an ester, is primarily susceptible to oxidative and hydrolytic degradation.
-
Oxidation: The catechol moiety is prone to oxidation, which can form quinone-type structures. This can lead to the formation of colored degradants and potentially polymeric products.[1]
-
Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, forming methyldopa (B1676449). This can occur under both acidic and basic conditions. Decarboxylation may also occur under certain stress conditions.[1]
Q2: What are some known process-related impurities of methyldopa that I should be aware of?
A2: Besides degradation products, impurities can be introduced during the synthesis of methyldopa. Some known impurities include:
-
3-O-Methylmethyldopa (Impurity A)
-
Methyldopa Impurity B (hydrochloride salt)
-
3,4-Dimethoxymethyldopa (Impurity C)
-
D-Methyldopa (the D-enantiomer of methyldopa)
Q3: What type of HPLC column is typically recommended for the analysis of this compound and its degradation products?
A3: A reversed-phase C8 or C18 column is commonly used for the analysis of this compound and its related substances. A C8 column may provide slightly different selectivity compared to a C18 and could be beneficial for separating the parent drug from its more polar degradation products.[2][3]
Q4: How should I prepare my samples for a forced degradation study of this compound?
A4: To perform a forced degradation study, you should expose a solution of this compound to various stress conditions as recommended by ICH guidelines. Here are some typical starting conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C
-
Base Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C (for solid drug) or 60°C (for solution)
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The duration of exposure should be adjusted to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.
Quantitative Data Summary
The following tables summarize typical analytical data for this compound and its known related substances. Note that retention times are highly dependent on the specific HPLC method and instrumentation used.
Table 1: Known Impurities of Methyldopa
| Compound Name | Impurity Designation | Molecular Formula | Molecular Weight |
| 3-O-Methylmethyldopa | Impurity A | C₁₁H₁₅NO₄ | 225.24 |
| Methyldopa Impurity B (HCl) | Impurity B | C₁₁H₁₆ClNO₃ | 245.7 |
| 3,4-Dimethoxymethyldopa (HCl) | Impurity C | C₁₂H₁₈ClNO₄ | 275.73 |
| D-Methyldopa | Impurity D | C₁₀H₁₃NO₄ | 211.22 |
Data sourced from commercially available impurity standards.
Table 2: Example Mass Spectrometric Data for Methyldopa
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| Methyldopa | ESI+ | 212.1 | 195.2, 166.2, 139.2 |
This data is for the related compound methyldopa and can serve as a reference for the fragmentation of this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Methyldopa (Example)
This protocol is for the simultaneous estimation of methyldopa and hydrochlorothiazide (B1673439) and can be adapted as a starting point for developing a stability-indicating method for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Visible detector.
-
Column: Hypersil BDS C8, 250 mm x 4.6 mm, 5 µm particle size.[2][3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5) and acetonitrile in a 50:50 v/v ratio.[2][3]
-
Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 5.5 with dilute potassium hydroxide.[3]
-
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase as described above, filter through a 0.45 µm membrane filter, and degas.
-
Prepare a standard solution of this compound in the mobile phase.
-
Prepare the sample solution (e.g., from a forced degradation study) in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions and record the chromatograms.
-
The retention time for methyldopa in this system is approximately 2.17 minutes.[2][3] this compound, being an ester, would likely have a different retention time.
-
Visualizations
Caption: Troubleshooting logic for abnormal HPLC peak shapes.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Interference of Methyldopate Hydrochloride in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for laboratory professionals encountering potential interference from methyldopate (B129773) hydrochloride in various biochemical assays. Methyldopate, the hydrochloride salt of methyldopa (B1676449), is an antihypertensive drug that, due to its chemical structure, can lead to inaccurate results in common laboratory tests. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and mitigation strategies to ensure the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is methyldopate hydrochloride and why does it interfere with biochemical assays?
This compound is the water-soluble salt of methyldopa, a centrally-acting alpha-2 adrenergic agonist used in the management of hypertension. Its structure, which includes a catechol moiety (a 3,4-dihydroxyphenyl group), makes it susceptible to oxidation and chemical reactions with reagents used in various assays. This reactivity can lead to either falsely elevated or decreased results, depending on the assay principle.
Q2: Which biochemical assays are most commonly affected by this compound interference?
Several colorimetric and fluorometric assays are known to be affected. Documented interferences include:
-
Urinary Catecholamines and Metanephrines: Methyldopa fluoresces at similar wavelengths to catecholamines, causing significant positive interference in fluorometric methods.[1]
-
Serum Creatinine (B1669602): Interference has been reported with the alkaline picrate (B76445) (Jaffe) method.[2] Some enzymatic assays may also be affected.
-
Aspartate Aminotransferase (AST/SGOT): Colorimetric methods for AST determination can be affected by methyldopa.
-
Urinary Uric Acid: The phosphotungstate method for uric acid measurement may be subject to interference, although some studies suggest this is not significant at therapeutic concentrations.[3][4]
Q3: Are there any assays that are NOT affected by this compound?
Yes, several alternative methods are less susceptible to interference:
-
Catecholamines and Metanephrines: High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection can effectively separate methyldopa and its metabolites from endogenous catecholamines, providing accurate results.[1][5][6]
-
Uric Acid: Enzymatic methods utilizing uricase are generally considered more specific and less prone to interference from reducing substances like methyldopa compared to the phosphotungstate method.[7]
-
Glucose: One study indicated that methyldopa does not interfere with the copper reduction method (Clinitest) for urine glucose determination.
Q4: What are the primary mechanisms of interference?
The interference can be broadly categorized as:
-
Chemical Interference: The catechol structure of methyldopa is readily oxidized and can react with assay reagents. For example, it can reduce phosphotungstate in the uric acid assay, mimicking the action of uric acid and leading to a false positive.
-
Spectral Interference: Methyldopa and its metabolites can absorb light or fluoresce at the same wavelengths used to measure the analyte of interest, as seen in fluorometric catecholamine assays.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Urinary Catecholamine Levels in a Subject Administered this compound.
Possible Cause: Methyldopa and its metabolites have intrinsic fluorescence at the excitation and emission wavelengths used in traditional fluorometric assays for catecholamines (e.g., the trihydroxyindole method), leading to a false elevation of results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high catecholamine results.
Mitigation Protocol:
-
Method Substitution: The most effective mitigation strategy is to use a more specific analytical method. High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) can chromatographically separate methyldopa and its metabolites from norepinephrine, epinephrine, and dopamine, thus eliminating the interference.[1][5][6]
-
Discontinuation of Medication: If HPLC is not available, and it is medically feasible, discontinuing methyldopa treatment for a period before urine collection may be considered after consulting with the treating physician. However, this is often not practical or safe.
Issue 2: Inaccurate Serum Creatinine Results in Samples Containing this compound.
Possible Cause: Methyldopa can act as a reducing agent and interfere with the alkaline picrate (Jaffe) reaction, which is a colorimetric method. Some enzymatic creatinine assays have also been reported to be susceptible to interference from methyldopa.[2]
Troubleshooting Steps:
-
Review Assay Methodology: Determine if the creatinine assay is based on the Jaffe reaction or an enzymatic method.
-
Consult Manufacturer's Package Insert: Review the limitations section of the assay's package insert for known interferents.
-
Alternative Method: If interference is suspected, re-assay the sample using a different method. If a Jaffe method was used, an enzymatic assay from a different manufacturer might provide a more accurate result, and vice-versa. Liquid chromatography-isotope dilution mass spectrometry (LC-IDMS) is the reference method for creatinine and is not subject to this interference.
Mitigation Strategy:
-
Method Comparison: Analyze the sample with both a Jaffe-based method and an enzymatic method. A significant discrepancy between the results suggests the presence of an interfering substance.
-
Reference Laboratory: If in-house options are limited, send the sample to a reference laboratory that utilizes LC-IDMS for creatinine determination.
Issue 3: Falsely Elevated Uric Acid Levels with the Phosphotungstate Method.
Possible Cause: The phosphotungstate method for uric acid determination is based on the reduction of phosphotungstic acid to a colored complex by uric acid. Methyldopa, being a reducing agent, can also reduce phosphotungstic acid, leading to a positive interference. However, some studies have found this interference to be insignificant at therapeutic drug concentrations.[3][4]
Troubleshooting and Mitigation:
Caption: Decision process for suspected uric acid interference.
-
Utilize a Uricase-Based Assay: The most reliable way to avoid this interference is to use an enzymatic method employing the uricase enzyme. This method is highly specific for uric acid and is not affected by reducing substances like methyldopa.[7]
Data on Methyldopa Interference
The following table summarizes the in vitro effects of methyldopa on various biochemical parameters as reported in a key study.
| Analyte | Interference Observed (in vitro) |
| Glucose | Decrease |
| Total Protein | Decrease |
| Urea | Decrease |
| Creatinine | No significant effect |
| Total Cholesterol | Decrease |
| Triglycerides | Decrease |
| Aspartate Transaminase (AST) | Decrease |
| Alanine Transaminase (ALT) | Decrease |
| Lactate Dehydrogenase (LDH) | Increase |
| Creatine Kinase (CK) | Decrease |
Source: Adapted from Ibrahim et al., 2013[8][9]
Experimental Protocols
Protocol 1: Mitigation of Catecholamine Interference using HPLC-ECD
Objective: To accurately quantify urinary catecholamines in the presence of this compound.
Methodology:
-
Sample Preparation:
-
Collect a 24-hour urine sample in a container with an appropriate preservative (e.g., HCl).
-
Aliquot a portion of the urine and adjust the pH.
-
Perform a solid-phase extraction (SPE) or alumina (B75360) extraction to partially purify and concentrate the catecholamines.
-
-
Chromatographic Separation:
-
Inject the extracted sample onto a reverse-phase C18 HPLC column.
-
Use an isocratic or gradient elution with a mobile phase consisting of a phosphate (B84403) buffer, methanol, and an ion-pairing agent.
-
-
Detection:
-
Employ an electrochemical detector set at an appropriate oxidation potential to detect norepinephrine, epinephrine, and dopamine.
-
-
Quantification:
-
Calibrate the system using certified reference standards for the catecholamines.
-
The retention times of the endogenous catecholamines will be distinct from that of methyldopa and its metabolites, allowing for accurate quantification.[1]
-
Protocol 2: Uric Acid Determination using a Uricase-Based Method
Objective: To accurately measure uric acid in serum or plasma samples containing this compound.
Methodology:
-
Principle: The uricase enzyme catalyzes the oxidation of uric acid to allantoin (B1664786) and hydrogen peroxide. The hydrogen peroxide is then used in a subsequent reaction, often involving a peroxidase and a chromogenic substrate, to produce a colored product that is measured spectrophotometrically.
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific uricase-based uric acid reagent kit.
-
Typically, a small volume of the sample is mixed with the reagent, and after a short incubation period, the absorbance is read at a specified wavelength.
-
-
Data Analysis:
-
The concentration of uric acid is proportional to the change in absorbance and is calculated against a calibrator of known concentration. This method's high specificity for uric acid eliminates interference from reducing substances like methyldopa.[7]
-
Signaling Pathway and Mechanism of Action
While this compound's therapeutic effect is due to its influence on the adrenergic signaling pathway, its interference in biochemical assays is primarily a result of its chemical properties rather than a direct interaction with a specific signaling cascade within the assay system itself.
Caption: Therapeutic mechanism of action of methyldopa.
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for professional medical or laboratory advice. Always consult the manufacturer's instructions for the specific assays being used and follow established laboratory safety protocols.
References
- 1. HPLC for urinary catecholamines and metanephrines with alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-methyldopa interference with the phosphotungstate uric acid test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC of urinary catecholamines in the presence of labetalol, captopril, and alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four methods for determining uric acid compared with a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Methyldopate Hydrochloride in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of methyldopate (B129773) hydrochloride in animal models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of methyldopate hydrochloride?
A1: this compound is a centrally acting antihypertensive agent. It is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine.[1] This active metabolite acts as an agonist at central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system. This results in reduced peripheral vascular resistance and a lowering of blood pressure.[1][2] Methyldopa (B1676449) does not have a direct effect on cardiac function but may cause a slowing of the heart rate in some patients.[3]
Q2: What are the most common side effects of this compound observed in animal models?
A2: The most frequently reported side effects in animal models include sedation, lethargy, and hypotension.[1][4] Other observed adverse effects include hepatotoxicity (liver injury) and nephrotoxicity (kidney injury), particularly at higher doses.[5][6] Autoimmune reactions, such as hemolytic anemia, have also been reported in some animal studies.[7]
Q3: Are there any known species-specific differences in the side effect profile?
A3: While sedation and hypotension are common across species, the susceptibility to specific organ toxicity may vary. For instance, dogs have been noted to be a principal animal model for spontaneous autoimmune hemolytic anemia (AIHA), which can be induced by methyldopa.[8] Rodent models are commonly used to study hepatotoxicity and nephrotoxicity.[5][6]
Troubleshooting Guides
Issue 1: Excessive Sedation or Lethargy
Q: My animal model (e.g., rat, mouse) is showing signs of excessive sedation and reduced mobility after administration of this compound. What should I do?
A:
-
Confirm the Observation: Carefully observe the animal for the severity and duration of sedation. Note the time of onset relative to drug administration. Differentiate between mild drowsiness and severe lethargy or unresponsiveness.
-
Check Dosing: Immediately verify the dose administered. Calculation errors are a common source of overdose.
-
Reduce Dosage: If the sedation is significant but not life-threatening, consider reducing the dose for subsequent administrations. A dose-response study may be necessary to determine the optimal therapeutic dose with minimal sedative effects.
-
Monitor Vital Signs: If possible, monitor the animal's heart rate and respiratory rate. A significant decrease may indicate a more severe reaction.
-
Supportive Care: Ensure the animal has easy access to food and water. If the animal is unable to eat or drink, supportive care such as subcutaneous fluid administration may be necessary.
-
Consider Naltrexone (B1662487) (for research purposes): In a research setting, it has been shown that the hypotensive effects of alpha-methyldopa in rats can be inhibited by naltrexone, suggesting involvement of endogenous opioid peptides. However, naltrexone did not affect methyldopa-induced hypomotility.[4] This could be a tool to investigate the mechanisms of sedation.
Issue 2: Suspected Hepatotoxicity
Q: I have observed elevated liver enzymes (ALT, AST) in my rodent models treated with this compound. How should I proceed?
A:
-
Confirm Liver Injury: Repeat the liver function tests to confirm the initial findings. Collect blood samples at consistent time points relative to drug administration.
-
Histopathological Analysis: If the study design allows, euthanize a subset of animals for histopathological examination of the liver. This will provide definitive evidence of liver damage.
-
Dose Reduction or Discontinuation: A significant elevation in liver enzymes warrants a reduction in the this compound dose or discontinuation of the treatment, depending on the severity and the goals of the study.
-
Monitor Liver Function: If the drug is continued at a lower dose, implement a more frequent monitoring schedule for liver enzymes.
-
Investigate Mechanism: Consider investigating the mechanism of hepatotoxicity. Studies suggest that methyldopa-induced liver injury may have an immune-mediated component.[9]
Issue 3: Signs of Hemolytic Anemia
Q: My animal model is showing signs of anemia (e.g., pale mucous membranes, lethargy) and I suspect it might be drug-induced hemolytic anemia. What steps should I take?
A:
-
Hematological Analysis: Perform a complete blood count (CBC) to confirm anemia (low red blood cell count, hemoglobin, and hematocrit).[2]
-
Direct Coombs Test: A direct Coombs test (also known as a direct antiglobulin test or DAT) should be performed to detect antibodies on the surface of red blood cells. A positive result is indicative of immune-mediated hemolytic anemia.[10][11]
-
Discontinue Treatment: If methyldopa-induced hemolytic anemia is confirmed, the drug should be discontinued (B1498344) immediately.[10]
-
Supportive Care: Provide supportive care as needed, which may include blood transfusions in severe cases.
-
Corticosteroids: In some cases, corticosteroid therapy may be used to suppress the immune response.[10]
Issue 4: Evidence of Nephrotoxicity
Q: I have found elevated serum creatinine (B1669602) and urea (B33335) levels in my mice treated with this compound. What is the appropriate course of action?
A:
-
Confirm Renal Dysfunction: Repeat the measurement of serum creatinine and urea to verify the initial findings.[5][6] Also, consider measuring urine output and analyzing urine for proteinuria.
-
Histopathology: If feasible within the experimental design, perform a histopathological examination of the kidneys to assess for tubular damage or other signs of nephrotoxicity.
-
Dose Adjustment: A significant increase in markers of kidney damage requires a reduction in the dose of this compound. Since the drug is largely excreted by the kidneys, impaired renal function can lead to drug accumulation and further toxicity.[3]
-
Hydration: Ensure the animals are well-hydrated. Supportive fluid therapy may be necessary in cases of severe renal dysfunction.
-
Discontinuation: If renal function continues to deteriorate despite dose reduction, discontinuation of the drug should be considered.
Quantitative Data Summary
Table 1: Hepatotoxicity and Nephrotoxicity in Male Mice (60-day oral administration)
| Dosage | Serum Creatinine | Serum Urea | ALT (Alanine Aminotransferase) | AST (Aspartate Aminotransferase) |
| Control | Normal | Normal | Normal | Normal |
| 250 mg/kg | Significantly elevated | Significantly elevated | Significantly elevated | Significantly elevated |
| 500 mg/kg | Markedly elevated | Markedly elevated | Markedly elevated | Markedly elevated |
Table 2: Lethal Dose (LD50) Values for Methyldopa
| Animal Model | Route of Administration | LD50 |
| Rat | Oral | > 1.5 g/kg |
| Mouse | Oral | > 1.5 g/kg |
Source:[12]
Experimental Protocols
Protocol 1: Induction of Hypertension in Rats
This protocol is a general guideline for inducing hypertension in rats, which can then be used to study the effects of this compound.
-
Animal Model: Use a suitable rat strain, such as Wistar or Sprague-Dawley.
-
Induction Agent: L-NAME (Nω-nitro-L-arginine methyl ester), a nitric oxide synthase inhibitor, can be administered in drinking water (e.g., 40 mg/kg/day) to induce hypertension.[13]
-
Blood Pressure Monitoring: Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before starting the experiment.
-
Baseline Measurement: Record baseline blood pressure for all rats before inducing hypertension.
-
Induction Period: Administer L-NAME for a period of 2-4 weeks, monitoring blood pressure regularly (e.g., twice a week) until a stable hypertensive state is achieved.
-
Treatment: Once hypertension is established, begin treatment with this compound at the desired doses.
Protocol 2: Monitoring for Hemolytic Anemia in Rodents
-
Baseline Blood Collection: Before initiating treatment with this compound, collect a baseline blood sample from each animal via a suitable method (e.g., tail vein, saphenous vein).
-
Complete Blood Count (CBC): Perform a CBC to determine baseline red blood cell count, hemoglobin, and hematocrit.
-
Direct Coombs Test: Perform a baseline direct Coombs test.
-
Treatment Administration: Administer this compound according to the study protocol.
-
Periodic Monitoring: Collect blood samples at regular intervals during the treatment period (e.g., weekly or bi-weekly).
-
Analysis: At each time point, perform a CBC and a direct Coombs test. A significant decrease in red blood cell parameters and a positive Coombs test are indicative of drug-induced immune hemolytic anemia.[10][11]
Visualizations
References
- 1. biolife-publisher.it [biolife-publisher.it]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alpha-methyldopa induces a naltrexone-insensitive antinociception and hypomotility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study the Effect of Different Doses of Methyldopa on Some Physiological Functions for Liver and Kidney of Male Mice | SAR Publication [sarpublication.com]
- 7. Administration of alpha-methyldopa and autoimmune hemolytic anemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of autoimmune hemolytic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyldopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aapharma.ca [aapharma.ca]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Effect of methyldopa on renal function in rats with L-NAME-induced hypertension in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing precipitation of methyldopate hydrochloride in solution"
Welcome to the technical support center for methyldopate (B129773) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of methyldopate hydrochloride in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation in aqueous solutions?
The primary cause of precipitation is an increase in pH. Methyldopate is the ethyl ester of methyldopa (B1676449). Aqueous solutions of methyldopa are known to be most stable at an acidic to neutral pH (up to 6.2).[1][2] As the pH becomes alkaline (e.g., pH 8.0), the stability decreases markedly, leading to decomposition and the formation of a precipitate, which may appear black.[1][2] For this compound solutions, maintaining a pH between 3.0 and 5.0 is critical for stability.[3]
Q2: How does temperature affect the stability of the solution?
Higher temperatures can accelerate degradation reactions, including oxidation and hydrolysis, which can lead to precipitation.[4] It is recommended to store stock solutions at refrigerated temperatures and protect them from freezing.[1] For this compound powder, storage should be in well-closed containers at 25°C, with excursions permitted between 15°C and 30°C.[3]
Q3: Are there any known chemical incompatibilities I should be aware of?
Yes. Methyldopa, the active metabolite of methyldopate, is known to be incompatible with several substances:
-
Metal Ions: Catalytic oxygenation can occur in the presence of magnesium, cupric, cobalt, nickel, and ferric ions.[2][5]
-
Reducing Carbohydrates: Incompatibility with reducing sugars like dextrose and lactose (B1674315) can occur via the Maillard reaction.[5][6][7][8]
-
Oxygen: Solutions are sensitive to atmospheric oxygen, which can cause oxidative degradation and a color change from red to black.[1][2][9]
Q4: My solution turned reddish-brown or black. Is this precipitation?
This discoloration indicates oxidative degradation.[1][2][10] While the initial color change may not involve a precipitate, it is a sign of instability. This degradation is accelerated by exposure to air (oxygen), light, and alkaline pH.[1][2] Eventually, this process can lead to the formation of a black precipitate.[2]
Troubleshooting Guide for Precipitation Issues
If you observe precipitation in your this compound solution, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify Solution pH
-
Issue: The most frequent cause of precipitation is a pH shift to a less acidic or alkaline range.
-
Action: Immediately measure the pH of your solution using a calibrated pH meter.
-
Resolution: The optimal pH for a this compound solution is between 3.0 and 5.0.[3] If the pH is outside this range, it must be adjusted. Use dilute hydrochloric acid to lower the pH or a dilute, compatible base to raise it cautiously, though increasing pH is generally not recommended.
Step 2: Review Formulation Components
-
Issue: An excipient or another component in your solution may be incompatible with this compound.
-
Action: Review all components of your formulation. Check for the presence of metal ions or reducing carbohydrates.[5][6]
-
Resolution:
-
If metal ion contamination is suspected (e.g., from glassware or other reagents), consider using a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid in your formulation.[9][10]
-
Avoid using excipients containing reducing sugars like lactose or dextrose if long-term stability is required.[6][7][8]
-
Step 3: Assess Storage and Handling Conditions
-
Issue: Improper storage can lead to degradation and precipitation.
-
Action: Review your storage and handling procedures. Was the solution exposed to light for prolonged periods? Was it stored at an appropriate temperature? Was the container properly sealed?
-
Resolution: Store solutions in tightly sealed, light-resistant containers (e.g., amber glass vials) under an inert atmosphere if possible (e.g., by purging with nitrogen or argon).[1] Refrigeration is recommended for aqueous solutions.[1]
Step 4: Evaluate Solution Concentration
-
Issue: The concentration of this compound may exceed its solubility limit under the current solution conditions (e.g., temperature, pH, co-solvents).
-
Action: Compare your solution's concentration to known solubility data.
-
Resolution: If supersaturation is the issue, you may need to dilute the solution or modify the solvent system. However, for this compound, pH is the more critical factor.
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting precipitation.
Caption: Troubleshooting workflow for methyldopate HCl precipitation.
Experimental Protocols
Protocol: Preparation of a Stable Aqueous Stock Solution (10 mg/mL)
This protocol outlines a method for preparing a stable aqueous stock solution of this compound, incorporating measures to prevent precipitation and degradation.
Materials:
-
This compound powder (USP grade)
-
Sterile Water for Injection (WFI) or equivalent high-purity water
-
Citric Acid monohydrate
-
Sodium Metabisulfite (B1197395)
-
Hydrochloric Acid (0.1 N), for pH adjustment
-
Calibrated pH meter
-
Sterile, amber glass vials with airtight septa
-
Sterile syringe filters (0.22 µm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, dissolve citric acid (final concentration ~0.1% w/v) and sodium metabisulfite (final concentration ~0.05% w/v) in approximately 80% of the final required volume of WFI.
-
Gently purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen. This step is critical to prevent oxidation.
-
-
Check Initial pH: Measure the pH of the vehicle. It should be acidic.
-
Dissolve this compound:
-
Slowly add the accurately weighed this compound powder to the vehicle while stirring gently to achieve a final concentration of 10 mg/mL.
-
Continue stirring until the powder is completely dissolved. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Final Volume and pH Adjustment:
-
Add WFI to reach the final desired volume.
-
Measure the final pH of the solution. If the pH is above 5.0, carefully adjust it downwards into the 3.5-4.5 range using 0.1 N HCl.
-
-
Sterile Filtration and Packaging:
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into the final amber glass vials.
-
Before sealing, purge the headspace of each vial with the inert gas.
-
Seal the vials immediately with airtight septa and caps.
-
-
Storage:
-
Label the vials clearly with the compound name, concentration, date, and storage conditions.
-
Store the vials in a refrigerator at 2-8°C, protected from light.
-
Reference Data
Table 1: Solubility and Stability Characteristics
| Parameter | Value / Description | Reference(s) |
| Water Solubility | Slightly soluble | [1][2] |
| Solubility in Other Solvents | Slightly soluble in alcohol; practically insoluble in chloroform (B151607) and ether | [1] |
| Optimal pH Range (Solution) | 3.0 - 5.0 | [3] |
| pH of Saturated Solution | Approximately 5.0 | [2][11] |
| Unstable pH Range | Alkaline pH (e.g., > 7.0); significant decomposition at pH 8.0 | [1][2] |
| Appearance of Degradation | Solution develops a red tint that darkens over time, potentially forming a black precipitate | [1][2] |
Diagram of pH-Dependent Stability
This diagram illustrates the relationship between pH and the stability of methyldopate in solution.
Caption: Relationship between pH and methyldopate solution stability.
References
- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [drugfuture.com]
- 4. iipseries.org [iipseries.org]
- 5. ghsupplychain.org [ghsupplychain.org]
- 6. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients [apb.tbzmed.ac.ir]
- 7. Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. rjptonline.org [rjptonline.org]
- 11. Methyldopa | 555-30-6 [chemicalbook.com]
Technical Support Center: Methyldopate Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dose-response curves for methyldopate (B129773) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability and poor reproducibility between my replicate dose-response curves?
A1: High variability can stem from several factors related to compound handling, assay conditions, and the inherent properties of methyldopate hydrochloride.
-
Compound Stability: Methyldopate can undergo degradation in certain buffer systems. For instance, partial degradation has been observed in phosphate (B84403) buffer solutions at pH 6.8.[1] It is crucial to ensure the stability of the compound in your specific assay buffer and timeframe.
-
Solubility Issues: While the hydrochloride salt is generally water-soluble, precipitation can occur in stock solutions or upon dilution into assay media.[2] Always visually inspect solutions for clarity. If precipitation is suspected, gentle heating or sonication may aid dissolution.[2]
-
Inconsistent Prodrug Conversion: this compound is a prodrug that is first hydrolyzed to methyldopa, which is then metabolized to the active agonist, alpha-methylnorepinephrine.[2][3][4] The enzymatic machinery required for this two-step conversion may vary between cell lines or tissue preparations, leading to inconsistent levels of the active compound and, consequently, variable responses.
-
Standard Experimental Variability: General sources of error such as inconsistent cell seeding density, cell passage number, and minor pipetting inaccuracies can also contribute to variability.
Q2: My dose-response curve is flat, showing a very weak or no response to the compound. What is the likely cause?
A2: A lack of response is a common issue and is often linked to the prodrug nature of this compound.
-
Metabolic Incompetence: The primary reason for a lack of response is often the absence of the necessary enzymes in the in vitro system to convert methyldopate into its ultimate active form, alpha-methylnorepinephrine.[3][5][6] Many common cell lines used for receptor studies may not express the required aromatic L-amino acid decarboxylase and dopamine (B1211576) beta-hydroxylase enzymes.[7]
-
Incorrect Receptor Subtype: Ensure your experimental system expresses the alpha-2 adrenergic receptor, the target of methyldopate's active metabolite.[3][8][9] There are three main subtypes (α2A, α2B, α2C), and their expression levels can differ significantly between cell types.[10][11]
-
Compound Degradation: As mentioned in Q1, the compound may have degraded in the experimental medium before it could be metabolized and elicit a response.[1]
Q3: The dose-response curve has a very shallow slope (low Hill coefficient). What does this indicate?
A3: A shallow slope suggests a deviation from a simple, one-to-one drug-receptor interaction.
-
Complex Binding Dynamics: The active metabolite, alpha-methylnorepinephrine, may be interacting with multiple alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) that have different affinities or signaling efficiencies in your system.[10][12]
-
Negative Cooperativity or Antagonism: While unlikely to be the primary mechanism, complex allosteric interactions or the presence of partial antagonistic effects at the receptor could theoretically produce a shallow curve.
-
Assay Artifacts: Issues at the extremes of the concentration range, such as insolubility at high concentrations or signal-to-noise problems at low concentrations, can artificially flatten the curve fit.
Q4: The maximum response (Emax) is lower than expected for a full agonist. Why is this happening?
A4: A suppressed maximal response can be due to several pharmacological or experimental factors.
-
Partial Agonism: In your specific cellular context, the active metabolite alpha-methylnorepinephrine might be acting as a partial agonist rather than a full agonist, meaning it cannot induce the maximum possible response from the receptor system.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization or downregulation, where the cell becomes less responsive to stimulation. This would cap the maximum achievable effect.
-
Cell Toxicity: At higher concentrations, this compound or its metabolites may exert cytotoxic effects, confounding the assay readout. This can cause the dose-response curve to descend at the highest concentrations, a phenomenon that can be misinterpreted as a lower Emax if not accounted for.
-
Limited Substrate for Conversion: The cellular machinery responsible for converting the prodrug may become saturated at high concentrations of methyldopate, creating a bottleneck and limiting the amount of active agonist produced, thereby capping the maximal response.
Troubleshooting Guides
Systematic Troubleshooting Workflow for Dose-Response Issues
If you are encountering unexpected results, follow this logical workflow to identify and resolve the potential issue.
Caption: A flowchart for troubleshooting common dose-response curve problems.
Interpreting Dose-Response Curve Parameters
The shape and position of your dose-response curve provide critical information. Compare your results to these typical scenarios to better diagnose potential issues.
| Parameter | Expected Result (Ideal) | Common Issue: Low Potency | Common Issue: Shallow Slope | Common Issue: Low Efficacy |
| EC50 | Within expected nM-µM range | Shifts to the right (higher EC50) | May or may not shift significantly | No significant change |
| Hill Slope (HS) | ~1.0 | ~1.0 | Significantly < 1.0 | ~1.0 |
| Emax | ~100% (of control response) | ~100% | ~100% | Significantly < 100% |
| Potential Cause | Successful experiment | Poor compound solubility; rapid degradation; antagonist presence | Mixed receptor subtype activity; complex binding kinetics | Partial agonism; receptor desensitization; cytotoxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a high-concentration stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Use an appropriate solvent. For a 10 mM stock solution, Dimethyl Sulfoxide (DMSO) is commonly used.[2] For aqueous solutions, use sterile, nuclease-free water or a simple buffer like HEPES-buffered saline. Avoid phosphate buffers if stability is a concern.[1]
-
Dissolution: Add the solvent to the powder. Vortex thoroughly. If full dissolution is not immediate, gentle warming (to 37°C) and/or brief sonication can be applied.[2]
-
Sterilization: If required for cell culture, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with your chosen solvent (e.g., PTFE for DMSO, PES for aqueous solutions).
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]
Protocol 2: General Cell-Based cAMP Inhibition Assay Workflow
This protocol provides a general workflow for measuring the inhibition of cyclic AMP (cAMP) production following adenylyl cyclase stimulation, a downstream effect of alpha-2 receptor activation.
Caption: A typical experimental workflow for a cAMP inhibition assay.
Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling Pathway
This compound's active metabolite, alpha-methylnorepinephrine, acts as an agonist at the alpha-2 adrenergic receptor. This receptor is coupled to an inhibitory G-protein (Gi), which suppresses the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: The signaling cascade of the alpha-2 adrenergic receptor.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyldopa - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Antihypertensive Effect of Methyldopate Hydrochloride
This guide offers a comparative analysis of methyldopate (B129773) hydrochloride, an intravenous antihypertensive agent, benchmarked against common alternatives. It is designed for researchers, scientists, and drug development professionals, providing objective experimental data, detailed protocols, and visualizations of key biological and procedural pathways to support preclinical and clinical research.
Mechanism of Action: A Centrally-Acting Prodrug
Methyldopate hydrochloride is the water-soluble ethyl ester of methyldopa (B1676449), which functions as a prodrug.[1] Its antihypertensive effect is not exerted directly but through its active metabolite, alpha-methylnorepinephrine.[2][3] After administration, this compound is hydrolyzed to methyldopa. This L-isomer of alpha-methyldopa is then actively transported across the blood-brain barrier into the central nervous system (CNS).[2]
Within the CNS, adrenergic neurons metabolize methyldopa through a two-step process:
-
Decarboxylation: Aromatic L-amino acid decarboxylase converts methyldopa to alpha-methyldopamine (B1210744).
-
Hydroxylation: Dopamine β-hydroxylase then converts alpha-methyldopamine to alpha-methylnorepinephrine.[4]
Alpha-methylnorepinephrine acts as a potent agonist of presynaptic α2-adrenergic receptors in the brainstem.[3][4] Stimulation of these inhibitory receptors curtails the adrenergic outflow from the CNS to the peripheral sympathetic nervous system.[2] This leads to reduced peripheral vascular resistance and a subsequent decrease in arterial blood pressure.[2] Notably, this central action typically lowers blood pressure without significantly affecting cardiac output or renal blood flow.[2]
Comparative Efficacy: Performance Against Alternatives
The clinical utility of an antihypertensive agent is determined by its efficacy in reducing blood pressure and its safety profile. While direct, modern comparative data for intravenous this compound is limited, extensive research has compared its oral form, methyldopa, with other first-line agents, particularly in the management of hypertension in pregnancy.
Comparison with Labetalol (B1674207)
Labetalol, a mixed alpha- and beta-adrenergic antagonist, is a frequently used alternative. Multiple studies indicate that labetalol may offer more rapid and efficient blood pressure control compared to methyldopa.
| Study Parameter | Methyldopa | Labetalol | Reference |
| Population | 20 patients with essential hypertension | 20 patients with essential hypertension | [4] |
| Mean BP Reduction (Lying) | 28/15 mmHg (Systolic/Diastolic) | 23/15 mmHg (Systolic/Diastolic) | [4] |
| Mean BP Reduction (Standing) | 29/14 mmHg (Systolic/Diastolic) | 29/15 mmHg (Systolic/Diastolic) | [4] |
| Population | 104 primigravidas with PIH | 104 primigravidas with PIH | [5] |
| Time to Control BP | Slower | Quicker and more efficient | [5] |
| Side Effects | Drowsiness, headache, postural hypotension | Fewer side effects reported | [6] |
| Population | 100 patients with PIH (Group B) | 100 patients with PIH (Group A) | [7] |
| Initial BP (SBP/DBP) | 145.20 / 101.60 mmHg | 143.50 / 101.30 mmHg | [7] |
| BP at Day 7 (SBP/DBP) | 129.20 / 90.50 mmHg | 126.10 / 87.40 mmHg | [7] |
| Mean Arterial Pressure Reduction | Slower and less pronounced | More rapid and effective | [7] |
Comparison with Nifedipine (B1678770)
Nifedipine, a calcium channel blocker, is another common alternative for managing gestational hypertension. Studies suggest that nifedipine and methyldopa have comparable efficacy, though nifedipine may show a slightly greater reduction in systolic pressure over time.
| Study Parameter | Methyldopa | Nifedipine | Reference |
| Population | Pregnant patients with moderate gestational hypertension | Pregnant patients with moderate gestational hypertension | [3] |
| Mean BP Reduction at 4 Weeks | 17/13 mmHg (Systolic/Diastolic) | 18.5/14.5 mmHg (Systolic/Diastolic) | [3] |
| Statistical Significance | - | Significant reduction in SBP at 4 weeks (p=0.04) | [3] |
| Population | 50 patients with mild/severe PIH (Group I) | 50 patients with mild/severe PIH (Group II) | [8] |
| Initial SBP (Mean) | 162 mmHg | 161 mmHg (Derived from data) | [8] |
| Final SBP (Mean) | 140.3 mmHg | 139.4 mmHg (Derived from data) | [8] |
| Initial DBP (Mean) | 99.6 mmHg | 99.2 mmHg | [8] |
| Final DBP (Mean) | 96.17 mmHg | 93.45 mmHg | [8] |
Comparison with Hydralazine (B1673433) in Hypertensive Emergencies
Hydralazine is a direct-acting vasodilator often used intravenously for hypertensive crises. Direct comparisons with IV methyldopate are scarce, but studies comparing it with other IV agents are informative. In hypertensive emergencies, hydralazine has been shown to be effective but may cause reflex tachycardia. One study comparing IV hydralazine to IV labetalol found hydralazine to be more efficacious in systolic BP reduction (21.32% vs. 18.98% decrease).[8] Another study in the immediate postpartum period found hydralazine superior to methyldopa in achieving a more rapid reduction in mean arterial pressure.[9]
Experimental Protocols
Validating the antihypertensive effect of a compound like this compound involves rigorous preclinical and clinical testing.
Preclinical Validation in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for studying essential hypertension.[10] A typical protocol to assess the acute antihypertensive effect of an intravenous compound is as follows:
Objective: To determine the dose-response relationship and duration of action of intravenous this compound on arterial blood pressure in conscious, freely moving SHRs.
Materials:
-
Male Spontaneously Hypertensive Rats (14-16 weeks old)
-
This compound (sterile solution)
-
Vehicle control (e.g., 5% Dextrose in water)
-
Anesthetic (e.g., isoflurane)
-
Polyethylene catheters
-
Blood pressure transducer and data acquisition system
-
Surgical instruments
Methodology:
-
Surgical Preparation (Catheter Implantation):
-
Anesthetize the SHR.
-
Under aseptic conditions, implant a catheter into the abdominal aorta via the femoral artery for direct blood pressure measurement.
-
Implant a second catheter into the jugular vein for intravenous drug administration.
-
Exteriorize the catheters at the dorsal neck region.
-
Allow the animal a recovery period of 3-4 days post-surgery.
-
-
Acclimatization:
-
House rats individually and allow them to acclimatize to the experimental cages for at least 24 hours before the study.
-
Connect the arterial catheter to the pressure transducer to habituate the animal to the setup.
-
-
Experimental Procedure:
-
Record a stable baseline blood pressure and heart rate for at least 60 minutes.
-
Divide rats into groups (e.g., Vehicle Control, Methyldopate HCl Low Dose, Methyldopate HCl Mid Dose, Methyldopate HCl High Dose).
-
Administer a single bolus intravenous injection of the vehicle or the assigned dose of this compound via the jugular vein catheter.
-
Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a minimum of 10-16 hours post-administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure from the pre-dose baseline at various time points.
-
Determine the peak (nadir) blood pressure reduction and the time to achieve this effect.
-
Analyze the duration of the antihypertensive effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups against the vehicle control.
-
Clinical Trial Protocol Outline
A randomized controlled trial (RCT) is the gold standard for validating efficacy in humans. The workflow follows a structured, multi-phase process.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Hypertension model in rats - Enamine [enamine.net]
- 4. A comparative study of methyldopa and labetalol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labetalol vs. methyldopa in the treatment of pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Intravenous Anti-hypertensives for Preoperative Blood Pressure Control in Hypertensive Disorders of Pregnancy and Effect of Oral Labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. INTRAVENOUS HYDRALAZINE VERSUS LABETALOL FOR THE MANAGEMENT OF HYPERTENSIVE URGENCY IN EMERGENCY ROOM [seronijihou.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative In Vivo Study of Methyldopate and Clonidine
In the landscape of centrally acting antihypertensive agents, methyldopate (B129773) and clonidine (B47849) have long been subjects of scientific inquiry. Both drugs exert their therapeutic effects by modulating the sympathetic nervous system, yet their distinct pharmacological profiles warrant a detailed comparative analysis. This guide provides an objective, data-driven comparison of methyldopate and clonidine in vivo, focusing on their performance, mechanisms of action, and key experimental findings to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Alpha-2 Adrenergic Agonists
Both methyldopate and clonidine are classified as centrally acting alpha-2 adrenergic agonists.[1] Their primary mechanism involves stimulating alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system (CNS) and a subsequent decrease in blood pressure.[1] However, the specifics of their interaction with these receptors differ significantly.
Methyldopate is a prodrug that requires enzymatic conversion to its active metabolite, alpha-methylnorepinephrine.[1] This transformation occurs within noradrenergic neurons in the brain. Alpha-methylnorepinephrine is a selective agonist for alpha-2 adrenergic receptors, effectively replacing the endogenous neurotransmitter, norepinephrine, at these sites.[1] This selective activation in key brain regions, such as the nucleus tractus solitarius and the anterior hypothalamus, is believed to be the primary driver of its antihypertensive effect.[1]
Clonidine , in contrast, is a direct-acting alpha-2 adrenergic agonist.[1] It does not require metabolic activation and readily crosses the blood-brain barrier to stimulate alpha-2 adrenoceptors.[1] While highly selective for alpha-2 receptors, at higher concentrations, clonidine may also interact with alpha-1 adrenoceptors.[1]
The following diagram illustrates the distinct pathways through which methyldopate and clonidine exert their effects on the central nervous system to reduce sympathetic outflow.
Comparative In Vivo Performance: Hemodynamic Effects
Studies in spontaneously hypertensive rats (SHR) have provided valuable quantitative data on the hemodynamic effects of methyldopa and clonidine.
| Parameter | Methyldopa | Clonidine | Animal Model | Reference |
| Mean Arterial Pressure | Significantly decreased | Significantly decreased | Spontaneously Hypertensive Rats (SHR) | [2][3] |
| Heart Rate | Significantly increased | Significantly decreased | Spontaneously Hypertensive Rats (SHR) | [2][3] |
| Cardiac Output | Slightly decreased (not significant) | Slightly decreased (not significant) | Spontaneously Hypertensive Rats (SHR) | [2] |
| Total Peripheral Resistance | Slightly decreased (not significant) | Slightly decreased (not significant) | Spontaneously Hypertensive Rats (SHR) | [2] |
| Left Ventricular Hypertrophy | Reduced | Not reduced at lower equipotent depressor dose; reduced at higher dose | Spontaneously Hypertensive Rats (SHR) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the experimental protocols from key in vivo comparative studies.
Study of Hemodynamic Effects and Cardiac Mass in Spontaneously Hypertensive Rats (Ishise et al., 1980 & Pegram et al., 1982)
-
Animal Model: Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR) were used, commencing the study at 20 weeks of age.[2]
-
Drug Administration:
-
Hemodynamic Measurements: While the full text was not available for review, standard methods for measuring mean arterial pressure, heart rate, cardiac output, and total peripheral resistance in rats were likely employed. This typically involves either tail-cuff plethysmography for non-invasive measurements or direct arterial cannulation for continuous monitoring in anesthetized or conscious, freely moving animals.
-
Assessment of Cardiac Mass: Following the treatment period, the animals were sacrificed, and their hearts were excised. The left ventricular weight was measured to assess the degree of hypertrophy. The heart to body weight ratio was also calculated.[2]
The following diagram outlines a general experimental workflow for such a study.
References
- 1. The hypotensive activity and side effects of methyldopa, clonidine, and guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disparate effects of methyldopa and clonidine on cardiac mass and haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of methyldopa, clonidine, and hydralazine on cardiac mass and haemodynamics in Wistar Kyoto and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Methyldopate and Other Alpha-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of methyldopate (B129773) with other prominent alpha-2 adrenergic agonists, including clonidine (B47849), guanfacine (B1203898), and dexmedetomidine (B676). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of the comparative pharmacology and therapeutic potential of these agents.
Introduction to Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic agonists are a class of sympathomimetic agents that selectively stimulate alpha-2 adrenergic receptors.[1] These receptors are located on presynaptic nerve terminals and on vascular smooth muscle.[2] Activation of presynaptic alpha-2 receptors inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system.[2][3] This sympatholytic effect results in reduced heart rate, decreased blood pressure, and sedation.[3] Methyldopa (B1676449), a centrally acting alpha-2 adrenergic agonist, is converted to its active metabolite, alpha-methylnorepinephrine, in the brain, which then stimulates these receptors.[4] It is used in the management of hypertension, particularly in pregnant women, due to its established safety profile.[4] Other alpha-2 agonists like clonidine, guanfacine, and dexmedetomidine are also utilized for hypertension and other conditions such as ADHD and as sedatives.[1][3]
Comparative Efficacy and Hemodynamic Effects
In vivo studies have demonstrated varying degrees of efficacy and hemodynamic effects among different alpha-2 adrenergic agonists. The following tables summarize key quantitative data from comparative studies.
Blood Pressure Reduction
| Drug | Dose | Animal Model/Patient Population | Mean Arterial Pressure (MAP) Reduction | Reference |
| Methyldopa | 400 mg/day/kg | Spontaneously Hypertensive Rats | Significant decrease | [5] |
| Clonidine | 0.1 mg/day/kg | Spontaneously Hypertensive Rats | Significant decrease | [5] |
| Guanfacine | 3.5 mg daily | Patients with essential or renal hypertension | 24% | [6][7] |
| Methyldopa | 1.2 g daily | Patients with essential or renal hypertension | 12% | [6][7] |
Heart Rate Modulation
| Drug | Dose | Animal Model/Patient Population | Effect on Heart Rate | Reference |
| Methyldopa | 400 mg/day/kg | Spontaneously Hypertensive Rats | Significantly increased | [5] |
| Clonidine | 0.1 or 0.3 mg/day/kg | Spontaneously Hypertensive Rats | Significantly decreased | [5] |
Effects on Left Ventricular Hypertrophy
| Drug | Dose | Animal Model | Effect on Left Ventricular Hypertrophy | Reference |
| Methyldopa | 400 mg/day/kg | Spontaneously Hypertensive Rats | Reduced | [5] |
| Clonidine | 0.1 mg/day/kg (equipotent depressor dose) | Spontaneously Hypertensive Rats | No reduction | [5] |
| Clonidine | 0.3 mg/day/kg | Spontaneously Hypertensive Rats | Significantly decreased heart to body weight ratio | [5] |
Efficacy in Acute Cocaine Toxicity
| Drug | Dose (intraperitoneal) | Animal Model | Lethality | Reference |
| Dexmedetomidine | 40 µg/kg | Mice | 12% | [8][9] |
| Alpha-Methyldopa | 200 mg/kg | Mice | 48% | [8][9] |
| Moxonidine (B1115) | 0.1 mg/kg | Mice | 52% | [8][9] |
| Control (Saline) | - | Mice | 72% | [8][9] |
Signaling Pathways of Alpha-2 Adrenergic Agonists
The activation of alpha-2 adrenergic receptors by agonists like methyldopate initiates a signaling cascade that ultimately leads to a reduction in sympathetic outflow. This process is primarily mediated through the inhibition of adenylyl cyclase.
Caption: Alpha-2 adrenergic agonist signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used in the in vivo comparison of alpha-2 adrenergic agonists.
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls, typically around 20 weeks of age.[5]
-
Drug Administration: Drugs (e.g., methyldopa 400 mg/day/kg, clonidine 0.1 or 0.3 mg/day/kg) are administered for a specified period, often 3 weeks.[5] Administration can be via oral gavage or osmotic minipumps.
-
Blood Pressure Measurement: Mean arterial pressure (MAP) and heart rate are continuously monitored using radiotelemetry or tail-cuff plethysmography.
-
Cardiac Hypertrophy Assessment: At the end of the treatment period, animals are euthanized, and hearts are excised. The left ventricle is dissected and weighed. The ratio of left ventricular weight to body weight is calculated to assess the degree of hypertrophy.[5]
-
Data Analysis: Statistical analysis, such as ANOVA followed by post-hoc tests, is used to compare the effects of different treatments.
Caption: Workflow for assessing antihypertensive effects.
Acute Cocaine Toxicity Model
-
Animal Model: Male Swiss albino mice are commonly used.
-
Drug Administration: Mice are pre-treated with the alpha-2 agonist (e.g., dexmedetomidine 40 µg/kg, alpha-methyldopa 200 mg/kg, moxonidine 0.1 mg/kg) or saline (control) via intraperitoneal injection, typically 10 minutes before cocaine administration.[9]
-
Cocaine Challenge: A lethal dose of cocaine hydrochloride (e.g., 105 mg/kg) is administered.[9]
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of seizures (e.g., popcorn jumping, tonic-clonic activity) and lethality.[9]
-
Data Analysis: The incidence of seizures and lethality between the different treatment groups is compared using statistical tests such as the chi-squared test.[8]
Summary and Conclusion
The in vivo comparison of methyldopate with other alpha-2 adrenergic agonists reveals distinct pharmacological profiles. While all agents demonstrate the capacity to lower blood pressure, there are notable differences in their effects on heart rate, their ability to regress left ventricular hypertrophy, and their efficacy in other therapeutic contexts such as mitigating acute drug toxicity.
-
Methyldopa and Clonidine: In hypertensive rats, both methyldopa and clonidine effectively lower blood pressure. However, they have opposing effects on heart rate, with methyldopa causing an increase and clonidine a decrease.[5] Furthermore, methyldopa was found to reduce left ventricular hypertrophy at a dose that was equipotent to a non-hypertrophy-reducing dose of clonidine.[5]
-
Methyldopa and Guanfacine: In patients with hypertension, guanfacine was found to be more effective in reducing mean arterial blood pressure compared to methyldopa at the doses studied.[6][7]
-
Methyldopa and Dexmedetomidine: In a model of acute cocaine toxicity, dexmedetomidine demonstrated significantly greater protection against lethality compared to alpha-methyldopa.[8][9]
These findings underscore the importance of selecting the appropriate alpha-2 adrenergic agonist based on the specific therapeutic goal and the desired physiological response. Further research is warranted to fully elucidate the molecular mechanisms underlying the observed differences in their in vivo effects.
References
- 1. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 3. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Disparate effects of methyldopa and clonidine on cardiac mass and haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of guanfacine and methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative studies of guanfacine and methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Dexmedetomidine, Moxonidine and Alpha-Methyldopa Effects on Acute, Lethal Cocaine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Dexmedetomidine, Moxonidine and Alpha-Methyldopa Effects on Acute, Lethal Cocaine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Methyldopate's Effect on Sympathetic Outflow: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise impact of pharmacological agents on the sympathetic nervous system is paramount. This guide provides an objective comparison of methyldopate's effect on sympathetic outflow against its primary alternatives, supported by experimental data and detailed methodologies.
Methyldopate (B129773), a centrally-acting antihypertensive agent, primarily exerts its therapeutic effect by reducing sympathetic outflow from the central nervous system (CNS).[1] Its validation involves quantifying this reduction through various physiological and biochemical markers. This guide compares methyldopate with other centrally-acting α2-adrenergic agonists, namely clonidine (B47849) and guanfacine (B1203898), which share a similar mechanistic pathway.[1][2]
Mechanism of Action: Centrally Mediated Sympathetic Inhibition
Methyldopate is a prodrug that, unlike direct agonists, requires metabolic conversion to its active form.[2] It crosses the blood-brain barrier and is metabolized within CNS neurons into alpha-methylnorepinephrine.[2] This active metabolite then stimulates presynaptic α2-adrenergic receptors in the brainstem, specifically in the nucleus tractus solitarii and rostral ventrolateral medulla.[1] This stimulation inhibits the release of norepinephrine, leading to a decrease in sympathetic nerve traffic from the CNS to the periphery. The ultimate result is reduced peripheral vascular resistance, heart rate, and blood pressure.[2]
Comparative Analysis with Alternatives
Clonidine and guanfacine are direct-acting α2-adrenergic receptor agonists.[2] While all three drugs reduce central sympathetic outflow, they exhibit differences in receptor selectivity, pharmacokinetics, and side-effect profiles. Guanfacine, for instance, is more selective for the α2A-adrenergic receptor subtype than clonidine, which may contribute to its different side-effect profile.[1]
References
A Comparative Analysis of the Half-Life of Methyldopate and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic half-life of the antihypertensive drug methyldopate (B129773) and its principal active metabolites, α-methyldopamine and α-methylnorepinephrine. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to be a valuable resource for professionals in drug development and pharmacology.
Executive Summary
Data Presentation: Half-Life Comparison
The following table summarizes the reported plasma half-life of methyldopate. It is important to note that while α-methyldopamine and α-methylnorepinephrine are the known active metabolites responsible for the antihypertensive effect, their specific half-life values in humans are not consistently reported in publicly available literature.
| Compound | Half-Life (in hours) | Administration Route | Species | References |
| Methyldopate (Methyldopa) | 1.5 - 2.0 | Oral / Intravenous | Human | [1][2] |
Metabolic Pathway of Methyldopate
Methyldopate is a prodrug that is metabolized in the body to its pharmacologically active forms. The metabolic cascade is a critical aspect of its mechanism of action.
Metabolic activation of methyldopate to its active metabolites.
Experimental Protocols
The determination of the half-life of methyldopate and its metabolites involves a rigorous pharmacokinetic study. The following protocol outlines a typical experimental workflow using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.
Objective: To determine the plasma half-life of methyldopate, α-methyldopamine, and α-methylnorepinephrine in human subjects following a single oral dose of methyldopate.
1. Study Design:
-
A single-center, open-label, single-dose pharmacokinetic study.
-
A cohort of healthy human volunteers (n=10-20) will be recruited after obtaining informed consent.
-
Subjects will receive a single oral dose of methyldopate (e.g., 250 mg).
2. Sample Collection:
-
Serial blood samples (approximately 5 mL) will be collected into heparinized tubes at pre-dose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
3. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog of methyldopa).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
4. HPLC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific mass transitions of methyldopa (B1676449), α-methyldopamine, α-methylnorepinephrine, and the internal standard.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each analyte will be analyzed using non-compartmental methods.
-
The terminal elimination rate constant (λz) will be determined from the slope of the log-linear terminal phase of the plasma concentration-time curve.
-
The half-life (t½) will be calculated using the formula: t½ = 0.693 / λz.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in a typical pharmacokinetic study to determine the half-life of a drug and its metabolites.
Workflow for determining the pharmacokinetic half-life.
Conclusion
The plasma half-life of methyldopate is well-established to be in the range of 1.5 to 2.0 hours.[1][2] The antihypertensive effect is, however, more prolonged, which is attributed to the formation of its active metabolites, α-methyldopamine and α-methylnorepinephrine. While the precise half-lives of these active metabolites in humans are not definitively reported in the available literature, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to elucidate the pharmacokinetic profiles of these active metabolites is warranted to gain a more complete understanding of the clinical pharmacology of methyldopate.
References
A Statistical Showdown: Methyldopa's Blood Pressure Efficacy in Comparative Clinical Trials
For researchers, scientists, and drug development professionals navigating the landscape of antihypertensive therapies, a thorough statistical analysis of clinical trial data is paramount. This guide provides an objective comparison of methyldopate's performance against other key antihypertensive agents, supported by experimental data and detailed methodologies.
Quantitative Comparison of Blood Pressure Reduction
The following tables summarize the statistical analysis of blood pressure data from various clinical studies, offering a clear comparison of methyldopate's efficacy against a placebo and other antihypertensive drugs.
Table 1: Methyldopate (B129773) vs. Placebo
| Study/Meta-analysis | Dosage of Methyldopate | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | 95% Confidence Interval (Systolic / Diastolic) |
| Cochrane Meta-analysis[1] | 500-2250 mg daily | 13 | 8 | 6-20 / 4-13 |
Table 2: Methyldopate vs. Labetalol (B1674207) (in Pregnancy-Induced Hypertension)
| Study | Drug and Dosage | Initial Mean BP (mmHg) | Final Mean BP (mmHg) | Mean BP Reduction (Systolic/Diastolic) (mmHg) | p-value |
| Anonymous, 2020[2] | Methyldopa (B1676449) | Not Specified | Not Specified | Not Specified | <0.001 (for development of severe hypertension vs. no treatment) |
| Labetalol | Not Specified | Not Specified | Not Specified | <0.001 (for development of severe hypertension vs. no treatment) |
Table 3: Methyldopate vs. Captopril (B1668294) (ACE Inhibitor)
| Study | Drug and Dosage | Initial Mean BP (Systolic/Diastolic) (mmHg) | Final Mean BP (Systolic/Diastolic) (mmHg) | Mean BP Reduction (Systolic/Diastolic) (mmHg) | p-value |
| Yodfat & Cristal, 1993[3] | Methyldopa (250 mg twice daily) | Not Specified | Not Specified | Normalization in 50% of patients (monotherapy) | Not Specified |
| Captopril (added to non-responders) | Not Specified | Not Specified | Normalization in 84% (combination therapy) | Not Specified | |
| Kumar et al., 1987[4] | Methyldopa (750 mg daily) | 180 ± 7.4 / 112 ± 3.8 | 138 ± 7.0 / 92 ± 3.8 | 42 / 20 | <0.001 |
| Captopril (150 mg daily) | 155 ± 5.0 / 105 ± 2.1 | 119 ± 9.8 / 80 ± 6.1 | 36 / 25 | <0.001 |
Experimental Protocols
The methodologies for clinical trials of antihypertensive drugs, including those for methyldopate, generally adhere to principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA)[8][9][10][11][12].
A typical experimental protocol for a comparative clinical trial of methyldopate would involve the following:
-
Study Design: A randomized, double-blind, active-controlled trial is the gold standard. This design minimizes bias by randomly assigning participants to receive either methyldopate or a comparator drug, with neither the participants nor the investigators knowing which treatment is being administered.
-
Participant Selection: Inclusion criteria typically involve adults with a diagnosis of essential hypertension, with blood pressure readings within a specified range (e.g., systolic BP > 140 mmHg or diastolic BP > 90 mmHg). Exclusion criteria would include secondary hypertension, severe comorbidities, contraindications to the study drugs, and pregnancy (unless specifically studying hypertension in pregnancy).
-
Treatment and Dosage: Participants receive a standardized dose of methyldopate or the comparator drug for a predefined period. Dosages may be titrated upwards based on blood pressure response. For example, a study might start with methyldopate 250 mg twice daily and increase as needed[3].
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals (e.g., at baseline, and then at specific weeks throughout the study) using standardized procedures and calibrated equipment. Both office-based and ambulatory blood pressure monitoring may be used to assess the drug's effect over a 24-hour period.
-
Endpoints: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline to the end of the study period. Secondary endpoints may include the percentage of patients achieving a target blood pressure, the incidence of adverse events, and effects on other cardiovascular risk factors.
-
Statistical Analysis: Statistical tests such as t-tests or analysis of covariance (ANCOVA) are used to compare the mean changes in blood pressure between the treatment groups. P-values are calculated to determine the statistical significance of the observed differences.
Visualizing the Science
Methyldopate's Mechanism of Action
The following diagram illustrates the signaling pathway through which methyldopate exerts its antihypertensive effect.
Typical Experimental Workflow for a Comparative Antihypertensive Clinical Trial
The diagram below outlines the logical flow of a typical randomized controlled trial comparing methyldopate to another antihypertensive agent.
References
- 1. Methyldopa reduces blood pressure in people with high blood pressure | Cochrane [cochrane.org]
- 2. Methyldopa versus labetalol or no medication for treatment of mild and moderate chronic hypertension during pregnancy: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, double-blind, randomized, placebo-controlled study of isradipine and methyldopa as monotherapy or in combination with captopril in the treatment of hypertension. The LOMIR-MCT-IH Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of captopril and methyldopa monotherapy for hypertension: double-blind study in Indians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the efficacy and safety of enalapril plus hydrochlorothiazide plus methyldopa vs standard triple therapy in the treatment of moderate to severe hypertension: results from a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral enalapril-hydrochlorothiazide-methyldopa as first line treatment for severe hypertension in Nigerians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. E12A Principles for Clinical Evaluation of New Antihypertensive Drugs | FDA [fda.gov]
- 11. Hypertension Drug Development: FDA Draft Guidance Outlines Recommendations | RAPS [raps.org]
- 12. clario.com [clario.com]
Reproducibility of Methyldopate Hydrochloride Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of experimental results related to methyldopate (B129773) hydrochloride, a centrally acting alpha-2 adrenergic agonist used for the management of hypertension. By examining data from synthesis, efficacy, and safety studies, this document aims to offer an objective comparison with alternative antihypertensive agents and highlight the consistency of reported findings.
Synthesis of Methyldopate Hydrochloride: An Overview of Reproducibility
The synthesis of this compound, the ethyl ester of methyldopa (B1676449), is a critical step in its formulation for intravenous administration. While various synthetic routes have been described, data on the inter-laboratory reproducibility of these methods is limited. This section summarizes the commonly cited synthetic protocols and discusses the potential for variability in yield and purity.
Common Synthetic Pathways
The esterification of methyldopa is the key transformation in producing this compound. Two primary approaches are documented:
-
Direct Esterification: This method involves the reaction of methyldopa with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride.
-
Two-Step Synthesis: This approach first involves the protection of the amino group of methyldopa, followed by esterification and subsequent deprotection.
A novel one-pot synthesis has also been reported, aiming to simplify the procedure and improve efficiency.
Experimental Protocol: A Representative Synthesis
A frequently cited method for the synthesis of this compound is the direct esterification of methyldopa.
Materials:
-
Methyldopa
-
Anhydrous Ethanol
-
Anhydrous Hydrogen Chloride
-
Diethyl Ether
Procedure:
-
Suspend anhydrous methyldopa in anhydrous ethanol.
-
Saturate the suspension with dry hydrogen chloride gas at a low temperature (e.g., 0-5°C).
-
Allow the reaction mixture to stir at room temperature for a specified period (e.g., 24 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the crude product by filtration and wash with diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound.
Data on Synthesis Reproducibility
Direct comparative studies on the inter-laboratory reproducibility of this compound synthesis are scarce. However, an analysis of various patents and publications reveals a range of reported yields.
| Synthetic Method | Reported Yield (%) | Key Parameters Influencing Yield | Reference |
| Direct Esterification with HCl gas | 70-85 | Purity of starting materials, reaction time, temperature control | Patent CN101747220A |
| Esterification with Thionyl Chloride | 65-78 | Stoichiometry of reagents, solvent purity | Journal of Medicinal Chemistry, 1978 |
| One-Pot Synthesis | ~90 | Catalyst efficiency, removal of water | Synthetic Communications, 2010 |
Note: The yields reported are often from single laboratory experiments and may not reflect the variability that could occur in different settings. Factors such as scale, equipment, and operator experience can significantly impact the outcome.
Logical Workflow for Synthesis and Analysis
Workflow for this compound Synthesis and Analysis
Efficacy of this compound: A Comparative Review of Clinical Data
The antihypertensive efficacy of methyldopa (the active metabolite of this compound) has been evaluated in numerous clinical trials. This section compares the reported efficacy of methyldopa with other commonly used antihypertensive agents, with a focus on the consistency of findings across different studies.
Mechanism of Action
Methyldopa is a prodrug that is converted to its active metabolite, alpha-methyl norepinephrine (B1679862), in the central nervous system. Alpha-methyl norepinephrine acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.
Mechanism of Action of Methyldopa
Comparative Efficacy Data
Clinical trials have consistently demonstrated the efficacy of methyldopa in lowering blood pressure, particularly in pregnant women with hypertension. However, the magnitude of the effect can vary between studies.
| Drug | Dosage | Mean Arterial Pressure (MAP) Reduction (mmHg) | Key Findings | Reference |
| Methyldopa | 500-2000 mg/day | 10-20 | Effective in controlling mild to moderate hypertension in pregnancy. | Multiple clinical trials |
| Labetalol (B1674207) | 200-800 mg/day | 12-25 | Often shows a more rapid and sometimes greater reduction in BP compared to methyldopa. | Meta-analysis of comparative trials |
| Nifedipine | 30-120 mg/day | 15-25 | Generally more potent than methyldopa in lowering BP. | Comparative clinical studies |
Note: The reported efficacy can be influenced by factors such as patient population, severity of hypertension, and study design. While generally effective, the reproducibility of the exact magnitude of blood pressure reduction with methyldopa can be variable.
Experimental Protocol: In Vitro Efficacy Assessment
While clinical trials are the gold standard for efficacy, in vitro assays can provide insights into the mechanism of action. An example is the Angiotensin-Converting Enzyme (ACE) inhibition assay, although methyldopa's primary mechanism is not through ACE inhibition.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate (e.g., Hippuryl-His-Leu)
-
Test compound (Methyldopa) and control inhibitors
-
Buffer solution (e.g., Tris-HCl)
Procedure:
-
Pre-incubate ACE with the test compound or control at a specified temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a defined period.
-
Stop the reaction (e.g., by adding HCl).
-
Measure the product formation (e.g., hippuric acid) using spectrophotometry or HPLC.
-
Calculate the percentage of ACE inhibition.
Safety and Toxicology of this compound: A Review of Consistency
The safety profile of methyldopa has been extensively studied. This section reviews the consistency of reported adverse effects and toxicology data.
Common Adverse Effects
The reported incidence of adverse effects with methyldopa can vary across studies, but some are consistently noted.
| Adverse Effect | Reported Incidence (%) | Comparison with Alternatives | Reference |
| Sedation/Drowsiness | 10-60 | Generally higher than with labetalol or nifedipine. | Clinical trial data |
| Dizziness | 5-20 | Comparable to other antihypertensives. | Clinical trial data |
| Headache | 2-10 | Comparable to other antihypertensives. | Clinical trial data |
| Positive Coombs' test | 10-20 | A unique and well-documented adverse effect of methyldopa. | Long-term safety studies |
| Hepatotoxicity | Rare | A serious but infrequent adverse effect. | Case reports and post-marketing surveillance |
Toxicology Data from Preclinical Studies
The National Toxicology Program (NTP) has conducted comprehensive toxicology and carcinogenesis studies on methyldopa.
| Study Type | Species | Key Findings | Reproducibility | Reference |
| 2-Year Bioassay | Rats | No evidence of carcinogenic activity. | NTP studies are conducted under standardized protocols to ensure high reproducibility. | NTP Technical Report Series No. 348 |
| 2-Year Bioassay | Mice | Equivocal evidence of carcinogenic activity in male mice (renal tubule tumors). | NTP studies are conducted under standardized protocols to ensure high reproducibility. | NTP Technical Report Series No. 348 |
| Genotoxicity | In vitro/In vivo | No evidence of mutagenic or clastogenic activity. | Standardized assays with consistent results across different tests. | NTP genetic toxicology data |
Experimental Workflow for In Vivo Toxicology Assessment
Workflow for In Vivo Toxicology Studies
Conclusion
The experimental results for this compound demonstrate a reasonable degree of reproducibility in its clinical efficacy and safety profile, particularly its antihypertensive effect in pregnant women. Standardized preclinical toxicology studies also provide consistent data. However, a notable gap exists in the literature regarding the inter-laboratory reproducibility of its chemical synthesis, with reported yields showing some variability. For researchers and drug development professionals, this highlights the importance of robust in-house validation of synthetic methods. While methyldopa remains a valuable therapeutic option, particularly in specific patient populations, a comprehensive understanding of the potential for variability in its experimental data is crucial for its effective and safe use. Further studies directly addressing the reproducibility of its synthesis and preclinical findings would be beneficial to the scientific community.
Safety Operating Guide
Personal protective equipment for handling Methyldopate Hydrochloride
This document provides crucial safety protocols and logistical information for the handling and disposal of Methyldopate Hydrochloride, tailored for researchers, scientists, and drug development professionals. Following these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Health Effects
This compound is the ethyl ester prodrug of Methyldopa, an alpha-adrenergic agonist.[1][2] While comprehensive data for the hydrochloride salt is specific, the safety profile is based on Methyldopa. The primary hazards include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]
-
Reproductive Toxicity: The substance is classified with potential for reproductive toxicity.[4]
-
Systemic Effects: Exposure can lead to drowsiness, gastrointestinal issues, liver damage, and other systemic effects.[4] Ingestion above therapeutic doses may cause nausea, vomiting, dizziness, and headache.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier against exposure and must be employed diligently. The use of appropriate PPE is a requirement for handling hazardous drugs.[6]
| Protection Type | Specific PPE Requirement | Rationale & Citation |
| Hand Protection | Wear two pairs of chemical-impermeable gloves (e.g., nitrile, neoprene, or PVC).[5][6] | Protects against skin contact and absorption. The outer glove should be removed and disposed of within the containment area (e.g., fume hood) after the task.[6][7] |
| Eye & Face Protection | Wear tightly fitting safety goggles with side-shields.[3][4] | Prevents eye contact from splashes or airborne dust particles. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[6] | Minimizes skin exposure from spills or contamination. Clothing should be impervious and flame-resistant.[3][4] |
| Respiratory Protection | Handle in a well-ventilated area. If dust formation is likely or exposure limits may be exceeded, use a full-face respirator.[4] | Protects against inhalation of hazardous dust particles. Surgical masks offer little to no protection.[7] |
Operational Plan: Handling and Storage
Proper operational procedures are critical to minimize exposure risk.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or other ventilated enclosure to maintain airborne levels below exposure limits.[3][5]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
Safe Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing/Transfer: Conduct all weighing and transfer operations that may generate dust within a fume hood or ventilated balance enclosure. Avoid the formation of dust and aerosols.[4][8]
-
Tool Selection: Use non-sparking tools to prevent ignition sources.[4]
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][9] Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
Storage Plan: Store the compound according to the manufacturer's recommendations, typically in a locked, well-ventilated area.[3][4]
| Formulation | Storage Temperature | Additional Requirements |
| Methyldopa Tablets | 15°C to 30°C (59°F to 86°F)[4][10] | Store in well-closed, light-resistant containers.[4][10] |
| Methyldopate Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months[1] | Store sealed, away from moisture and light.[1] |
Emergency Procedures
Immediate and appropriate action is vital in the event of an accidental spill or exposure.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.[4][5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Clean-up: For solid spills, dampen the material with water to prevent dust formation.[11] Collect the material using spark-proof tools and place it into a suitable, sealed container for disposal.[4] Decontaminate the area with an appropriate solvent (e.g., alcohol) and absorbent material.[3]
Exposure First Aid:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][8][9]
-
Skin Contact: Remove contaminated clothing immediately.[4] Wash the affected skin thoroughly with soap and plenty of water.[3][5] Seek medical advice if irritation occurs.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[5][9] Do NOT induce vomiting.[3][9] Never give anything by mouth to an unconscious person.[4][9] Call a physician or poison control center immediately.[3][4]
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency First Aid Response for this compound Exposure.
Disposal Plan
All waste materials must be treated as hazardous and disposed of according to institutional guidelines and local, state, and federal regulations.[4]
Waste Segregation:
-
Solid Waste: Unused or expired chemicals, contaminated PPE (gloves, gowns), and cleaning materials should be collected in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous liquid waste container. Do not pour any solutions down the drain.[4][12]
-
Packaging: Empty containers and packaging can be triple-rinsed (if appropriate) and offered for recycling or punctured to prevent reuse before disposal in a sanitary landfill.[4]
Disposal Method:
-
The final disposal method should be through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[4]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and waste pickup schedules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gps.mylwebhub.com [gps.mylwebhub.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 10. ghsupplychain.org [ghsupplychain.org]
- 11. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
